molecular formula C12H10N2O3 B1222501 4-(4-Nitrophenoxy)aniline CAS No. 6149-33-3

4-(4-Nitrophenoxy)aniline

Cat. No.: B1222501
CAS No.: 6149-33-3
M. Wt: 230.22 g/mol
InChI Key: ASAOLTVUTGZJST-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)aniline, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)aniline
Source PubChem
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InChI

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAOLTVUTGZJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62970-92-7 (hydrochloride)
Record name 4-Amino-4'-nitrodiphenyl ether
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DSSTOX Substance ID

DTXSID70210452
Record name 4-Amino-4'-nitrodiphenyl ether
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Molecular Weight

230.22 g/mol
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CAS No.

6149-33-3
Record name 4-(4-Nitrophenoxy)benzenamine
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Record name 4-Amino-4'-nitrodiphenyl ether
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Record name 6149-33-3
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Record name 4-Amino-4'-nitrodiphenyl ether
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Record name 4-(4-nitrophenoxy)aniline
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Record name 4-AMINO-4'-NITRODIPHENYL ETHER
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline (CAS Number: 6149-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrophenoxy)aniline, with the CAS number 6149-33-3, is an aromatic ether and a derivative of aniline. Its chemical structure, featuring a nitro group, imparts specific reactivity and potential for diverse applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development. While direct and extensive biological data on this specific molecule is limited, this guide also explores the activities of structurally related compounds to highlight its potential as a scaffold in the design of novel therapeutic agents.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is commonly used as a starting material in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] The presence of both an amino group and a nitro group on the diphenyl ether scaffold makes it a versatile intermediate.[1] It is sparingly soluble in water but soluble in acetone.[1]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 6149-33-3[1][2][3][4]
Molecular Formula C₁₂H₁₀N₂O₃[2][3][4]
Molecular Weight 230.22 g/mol [2][3]
Appearance Yellow to Orange to Brown to Dark red solid[1]
Melting Point 132 °C[3]
Boiling Point (Predicted) 387.4 ± 22.0 °C at 760 mmHg[3]
Density (Predicted) 1.322 ± 0.06 g/cm³[3]
pKa (Predicted) 4.24 ± 0.10[1]
Solubility Soluble in Acetone; Sparingly soluble in water[1][3]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[1][3]

Synthesis and Purification

The synthesis of this compound is commonly achieved through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol or, in this case, an aniline derivative with an aryl halide.[5]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Ullmann condensation for the formation of diaryl ethers and amines.

Reagents and Materials:

  • 4-Aminophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃)[2]

  • Copper(I) iodide (CuI) or Copper dichloride (CuCl₂)[2]

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (as a ligand, optional but recommended)[2]

  • N,N-Dimethylformamide (DMF) as solvent[2]

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.1 equivalents), potassium carbonate or caesium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide or copper dichloride (e.g., 10 mol%). If using a ligand, add 1,2-bis(diphenylphosphino)ethane (10-20 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to a temperature of approximately 45°C.[2] Stir the mixture vigorously for 15 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.[7]

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6][7]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). HPLC can be used to determine the purity of the final product.[8]

Predicted Spectral Data:

  • ¹H NMR (DMSO-d₆): The predicted ¹H NMR spectrum would show signals for the aromatic protons. The protons on the aniline ring would appear as two doublets in the upfield region (around 6.7-7.3 ppm), while the protons on the nitrophenyl ring would appear as two doublets in the downfield region (around 7.0-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): The predicted ¹³C NMR spectrum would show 12 distinct signals for the carbon atoms. The carbons attached to the nitro group and the ether oxygen would be significantly deshielded and appear at higher chemical shifts. The carbons on the aniline ring would be more shielded compared to those on the nitrophenyl ring.

  • IR (KBr): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage (around 1240 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 230, corresponding to the molecular weight of the compound.

Potential Biological Activities

While specific biological studies on this compound are not extensively reported in the available literature, the structural motifs present in this molecule are found in compounds with significant biological activities, particularly anticancer and antimicrobial effects.[1] The data presented below for related compounds can guide future research into the therapeutic potential of this compound.

Anticancer Activity

Derivatives of nitrophenyl and aniline moieties have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a series of N-(4′-nitrophenyl)-l-prolinamides, which share the 4-nitrophenyl group, have been synthesized and evaluated for their anticancer activity.

Table 2: In Vitro Anticancer Activity of N-(4′-nitrophenyl)-l-prolinamide Derivatives

Compound IDCancer Cell LineConcentration (µM)% Cell InhibitionReference
4a A549 (Lung)10095.41 ± 0.67[9]
4a HCT-116 (Colon)10093.33 ± 1.36[9]
4u A549 (Lung)10083.36 ± 1.70[9]
4u HCT-116 (Colon)10081.29 ± 2.32[9]

These findings suggest that the 4-nitrophenyl moiety can be a key pharmacophore in the design of novel anticancer agents.[9] The mechanism of action for such compounds often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA. While specific data for this compound is not available, various nitropyrrole and nitrothiophene compounds have been studied for their antibacterial activity.[10] This suggests that this compound could be investigated for its potential antimicrobial properties.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Ullmann condensation.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants 4-Aminophenol + 1-Chloro-4-nitrobenzene Reaction Ullmann Condensation | 45°C, 15h Reactants->Reaction Catalyst Cu(I) salt + K₂CO₃/Cs₂CO₃ Catalyst->Reaction Solvent DMF Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purify Column Chromatography (Silica gel, Hexane/EtOAc) or Recrystallization PureProduct Pure this compound Purify->PureProduct CrudeProduct->Purify

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway in Cancer

Disclaimer: The following diagram represents a potential signaling pathway that could be modulated by nitroaromatic compounds with anticancer activity. This has not been experimentally validated for this compound and is presented for illustrative purposes based on the known mechanisms of similar compounds.

Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

G Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway Compound This compound (or similar nitroaromatic compound) PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation

References

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-(4-Nitrophenoxy)aniline

Synonyms: 4-Amino-4'-nitrodiphenyl ether, p-(p-Nitrophenoxy)aniline

CAS Number: 6149-33-3

Molecular Formula: C₁₂H₁₀N₂O₃

Molecular Weight: 230.22 g/mol

Abstract

This compound is a diaryl ether that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmacologically active molecules.[1][2][3] Its structure, featuring a nitro group on one phenyl ring and an amino group on the other, makes it a versatile scaffold for chemical modification. While research on the specific biological activities of the parent compound is limited, its structural motifs are present in numerous derivatives that have demonstrated significant potential as antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological context of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

This compound is typically an orange to brown crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents like acetone. Key quantitative properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
CAS Number 6149-33-3[2]
Molecular Formula C₁₂H₁₀N₂O₃[2][3]
Molecular Weight 230.22 g/mol [2][3][4]
Appearance Orange to Brown to Dark red powder/crystal[1]
Melting Point 132 °C[2]
Boiling Point (Predicted) 387.4 ± 22.0 °C[2]
Density (Predicted) 1.322 ± 0.06 g/cm³[2]
pKa (Predicted) 4.24 ± 0.10[1]
Solubility Soluble in Acetone; Sparingly soluble in water[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol or an amine. A representative protocol for the synthesis from 4-aminophenol and 1-chloro-4-nitrobenzene is detailed below.

Experimental Protocol: Synthesis via Ullmann Condensation

Objective: To synthesize this compound from 4-aminophenol and 1-chloro-4-nitrobenzene.

Materials:

  • 4-Aminophenol (1.0 eq)

  • 1-Chloro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • Pyridine (solvent)

  • Dimethylformamide (DMF, solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a mixture of DMF and pyridine as the solvent under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove inorganic salts and dilute the filtrate with water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

The overall synthetic workflow is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow A Reactants (4-Aminophenol, 1-Chloro-4-nitrobenzene, K2CO3, CuI) B Solvent Addition (DMF/Pyridine) A->B C Ullmann Condensation (120-140°C, 12-24h) B->C D Work-up & Extraction (Water, Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Pure this compound E->F

A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

While specific quantitative data on the biological activity of this compound is not extensively reported in public literature, the molecule is recognized as a key precursor for compounds with significant pharmacological properties.[1] Its derivatives, particularly those based on the 4-anilinoquinazoline scaffold, are well-known as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5][6][7]

3.1. Anticancer Potential (via Derivatives)

The 4-anilino moiety is a critical pharmacophore in a class of tyrosine kinase inhibitors (TKIs). Drugs like Gefitinib and Erlotinib feature a substituted anilinoquinazoline core. The aniline portion of these drugs, which is structurally related to this compound, binds into the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways that promote cell proliferation.

Derivative ClassTargetRepresentative IC₅₀ ValuesCell Lines
4-Anilinoquinazolines EGFR Kinase~20 nM - 10 µMA431, KB, A549, HT-29
Nitroimidazole-Anilinoquinazolines EGFR Kinase0.12 µM (enzymatic assay)A549, HT-29
Anilinoquinolinylchalcones Antiproliferative1.59 µM (hypoxia, A549)MDA-MB-231, Huh-7

Note: The IC₅₀ values listed are for various derivatives and not for the parent compound this compound. Data is sourced from studies on related compounds.[8][9]

3.2. Antimicrobial Potential

Signaling Pathways in Cancer

Given the established role of its derivatives, the EGFR signaling pathway is a primary area of interest. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of intracellular signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and migration. Anilinoquinazoline-based inhibitors competitively block the ATP binding site, preventing this phosphorylation and shutting down the signaling cascade.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P ATP ATP ADP ADP ATP->ADP Kinase Activity RAS RAS/MAPK Pathway P->RAS PI3K PI3K/AKT Pathway P->PI3K Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation Inhibitor Anilinoquinazoline Inhibitor (Derivative) Inhibitor->ATP Competes with

Inhibition of the EGFR pathway by anilinoquinazoline-based drugs.

Conclusion

This compound is a compound of significant interest due to its role as a versatile chemical building block. While direct biological data on the parent compound is sparse, its structural framework is integral to the design of potent EGFR inhibitors used in cancer therapy. Future research could focus on the direct evaluation of this compound and its simpler derivatives to explore their potential as standalone therapeutic agents and to further elucidate the structure-activity relationships within this chemical class. Its established synthetic routes and reactive functional groups make it an accessible and valuable scaffold for medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline: Molecular Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Nitrophenoxy)aniline, a key intermediate in organic synthesis with potential applications in materials science and pharmacology. This document details its fundamental molecular characteristics, provides a step-by-step experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its potential, though not yet fully elucidated, role in biological signaling pathways.

Core Molecular and Physical Data

This compound, also known as 4-amino-4'-nitrodiphenyl ether, is an aromatic ether amine. Its core physicochemical properties are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₁₂H₁₀N₂O₃[1][2][3][4][5]
Molecular Weight 230.22 g/mol [1][2][3][5]
CAS Number 6149-33-3[1][2][3]
Appearance Yellow crystalline solid[1]
Melting Point 132-135 °C
Solubility Soluble in acetone[1]
IUPAC Name This compound

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method facilitates the formation of a diaryl ether linkage. A representative protocol is detailed below.

Reaction Principle: The Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed reaction between an aryl halide and a phenol. In this specific synthesis, a derivative of 4-aminophenol is coupled with an activated nitro-substituted aryl halide.

Materials:

  • p-Fluoronitrobenzene

  • Pinacol borane ester of 4-aminophenol (or a similar protected 4-aminophenol)

  • Copper(II) chloride (CuCl₂)

  • Caesium carbonate (Cs₂CO₃)

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel (200-300 mesh)

  • Standard laboratory glassware (50 mL reaction flask, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a 50 mL reaction flask, add p-fluoronitrobenzene (7.06 mg, 0.05 mmol), the pinacol borane ester of 4-aminophenol (22.86 mg, 0.09 mmol), copper(II) chloride (0.68 mg, 0.005 mmol), 1,2-bis(diphenylphosphino)ethane, and caesium carbonate (6.52 mg, 0.02 mmol).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 45 °C and stir for 15 hours.

  • Upon completion, the resulting dark brown solution is dissolved in water and extracted with ethyl acetate.

  • The ethyl acetate layer is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel (200-300 mesh) using a 1:1 mixture of methylene chloride and n-hexane as the eluent.

  • Removal of the solvent from the collected fractions will yield the purified 4-nitro-4'-aminodiphenyl ether.

This protocol can achieve a yield of approximately 84%.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following method, adapted from the analysis of a structurally related compound, 4-nitro-N-(4-nitrophenyl)aniline, can serve as a starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1)[2]

Mobile Phase:

  • Acetonitrile (MeCN)

  • Water

  • Phosphoric acid

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Procedure:

  • Prepare a mobile phase consisting of a suitable gradient of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%).

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • The retention time and peak purity can be used to identify and quantify the compound.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and a hypothetical signaling pathway relationship.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product p_fluoronitrobenzene p-Fluoronitrobenzene Reaction Ullmann Condensation p_fluoronitrobenzene->Reaction aminophenol_derivative Protected 4-Aminophenol aminophenol_derivative->Reaction CuCl2 CuCl₂ CuCl2->Reaction dppe dppe dppe->Reaction Cs2CO3 Cs₂CO₃ Cs2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Temp 45 °C, 15 h Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_compound Compound cluster_pathways Potential Target Pathways cluster_outcomes Biological Outcomes Compound This compound (or its derivatives) MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Modulation NFkB NF-κB Pathway Compound->NFkB Modulation Anticancer Anticancer Activity MAPK_ERK->Anticancer NFkB->Anticancer Antimicrobial Antimicrobial Activity NFkB->Antimicrobial

Caption: Hypothetical signaling pathways modulated by this compound derivatives.

Biological Activity and Signaling Pathways

While this compound serves as a valuable synthetic intermediate, its own biological activities are not extensively documented in publicly available literature. However, studies on structurally related nitrodiphenylamine derivatives suggest potential for biological effects.

Derivatives of 4-nitrodiphenylamine have shown promise for both antimicrobial and anticancer activities. The proposed mechanisms of action for the anticancer effects often involve the modulation of key cellular signaling pathways that are critical for the proliferation and survival of cancer cells. Specifically, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathways have been identified as potential targets for these classes of compounds.

It is important to note that direct experimental evidence of this compound modulating these pathways is currently lacking. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound. The provided diagram of signaling pathways should be considered as a hypothetical model based on the activity of related molecules.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data are intended to facilitate further investigation into the synthesis, characterization, and potential applications of this compound.

References

An In-depth Technical Guide to the Melting Point of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information regarding the melting point of the organic compound 4-(4-Nitrophenoxy)aniline. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the physical properties of the compound, a detailed experimental protocol for melting point determination, and visual diagrams illustrating key processes.

Compound Overview

This compound, with the CAS number 6149-33-3, is an aromatic ether and an aniline analogue. It serves as a valuable intermediate in the synthesis of various organic molecules. For instance, it is utilized in the preparation of N-[4-(4-aminophenoxy)phenyl]acetamide and 4-(4-amino-3-nitrophenoxy)-2-nitroaniline. Its chemical structure, featuring a nitro group and an aniline moiety, makes it a subject of interest for potential biological activities, including antimicrobial and anticancer properties.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Melting Point 132 °C[1][2][3]
135 °C[4]
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
Appearance Orange to Brown to Dark red powder/crystal[3]
Boiling Point 387.4 ± 22.0 °C (Predicted)[1][3]
Density 1.322 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Soluble in Acetone[1][3]
Storage Keep in dark place, Inert atmosphere, Room temperature[1][3]

Experimental Protocol: Capillary Melting Point Determination

The melting point of this compound can be accurately determined using the capillary tube method. This standard laboratory technique involves heating a small, packed sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

  • Long glass tube or PVC pipe for packing

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point and broaden the range.[2][4]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[5]

    • Jab the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[2]

  • Sample Loading and Packing:

    • Invert the capillary tube and tap it gently on a hard surface to move the powder toward the sealed end.[2][4]

    • To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a piece of glass tubing or PVC pipe) several times.[2][4] The packed sample height should be approximately 2-3 mm.[2] An improperly packed sample may shrink upon heating, leading to inaccurate observations.[2]

  • Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[2]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 4-5°C per minute to establish a rough value.[1]

    • For an accurate measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point.[1][2]

    • Begin heating at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[1][2] A slow heating rate is crucial for an accurate reading.

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[1][4]

    • Continue to observe and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid (complete melting).[1]

    • The recorded melting point should be expressed as a range from the onset to the complete melting temperature.[1]

  • Verification:

    • For reliable results, repeat the determination at least once with a fresh sample in a new capillary tube.[1] The results should be consistent.

Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the role of this compound as a synthetic intermediate.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_recording Data Recording A Dry Sample B Grind to Fine Powder A->B C Load into Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Place in Apparatus D->E F Heat Rapidly (Rough M.P.) E->F G Cool & Re-heat Slowly (1-2 °C/min) F->G H Observe Transition G->H I Record Start of Melting (T1) H->I J Record End of Melting (T2) I->J K Report Range (T1 - T2) J->K

Caption: Experimental workflow for capillary melting point determination.

synthesis_pathway A This compound (Starting Material) C Reaction Conditions: - Tetrahydrofuran (Solvent) - Triethylamine (Base) - Reflux A->C B Acetyl Chloride B->C D N-[4-(4-Nitrophenoxy)phenyl]acetamide (Product) C->D

Caption: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]acetamide.

References

An In-depth Technical Guide on the Solubility of 4-(4-Nitrophenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Nitrophenoxy)aniline, a compound of interest in various research and development applications, including as a synthetic intermediate for dyes and pharmaceuticals.[1] While precise quantitative solubility data is not extensively published, this document compiles available qualitative information and outlines the standardized experimental protocols necessary for its determination.

Solubility Profile of this compound

This compound is a solid at room temperature, appearing as an orange to brown or dark red powder or crystal.[1][2][3] Its molecular structure, featuring both a polar nitro group and an amino group, along with a large, nonpolar aromatic framework, results in a nuanced solubility profile across different organic solvents. The principle of "like dissolves like" is a key determinant of its solubility behavior.

Qualitative Solubility Data Summary

SolventChemical ClassPolarityQualitative SolubilityReference
AcetoneKetonePolar aproticSoluble[1][3][4][5][6]
EthanolAlcoholPolar proticSlightly soluble[4]
ChloroformHalogenated hydrocarbonNonpolarModerately soluble[4]
Water-Highly polarInsoluble/Sparingly soluble[1][4]

The general trend indicates that this compound exhibits solubility in polar aprotic solvents like acetone. Its solubility is limited in polar protic solvents such as ethanol and water, while it shows moderate solubility in nonpolar solvents like chloroform.[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methodologies are employed. The following protocols describe common laboratory techniques for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container.

  • Mass Determination: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Spectroscopic Method (UV-Vis)

For compounds with a chromophore, such as this compound, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

  • Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate undissolved solid (filter/centrifuge) equilibrate->separate measure_volume Measure precise volume of saturated solution separate->measure_volume dilute_sample Dilute saturated solution separate->dilute_sample evaporate Evaporate solvent measure_volume->evaporate weigh_solid Weigh residue evaporate->weigh_solid calculate_grav Calculate solubility (mass/volume) weigh_solid->calculate_grav end End calculate_grav->end prepare_standards Prepare standard solutions calibration_curve Generate calibration curve prepare_standards->calibration_curve calculate_spec Calculate solubility from calibration curve calibration_curve->calculate_spec measure_abs Measure absorbance dilute_sample->measure_abs measure_abs->calculate_spec calculate_spec->end

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides initial guidance, the outlined experimental protocols are essential for obtaining the precise quantitative data necessary for robust scientific and developmental work.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Nitrophenoxy)aniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other functional organic materials, possesses a unique electronic structure arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, bridged by a flexible ether linkage.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data of this compound, offering insights into the causal relationships between its molecular structure and its spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine and advanced molecular characterization.

Molecular Structure and NMR Prediction

The molecular structure of this compound is presented below. The molecule's asymmetry and the presence of distinct electronic environments for the aromatic protons and carbons are expected to give rise to a well-resolved NMR spectrum.

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct count of the chemically non-equivalent carbon atoms in a molecule. For this compound, twelve distinct signals are expected in the aromatic region, corresponding to the twelve carbon atoms in the two phenyl rings.

Experimental ¹³C NMR Data

The following table summarizes the experimental ¹³C NMR chemical shift values for this compound recorded in deuterated chloroform (CDCl₃).

Chemical Shift (δ) in ppmAssignment (Predicted)
161.76C-NO₂
148.90C-O (aniline ring)
141.17C-NH₂
125.96CH (nitro ring)
121.02CH (aniline ring)
119.15C-O (nitro ring)
116.20CH (aniline ring)
115.96CH (nitro ring)

Note: The provided data from the initial search presents ten chemical shifts. A more detailed spectrum would be required for the unambiguous assignment of all 12 carbons. The assignments above are predictive and based on established principles of substituent effects in ¹³C NMR.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

  • Downfield Shifts: The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the electronegative oxygen atom (C-O) are expected to be significantly deshielded and thus appear at the lowest field (highest ppm values). The carbon bearing the amino group (C-NH₂) is also deshielded, though to a lesser extent than the C-NO₂.

  • Upfield Shifts: The ortho and para carbons relative to the electron-donating amino group (-NH₂) on the aniline ring will experience an increase in electron density, leading to a shielding effect and a shift to a higher field (lower ppm values) compared to unsubstituted benzene. Conversely, the ortho and para carbons relative to the electron-withdrawing nitro group (-NO₂) will be deshielded.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

While a definitive experimental spectrum in CDCl₃ was not located in the initial search, a predicted ¹H NMR spectrum can be outlined based on the molecular structure and data from analogous compounds such as aniline and 4-nitroaniline.

Predicted Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
~ 8.2Doublet2HH-a
~ 7.0Doublet2HH-b
~ 6.9Doublet2HH-c
~ 6.7Doublet2HH-d
~ 3.8Broad Singlet2H-NH₂

graph "Predicted_1H_NMR_Assignments" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

mol [label="NO₂-Ph-O-Ph-NH₂", pos="0,0!"];

Ha [label="H-a", pos="-1,-1!"]; Hb [label="H-b", pos="1,-1!"]; Hc [label="H-c", pos="-1,-2!"]; Hd [label="H-d", pos="1,-2!"]; NH2 [label="-NH₂", pos="0,-3!"];

mol -- Ha [label="ortho to NO₂"]; mol -- Hb [label="meta to NO₂"]; mol -- Hc [label="ortho to O"]; mol -- Hd [label="meta to O"]; mol -- NH2; }

Caption: Predicted proton assignments for this compound.

Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-8.5 ppm): The eight aromatic protons will give rise to a complex series of signals.

    • Nitro-substituted Ring: The protons on the ring bearing the nitro group are expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. The protons ortho to the nitro group (H-a) will appear at the lowest field, likely as a doublet. The protons meta to the nitro group (H-b) will appear at a slightly higher field, also as a doublet.

    • Amino-substituted Ring: The protons on the aniline ring will be more shielded. The protons ortho to the oxygen atom (H-c) and the protons meta to the oxygen (and ortho to the amino group, H-d) will likely appear as distinct doublets.

  • Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration and solvent.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid the introduction of any solid particles.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. While experimental ¹H NMR data was not explicitly available, a detailed prediction based on established principles offers valuable guidance for spectral interpretation. The provided experimental protocol outlines the best practices for acquiring high-quality NMR data, ensuring accuracy and reproducibility in the characterization of this important chemical intermediate. A thorough understanding of the relationship between the molecular structure and the resulting NMR spectra is paramount for researchers in the fields of chemical synthesis, materials science, and drug development.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the Infrared (IR) spectroscopy analysis of 4-(4-Nitrophenoxy)aniline. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for sample preparation, and presents a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.

This compound is a molecule of interest in various fields, including dye synthesis and pharmaceuticals.[1] Its structure comprises several key functional groups that give rise to characteristic absorption bands in the IR spectrum: an amine group (-NH₂), a nitro group (-NO₂), an ether linkage (C-O-C), and aromatic rings. The analysis of these characteristic peaks allows for the confirmation of the molecule's identity and purity.

Predicted IR Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Asymmetric StretchPrimary Aromatic Amine (-NH₂)3400 - 3500Medium
N-H Symmetric StretchPrimary Aromatic Amine (-NH₂)3300 - 3400Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Medium to Weak
NO₂ Asymmetric StretchNitro Group (-NO₂)1500 - 1570Strong
C=C Aromatic StretchAromatic Ring1450 - 1600Medium to Strong
N-H BendingPrimary Aromatic Amine (-NH₂)1550 - 1650Medium to Strong
NO₂ Symmetric StretchNitro Group (-NO₂)1335 - 1385Strong
Aryl-O Asymmetric StretchAryl Ether (C-O-C)1230 - 1270Strong
Aryl-O Symmetric StretchAryl Ether (C-O-C)1020 - 1075Medium
C-N StretchAromatic Amine1250 - 1360Medium
Aromatic C-H Out-of-Plane BendingAromatic Ring690 - 900Strong

Note: These are predicted ranges and the actual peak positions may vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocols for IR Analysis of Solid Samples

As this compound is a solid at room temperature, several techniques can be employed to prepare the sample for IR analysis.[2] The choice of method depends on the desired quality of the spectrum and the amount of sample available.

Potassium Bromide (KBr) Pellet Technique

This is a common method for obtaining high-quality spectra of solid samples.

Methodology:

  • Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Place the ground mixture into a die and compress it under high pressure (typically 8-10 tons) using a hydraulic press. This process fuses the KBr into a thin, transparent disc (or pellet) with the sample material evenly dispersed within it.

  • Analysis: Place the resulting KBr pellet directly in the spectrometer's sample holder for analysis.

Nujol Mull Technique

This method is an alternative to the KBr pellet technique and is useful when the sample is difficult to grind with KBr.

Methodology:

  • Grinding: Grind a small amount of the solid sample (2-5 mg) into a fine powder in an agate mortar.

  • Mull Formation: Add a few drops of a mulling agent, typically mineral oil (Nujol), to the powdered sample and continue to grind until a thick, uniform paste (the "mull") is formed.

  • Sample Application: Spread a small amount of the mull thinly and evenly between two flat salt plates (e.g., NaCl or KBr plates).

  • Analysis: Place the sandwiched plates in the spectrometer's sample holder for analysis. Note that the mulling agent will have its own characteristic peaks (primarily C-H stretching and bending), which will be superimposed on the sample's spectrum.

Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid technique that requires minimal sample preparation.

Methodology:

  • Sample Placement: Place a small amount of the solid sample directly onto the high-refractive-index crystal (often diamond or germanium) of the ATR accessory.

  • Pressure Application: Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Analysis: The IR beam is directed through the crystal and interacts with the surface of the sample. The resulting spectrum is then collected.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Sample Obtain this compound Sample Prep_Method Select Preparation Method (KBr, Nujol, or ATR) Sample->Prep_Method Prepare_Sample Prepare Sample for Analysis Prep_Method->Prepare_Sample Acquire_Spectrum Acquire IR Spectrum Prepare_Sample->Acquire_Spectrum Process_Data Process Spectrum (Baseline Correction, Smoothing) Acquire_Spectrum->Process_Data Identify_Peaks Identify Major Absorption Peaks Process_Data->Identify_Peaks Assign_Peaks Assign Peaks to Functional Groups (-NH₂, -NO₂, C-O-C, Aromatic C-H, C=C) Identify_Peaks->Assign_Peaks Compare_Reference Compare with Reference Spectra (e.g., 4-nitroaniline) Assign_Peaks->Compare_Reference Final_Interpretation Final Structural Confirmation Compare_Reference->Final_Interpretation

Caption: Logical workflow for the IR analysis of this compound.

Interpretation of the IR Spectrum

A systematic approach is crucial for the accurate interpretation of the IR spectrum of this compound.

  • N-H Region (3300-3500 cm⁻¹): Look for two distinct bands characteristic of the primary amine group. The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric N-H stretch. The presence of these two bands is a strong indicator of the -NH₂ group.

  • Aromatic C-H Region (3000-3100 cm⁻¹): Weak to medium intensity bands in this region are indicative of the C-H stretching vibrations of the aromatic rings.

  • Nitro Group Region (1500-1570 cm⁻¹ and 1335-1385 cm⁻¹): Two strong absorption bands are expected for the nitro group. The higher frequency band is due to the asymmetric stretch, and the lower frequency band is due to the symmetric stretch. These are typically very intense and are key markers for the presence of the -NO₂ group.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key peaks to identify include:

    • Aromatic C=C stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region.

    • N-H bending: A medium to strong band in the 1550-1650 cm⁻¹ region, which may overlap with the aromatic C=C stretching bands.

    • Aryl Ether C-O stretching: A strong, characteristic band for the asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹. A medium intensity band for the symmetric stretch should appear around 1020-1075 cm⁻¹.

    • C-N stretching: A medium intensity band in the 1250-1360 cm⁻¹ region.

    • Aromatic C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

By carefully analyzing these regions and comparing the observed peaks with the expected frequencies, researchers can confidently identify and characterize this compound.

References

Unraveling the Molecular Fragmentation of 4-(4-Nitrophenoxy)aniline: A Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Nitrophenoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the identification and characterization of aromatic nitro compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is anticipated to be driven by the characteristic behaviors of its constituent functional groups: the nitroaromatic moiety, the diphenyl ether linkage, and the aniline group. The molecular ion ([M]•+) of this compound is expected at a mass-to-charge ratio (m/z) of 230.

The primary fragmentation pathways are predicted to involve:

  • Cleavage of the Ether Bond: A significant fragmentation is the cleavage of the C-O-C ether linkage. This can occur in two ways:

    • Fission resulting in the formation of a 4-nitrophenoxy radical and a charged aminophenyl fragment, or vice versa. The most likely charged species would be the aminophenoxy cation at m/z 109 or the nitrophenyl cation at m/z 123.

    • Charge retention on the 4-aminophenoxy fragment would lead to a radical cation at m/z 108.

  • Loss of Nitro Group and Related Species: Aromatic nitro compounds are well-known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion.

    • Loss of NO would result in a fragment ion at m/z 200.

    • Loss of NO₂ would lead to a fragment ion at m/z 184.

  • Fragmentation of the Aniline Moiety: The aniline part of the molecule can undergo fragmentation, such as the loss of a hydrogen atom to form an ion at m/z 229, or more complex rearrangements.

  • Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the fragment at m/z 184 could potentially lose CO, a common fragmentation pathway for phenolic compounds, resulting in an ion at m/z 156.

Quantitative Data Presentation

The predicted significant fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is a prediction based on the general stability of the resulting ions and common fragmentation patterns of similar compounds.

m/z Predicted Fragment Ion Proposed Neutral Loss Predicted Relative Abundance
230[C₁₂H₁₀N₂O₃]•+ (Molecular Ion)-Moderate
200[C₁₂H₁₀N₂O₂]•+NOModerate
184[C₁₂H₁₀N₂O]•+NO₂High
156[C₁₁H₁₀N₂]•+NO₂, COModerate
123[C₆H₅NO₂]•+C₆H₅NLow
108[C₆H₆NO]•+C₆H₄NO₂Moderate
92[C₆H₆N]•+C₆H₄NO₃High
77[C₆H₅]•+C₆H₅N₂O₃Moderate
65[C₅H₅]•+C₇H₅N₂O₃Moderate

Experimental Protocols

While a specific experimental protocol for acquiring the mass spectrum of this compound is not detailed in the available literature, a general procedure using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization would be appropriate.

Gas Chromatography - Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280°C, using a split or splitless injection mode.

  • Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be an initial hold at 100°C for 1 minute, followed by a ramp of 10-20°C/min to a final temperature of 300°C, held for 5-10 minutes. The carrier gas is typically helium at a constant flow rate.

  • Mass Spectrometry: The GC is interfaced with a mass spectrometer operating in electron ionization (EI) mode.

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The acquired mass spectra are analyzed to identify the molecular ion and the fragmentation pattern. Comparison with a spectral library (if available) can aid in confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pattern M [C12H10N2O3]•+ m/z = 230 (Molecular Ion) F200 [C12H10N2O2]•+ m/z = 200 M->F200 - NO F184 [C12H10N2O]•+ m/z = 184 M->F184 - NO2 F108 [C6H6NO]•+ m/z = 108 M->F108 - C6H4NO2 F156 [C11H10N2]•+ m/z = 156 F184->F156 - CO F92 [C6H6N]•+ m/z = 92 F108->F92 - O F65 [C5H5]+ m/z = 65 F92->F65 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Crystal structure and X-ray diffraction data of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical and crystallographic databases reveals a notable absence of publicly available data on the single-crystal X-ray diffraction and definitive crystal structure of 4-(4-Nitrophenoxy)aniline. Despite its role as a known intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceuticals, detailed structural elucidation of this specific molecule has not been reported in the accessible scientific literature.

This compound, with the chemical formula C12H10N2O3, is a recognized compound used in organic synthesis.[1][2][3][4] It serves as a precursor for more complex molecules, such as 4-(4-amino-3-nitrophenoxy)-2-nitroaniline and N-[4-(4-aminophenoxy)phenyl]acetamide.[2][3] While information regarding its synthesis and basic physical properties like its melting point (approximately 132 °C) is available, the precise arrangement of its atoms in a crystalline state, which can only be determined through techniques like X-ray crystallography, is not documented.[3]

Searches of prominent databases, including the Cambridge Crystallographic Data Centre (CCDC), which serves as the world's repository for small-molecule organic and metal-organic crystal structures, did not yield any entries for this compound or its common synonym, 4-amino-4'-nitrodiphenyl ether.[5][6][7] Consequently, the fundamental data required for a detailed technical guide—such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles—is unavailable.

This lack of crystallographic data prevents the generation of a comprehensive analysis of the compound's solid-state architecture, including intermolecular interactions and packing motifs. Such information is often crucial for understanding the physical and chemical properties of a material and can be of significant interest to researchers in materials science and drug development.

While the synthesis of this compound is documented, the absence of its crystal structure data in the public domain means that a detailed, in-depth technical guide on its crystallographic and X-ray diffraction properties cannot be produced at this time. Further experimental work to crystallize the compound and perform single-crystal X-ray diffraction analysis would be required to determine its definitive solid-state structure.

References

A Theoretical and Computational Roadmap for the Analysis of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenoxy)aniline is an aromatic compound with a molecular formula of C12H10N2O3.[1] Its structure, featuring a nitro group (a strong electron-withdrawing group) and an amino group (an electron-donating group) connected through a phenoxy ether linkage, suggests potential for interesting electronic, optical, and biological properties. Molecules with such donor-acceptor characteristics are often investigated for applications in nonlinear optics, dye synthesis, and as intermediates in the pharmaceutical industry.[1] Understanding the three-dimensional structure, electronic landscape, and reactive sites of this molecule is crucial for exploring its potential in drug design and materials science.

While specific, in-depth computational studies on this compound are not extensively available in peer-reviewed literature, its molecular properties can be thoroughly investigated using a well-established suite of theoretical and computational chemistry techniques. This guide outlines the standard methodologies and computational workflows that would be applied to characterize this compound, using the closely related and well-studied molecule, 4-nitroaniline (4NA), as an illustrative example. The principles and expected outcomes are directly transferable and provide a robust framework for the in-silico analysis of this compound.

Core Computational Methodologies

A typical computational investigation of an organic molecule like this compound follows a logical progression from determining its structure to analyzing its electronic properties and reactivity. The primary tool for such studies is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3]

Experimental and Computational Protocols

The computational analysis would generally be performed using a software package like Gaussian.[3] A common and reliable level of theory for such molecules is DFT employing Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for calculating geometries, vibrational frequencies, and electronic properties of organic molecules.

The typical workflow is as follows:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved by starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on each atom are close to zero.

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman vibrational spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

  • Electronic Property Analysis: With a validated structure, a series of analyses can be performed to understand the electronic nature of the molecule. This includes:

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides detailed insights into the electron density distribution, atomic charges, and the nature of intramolecular interactions, such as hyperconjugation and charge delocalization.

Below is a diagram illustrating this standard computational workflow.

G cluster_workflow Computational Chemistry Workflow A Initial Molecular Structure (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Electronic Property Analysis (HOMO-LUMO, NBO, MEP) D->E Yes G Refine Initial Structure D->G No F Predicted Properties: - Optimized Geometry - IR/Raman Spectra - Reactivity Indices - Charge Distribution E->F G->B

A standard workflow for computational analysis of a molecule.

Data Presentation (Illustrative Examples from 4-Nitroaniline)

The following tables summarize the types of quantitative data that would be generated from a computational study of this compound. The data presented here is for the related molecule, 4-nitroaniline (4NA), and serves as an illustrative example of the expected results.

Table 1: Optimized Geometric Parameters (Illustrative)

This table would contain the key bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

ParameterBond/AtomsCalculated Value (Å or °)
Bond Lengths C-N (amino)~ 1.38 Å
C-N (nitro)~ 1.48 Å
N-O (nitro)~ 1.23 Å
C-C (aromatic)~ 1.39 - 1.41 Å
C-H (aromatic)~ 1.08 Å
N-H (amino)~ 1.01 Å
Bond Angles C-C-C (ring)~ 118 - 121°
H-N-H (amino)~ 114°
O-N-O (nitro)~ 124°

Data is illustrative and based on typical values for 4-nitroaniline.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties (Illustrative)

The energies of the HOMO and LUMO orbitals and their gap are key indicators of chemical reactivity and electronic behavior.

ParameterCalculated Value (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.5 to -7.0 eV
ELUMO (Lowest Unoccupied Molecular Orbital)-2.0 to -2.5 eV
Energy Gap (ΔE = ELUMO - EHOMO) 4.0 to 4.5 eV

Data is illustrative and based on typical values for 4-nitroaniline.

The HOMO-LUMO energy gap is a critical parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is more readily excited. This is a key factor in assessing potential for nonlinear optical applications and for understanding charge transfer mechanisms.

G cluster_homo_lumo Frontier Molecular Orbitals and Reactivity Energy Energy LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor p1 p2 p1->p2 gap_label Energy Gap (ΔE) Indicates Chemical Reactivity & Kinetic Stability react_high High Reactivity (Small Gap) gap_label->react_high react_low Low Reactivity (Large Gap) gap_label->react_low

Relationship between HOMO-LUMO gap and chemical reactivity.
Table 3: Vibrational Frequencies and Assignments (Illustrative)

This table would list the major predicted vibrational modes and their corresponding frequencies, which can be compared to experimental IR and Raman spectra.

Frequency (cm⁻¹)AssignmentVibrational Mode
~ 3500N-H asymmetric stretchAmino Group
~ 3400N-H symmetric stretchAmino Group
~ 3100C-H stretchAromatic Rings
~ 1600C=C stretchAromatic Rings
~ 1580N-O asymmetric stretchNitro Group
~ 1320N-O symmetric stretchNitro Group
~ 1270C-O-C stretchEther Linkage

Data is illustrative and based on typical values for related functional groups.[4]

Visualization of Intramolecular Charge Transfer

NBO analysis for a molecule like this compound would likely reveal significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, facilitated by the pi-conjugated system of the phenyl rings and the ether linkage. This ICT is fundamental to the molecule's electronic and nonlinear optical properties.

G cluster_ict Intramolecular Charge Transfer (ICT) Pathway cluster_path Donor Electron Donating Group (e.g., -NH2) Bridge π-Conjugated Bridge (Phenoxy System) Donor->Bridge Electron Donation Acceptor Electron Withdrawing Group (e.g., -NO2) Bridge->Acceptor Electron Withdrawal

Conceptual pathway for intramolecular charge transfer.

Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the detailed characterization of molecules like this compound. Through techniques such as Density Functional Theory, researchers can predict molecular geometries, vibrational spectra, and a host of electronic properties before undertaking extensive laboratory synthesis and analysis. The methodologies outlined in this guide, including geometry optimization, frequency analysis, and the study of frontier molecular orbitals, constitute a standard and reliable approach for building a comprehensive understanding of a molecule's structure-property relationships.

For professionals in drug development and materials science, these computational insights are invaluable. They can guide synthetic efforts, explain experimental observations, and help in the rational design of new molecules with tailored electronic, optical, or biological functions. While specific computational data for this compound is yet to be widely published, the established roadmap presented here provides a clear and effective strategy for its future in-silico investigation.

References

Quantum Chemical Calculations for 4-(4-Nitrophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-(4-Nitrophenoxy)aniline. For researchers, scientists, and professionals in drug development, this document outlines the theoretical foundation, computational methodologies, and expected outcomes from such studies, offering deep insights into the molecule's electronic structure, spectroscopic characteristics, and potential as a nonlinear optical (NLO) material.

Introduction

This compound is a diaryl ether derivative featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). This "push-pull" electronic configuration makes it a molecule of significant interest for its potential nonlinear optical (NLO) properties, which are valuable in photonics and optoelectronics.[1] Furthermore, as an aniline derivative, it serves as a scaffold in the synthesis of dyes and potential pharmaceutical compounds.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate the geometric, vibrational, and electronic properties of molecules like this compound with high accuracy. These computational methods allow for the prediction of molecular structure, vibrational spectra (FT-IR), electronic spectra (UV-Vis), and key quantum chemical descriptors like frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and charge transfer characteristics. This guide details the standard computational protocols and presents a framework for analyzing and validating the theoretical results with experimental data.

Computational and Experimental Protocols

A synergistic approach combining theoretical calculations with experimental validation is crucial for a thorough understanding of the molecular properties of this compound.

Quantum Chemical Calculation Protocol

The core of the theoretical investigation lies in Density Functional Theory. The following protocol provides a robust framework for obtaining accurate theoretical data.

  • Software: Gaussian 09 or a more recent version is the standard software suite for these calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended. It offers a reliable balance between accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing sufficient flexibility to accurately describe the electronic distribution in a molecule with diffuse functions (++) and polarization functions (d,p).[3]

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the global minimum on the potential energy surface. This step is crucial for obtaining accurate predictions of all other properties.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the FT-IR spectrum.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions.[3] Frontier Molecular Orbital (HOMO-LUMO) analysis is performed to understand charge transfer mechanisms and chemical reactivity.[4]

  • Nonlinear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to evaluate the molecule's potential for NLO applications.[5]

G cluster_workflow Computational Workflow Start Start Define_Molecule Define Molecule (this compound) Start->Define_Molecule Select_Method Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) Define_Molecule->Select_Method Geometry_Optimization Geometry Optimization Select_Method->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify_Minimum Verify True Minimum? (No Imaginary Frequencies) Frequency_Calculation->Verify_Minimum Verify_Minimum->Geometry_Optimization No Electronic_Properties Calculate Electronic Properties (HOMO-LUMO, TD-DFT) Verify_Minimum->Electronic_Properties Yes NLO_Properties Calculate NLO Properties (Polarizability, Hyperpolarizability) Electronic_Properties->NLO_Properties Analyze_Results Analyze & Compare Results NLO_Properties->Analyze_Results End End Analyze_Results->End

Fig. 1: A typical workflow for quantum chemical calculations.
Experimental Synthesis and Characterization Protocol

Experimental data is essential for validating the theoretical calculations.

Synthesis Protocol (Ullmann Condensation):

A plausible synthesis route is the Ullmann condensation between 4-aminophenol and 1-chloro-4-nitrobenzene or a similar nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, combine 4-aminophenol, 1-chloro-4-nitrobenzene, a base such as potassium carbonate (K₂CO₃), and a copper catalyst (e.g., CuI) in a high-boiling point solvent like N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. The solid is then filtered, washed, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization Protocols:

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique, typically in the 4000–400 cm⁻¹ range. This provides information on the characteristic vibrational modes of the functional groups.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or DMSO) in the 200–800 nm range to determine the maximum absorption wavelengths (λ_max) corresponding to electronic transitions.[1]

Theoretical and Experimental Data Analysis

The synergy between computational and experimental data provides a robust analysis of the molecule's properties.

G cluster_teo_exp Theory-Experiment Interplay Theoretical Theoretical Calculations (DFT) Geo Optimized Geometry Theoretical->Geo Vib Vibrational Frequencies Theoretical->Vib Elec Electronic Transitions (UV-Vis) Theoretical->Elec Experimental Experimental Validation XRD X-ray Diffraction (Crystal Structure) Experimental->XRD FTIR FT-IR Spectroscopy Experimental->FTIR UV_Spec UV-Vis Spectroscopy Experimental->UV_Spec Geo->XRD Refined_Model Refined Molecular Model & Property Understanding Geo->Refined_Model Vib->FTIR Vib->Refined_Model Elec->UV_Spec Elec->Refined_Model XRD->Refined_Model FTIR->Refined_Model UV_Spec->Refined_Model G cluster_mol This compound Structure cluster_analysis Key Features for Analysis mol H₂N Phenyl Ring 1 -O- (Ether Linkage) Phenyl Ring 2 -NO₂ donor Electron Donating Group (-NH₂) mol:f0->donor acceptor Electron Withdrawing Group (-NO₂) mol:f4->acceptor bridge π-Conjugated Bridge (Di-phenyl ether) mol->bridge

References

Synonyms and alternative names for 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Nitrophenoxy)aniline, a versatile chemical compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic molecules.[1] This document details its chemical identity, physicochemical properties, synthetic protocols, and potential applications in research and development, with a focus on data relevant to a scientific audience.

Chemical Identity and Synonyms

This compound is an aromatic compound characterized by a nitro group and an aniline moiety linked by an ether bond.[1] Its unique structure makes it a valuable building block in organic synthesis.[1]

A comprehensive list of its alternative names and identifiers is provided below for clear identification and literature searching.

Identifier TypeValue
Systematic Name This compound[2]
CAS Number 6149-33-3[1][3][4]
Molecular Formula C₁₂H₁₀N₂O₃[1][3][4]
Molecular Weight 230.22 g/mol [3][4][5]
EINECS Number 228-159-3[1][4]
InChI Key ASAOLTVUTGZJST-UHFFFAOYSA-N[2]
PubChem CID 80251[1]
Synonyms 4-Amino-4'-nitrodiphenyl ether[1][3][5], p-(p-Nitrophenoxy)aniline[1][3], 4-(4-Nitrophenoxy)benzenamine[1][3], Benzenamine, 4-(4-nitrophenoxy)-[1][3], p-Aminophenyl p-nitrophenyl ether[1], 4-Nitro-4'-aminodiphenyl ether[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Yellow to Orange to Dark Red solid (powder to crystal)[1][3]
Melting Point 132 °C[3][6][7]
Boiling Point 387.4 ± 22.0 °C (Predicted)[3][7]
Density 1.322 ± 0.06 g/cm³ (Predicted)[3][7]
pKa 4.24 ± 0.10 (Predicted)[1][3]
Solubility Soluble in Acetone; Sparingly soluble in water[1][3][4]
Storage Keep in dark place, Inert atmosphere, Room temperature[1][3][4]

Applications and Synthesis

This compound serves primarily as a chemical intermediate. It is particularly noted for its use in the synthesis of more complex molecules, such as 4-(4-amino-3-nitrophenoxy)-2-nitroaniline and N-[4-(4-aminophenoxy)phenyl]acetamide.[4][8] Its structural motifs are of interest in the development of new molecules with potential biological activities, including antimicrobial and anticancer properties.[1]

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (Ullmann condensation type) reaction. A general laboratory-scale protocol is outlined below. This process involves the reaction of p-aminophenol with 1-chloro-4-nitrobenzene.

Materials:

  • p-Aminophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • Copper catalyst (e.g., Copper(I) iodide)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Toluene

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux and extraction glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as DMF or DMSO, to the flask.

  • Reaction Conditions: Heat the mixture to a temperature of 150-180°C and maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent like toluene or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove the solvent and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_setup Reaction Setup cluster_process Process Reactants p-Aminophenol + 1-Chloro-4-nitrobenzene Heating Heating (150-180°C) + Stirring Reactants->Heating Base K2CO3 Base->Heating Catalyst Copper Catalyst Catalyst->Heating Solvent DMF / DMSO Solvent->Heating TLC Monitor via TLC Heating->TLC Workup Aqueous Work-up & Extraction TLC->Workup Purification Purification (Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Biological Activity of Structurally Related Compounds

While extensive biological data for this compound itself is not widely published, its core structure is present in derivatives that exhibit significant biological activities.[1] Research into derivatives of nitrodiphenylamine and anilinoquinazolines has shown potential in oncology.[9]

Derivatives containing the 4-nitroanilino moiety have demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms often involve the induction of apoptosis and the inhibition of critical cell signaling pathways that are dysregulated in cancer, such as the NF-κB and MAPK/ERK pathways.

Quantitative Data for Anticancer Activity of Selected Derivatives

Derivative ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
DibenzocyclooctatetraeneMultiple human tumor cell linesGI₅₀ 1.38–1.45
DibenzocyclooctatetraeneRAW264.7 (Macrophage)IC₅₀ 0.52 (NF-κB inhibition)
4-AnilinoquinazolinesHeLa, B16, L1210Growth Inhibition Observed[9]

The anticancer effects of related compounds are often attributed to their ability to modulate key signaling cascades. Understanding these pathways is crucial for drug development professionals.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain diphenylamine derivatives have been shown to inhibit this pathway, preventing the transcription of pro-survival genes.

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription activates Inhibitor Derivative of This compound Inhibitor->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.

MAPK/ERK Signaling Pathway: This pathway is central to regulating cell proliferation and survival. Its dysregulation is common in cancer, making it a key therapeutic target. Some diphenylamine compounds may exert their effects by inhibiting components of this cascade.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Derivative of This compound Inhibitor->MEK inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway by derivatives.

Summary of Applications

The utility of this compound stems from its reactive functional groups, making it a versatile precursor in various chemical domains.

G Core This compound App1 Pharmaceuticals Core->App1 App2 Dye Synthesis Core->App2 App3 Organic Synthesis Core->App3 App4 Research & Development Core->App4 Sub1 Active Pharmaceutical Ingredient (API) Scaffolds App1->Sub1 Sub2 Dye Intermediate App2->Sub2 Sub3 Chemical Building Block App3->Sub3 Sub4 Ligand Synthesis for Coordination Chemistry App4->Sub4

Caption: Logical relationships of this compound's applications.

References

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrophenoxy)aniline is a diaryl ether derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed methodologies for its synthesis and purification, and an exploration of its potential biological activities based on related compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar molecules.

Core Properties of this compound

This compound, with the chemical formula C₁₂H₁₀N₂O₃, is an aromatic compound characterized by a nitro group and an amino group bridged by a diphenyl ether linkage.[1] This structure imparts a unique combination of properties that are of interest in various chemical and biological contexts.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O₃[1][2][3]
Molecular Weight 230.22 g/mol [2][3]
CAS Number 6149-33-3[1][2][3]
Appearance Yellow to orange-brown solid[1]
Melting Point 132 °C[4]
Boiling Point (Predicted) 387.4 ± 22.0 °C[4]
Density (Predicted) 1.322 ± 0.06 g/cm³[4]
pKa (Predicted) 4.24 ± 0.10[1]
Solubility Sparingly soluble in water; Soluble in acetone.[1]
Storage Store in a dark place under an inert atmosphere at room temperature.[1]
Spectral Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.5-8.5 ppm). The protons on the nitrophenyl ring will likely be downfield due to the electron-withdrawing effect of the nitro group, while the protons on the aminophenyl ring will be relatively upfield.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the twelve carbon atoms. The carbons attached to the nitro and amino groups, as well as the ether linkage, will have characteristic chemical shifts. Aromatic carbons typically appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 230.22). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry reactions, primarily involving nucleophilic aromatic substitution or Ullmann condensation.

Synthetic Pathways

Two common synthetic routes are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

This method involves the reaction of a halo-nitroaromatic compound with an aminophenol. The nitro group activates the aromatic ring towards nucleophilic attack.

SNAr_Synthesis cluster_reactants Reactants p_aminophenol p-Aminophenol reaction_node SNAr Reaction p_aminophenol->reaction_node Nucleophile p_chloronitrobenzene p-Chloronitrobenzene p_chloronitrobenzene->reaction_node Substrate product This compound base Base (e.g., K₂CO₃) base->reaction_node solvent Solvent (e.g., DMF) solvent->reaction_node heat Heat heat->reaction_node reaction_node->product

Figure 1. General workflow for the SNAr synthesis of this compound.

Experimental Protocol (General):

  • To a solution of p-aminophenol in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Add p-chloronitrobenzene to the reaction mixture.

  • Heat the mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or amine.[5]

Ullmann_Synthesis cluster_reactants Reactants p_nitrophenol p-Nitrophenol reaction_node Ullmann Condensation p_nitrophenol->reaction_node p_bromoaniline p-Bromoaniline p_bromoaniline->reaction_node product This compound catalyst Cu(I) Catalyst catalyst->reaction_node base Base (e.g., Cs₂CO₃) base->reaction_node solvent Solvent (e.g., NMP) solvent->reaction_node heat Heat heat->reaction_node reaction_node->product Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure Anticancer_Pathway compound Nitro-Diphenyl Ether Derivative tubulin Tubulin compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts cell_cycle Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle Induces apoptosis Apoptosis cell_cycle->apoptosis Antimicrobial_Pathway compound Nitroaromatic Compound cell Microbial Cell compound->cell reduction Nitro Group Reduction (Enzymatic) cell->reduction Internalization reactive_species Reactive Nitroso & Superoxide Species reduction->reactive_species dna Bacterial DNA reactive_species->dna Interacts with damage DNA Damage dna->damage death Cell Death damage->death

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Nitrophenoxy)aniline is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its structure, featuring a diaryl ether linkage, makes it a valuable building block in medicinal chemistry and materials science. This document provides a detailed protocol for the laboratory synthesis of this compound, primarily through a copper-catalyzed Ullmann-type condensation reaction. The protocol is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 6149-33-3[1][2][3]
Molecular Formula C₁₂H₁₀N₂O₃[1][2][3]
Molecular Weight 230.22 g/mol [1][2][3]
Appearance Orange to Brown to Dark red solid[1]
Melting Point 132 °C[3]
Boiling Point 387.4 ± 22.0 °C (Predicted)[3]
Density 1.322 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Acetone[1][3]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[1][3]

Reaction Scheme

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, between a 4-halonitrobenzene and 4-aminophenol in the presence of a copper catalyst and a base.

ReactionScheme cluster_conditions Reaction Conditions reactant1 4-Aminophenol plus1 + reactant1->plus1 reactant2 4-Fluoronitrobenzene arrow reactant2->arrow product This compound catalyst Cu Catalyst Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) plus1->reactant2 arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the principles of the Ullmann condensation reaction for the formation of diaryl ethers.[4][5]

Materials and Reagents:

  • 4-Fluoronitrobenzene

  • 4-Aminophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Copper(I) Iodide (CuI) or Copper(II) Chloride (CuCl₂)[2]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-aminophenol (1.0 equivalent), 4-fluoronitrobenzene (1.1 equivalents), cesium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to a temperature between 90-150°C with vigorous stirring. A temperature of 90°C has been reported for a similar reaction.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 8 to 24 hours.[7]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis Workflow for this compound cluster_synthesis Reaction cluster_workup Workup & Purification A 1. Combine Reactants (4-Aminophenol, 4-Fluoronitrobenzene, Cs₂CO₃, CuI) in DMF B 2. Establish Inert Atmosphere (N₂ or Ar) A->B C 3. Heat and Stir (90-150°C, 8-24h) B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Fluoronitrobenzene is toxic and an irritant. Handle it in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere as copper catalysts can be sensitive to air.

  • Follow standard laboratory procedures for handling and disposal of chemicals.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers may need to optimize reaction conditions such as temperature, reaction time, and catalyst loading to achieve the best results for their specific setup.

References

Application Notes and Protocols: Synthesis of 4-(4-Nitrophenoxy)aniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-nitrophenoxy)aniline, a key intermediate in the pharmaceutical and dye industries.[1] The synthesis is achieved through the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a cornerstone of organic synthesis for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[2] This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures.[2] The synthesis of diaryl ethers, in particular, is a vital transformation, as this moiety is present in numerous biologically active compounds and functional materials.

This compound is a valuable intermediate used in the synthesis of various organic molecules, including dyes and pharmaceutical agents.[3] Its structure, featuring a nitro group and an aniline moiety linked by an ether bond, makes it a versatile building block for further chemical modifications. This document outlines a reliable protocol for the synthesis of this compound via the Ullmann condensation of 4-aminophenol and 1-chloro-4-nitrobenzene.

Reaction and Mechanism

The Ullmann condensation for the synthesis of this compound proceeds via the copper-catalyzed reaction between 4-aminophenol and an aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The reaction is typically carried out in a high-boiling polar aprotic solvent with a base.

The proposed mechanism involves the formation of a copper(I) phenoxide intermediate from 4-aminophenol and a copper(I) catalyst. This intermediate then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diaryl ether and regenerates the copper(I) catalyst. The presence of an electron-withdrawing group (like the nitro group) on the aryl halide generally enhances the reaction rate.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 4-Aminophenol

    • 1-Chloro-4-nitrobenzene or 1-Fluoro-4-nitrobenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Ethyl acetate

    • Hexane

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Nitrogen or Argon gas inlet

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel

    • Beakers and Erlenmeyer flasks

    • Thin-layer chromatography (TLC) plates and chamber

    • UV lamp for TLC visualization

    • Melting point apparatus

Synthetic Procedure
  • Reaction Setup: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-aminophenol.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.[5]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers and wash with water and then with brine.[5]

    • Filter the organic layer through a pad of Celite to remove any insoluble copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][6]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Ullmann condensation synthesis of diaryl ethers, which are analogous to the synthesis of this compound.

Aryl HalidePhenolCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
p-Fluoronitrobenzene4-AminophenolCuCl₂ (10%)Cs₂CO₃ (0.4)DMF451584[7]
4-ChloronitrobenzenePhenolCopperKOH (1.0)->210--[2]
2-Bromonaphthalenep-CresolCuI (5%)K₂CO₃ (2.0)Toluene10012-24-[6]
Aryl IodideTyrosine derivativeCuI (30%)Cs₂CO₃ (3.0)Dioxane90-Good[8]

Characterization Data for this compound:

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₃[9][7]
Molecular Weight 230.22 g/mol [9][7]
Appearance Yellow to orange crystalline solid
Melting Point 132 °C[10]
Boiling Point 387.4 ± 22.0 °C (Predicted)[9]
Solubility Soluble in Acetone[9]

Visualizations

Reaction Scheme

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product + 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene->Product CuI CuI (Catalyst) CuI->Product K2CO3 K₂CO₃ (Base) K2CO3->Product DMF DMF (Solvent) DMF->Product Heat Δ (Heat) Heat->Product

Caption: Ullmann condensation for this compound synthesis.

Experimental Workflow

Workflow arrow arrow A 1. Mix Reactants, Catalyst & Base in Flask B 2. Add Solvent (DMF) A->B C 3. Purge with Inert Gas (N₂/Ar) B->C D 4. Heat Reaction Mixture (150-160°C) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F G 7. Aqueous Work-up (Water & Ethyl Acetate) F->G H 8. Separate Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product J->K

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield - Inactive catalyst- Impure starting materials- Inappropriate base or solvent- Reaction temperature too low- Use fresh, high-purity copper catalyst.- Ensure starting materials are pure and dry.- Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., NMP).- Gradually increase the reaction temperature.[6]
Incomplete reaction - Insufficient reaction time- Catalyst deactivation- Extend the reaction time and continue monitoring by TLC.- Add a fresh portion of the catalyst.
Side product formation - Homocoupling of starting materials- Dehalogenation of the aryl halide- Use of a suitable ligand (e.g., N,N-dimethylglycine) can sometimes suppress side reactions.[8]- Optimize reaction temperature; excessively high temperatures can lead to decomposition and side reactions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Aryl halides and organic solvents are toxic and flammable. Handle with care.

  • Copper salts are toxic. Avoid inhalation and skin contact.

  • The reaction is performed at high temperatures. Use caution when handling the hot reaction mixture.

Conclusion

The Ullmann condensation provides an effective method for the synthesis of this compound. The protocol described herein, along with the troubleshooting guide, offers a comprehensive resource for researchers in organic synthesis and drug development. Careful control of reaction parameters, including catalyst, base, solvent, and temperature, is crucial for achieving high yields and purity of the desired product.

References

Synthesis of Novel Azo Dyes from 4-(4-Nitrophenoxy)aniline: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes starting from 4-(4-nitrophenoxy)aniline. These protocols are intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of new chromophoric compounds with potential biological activities. The synthesized azo dyes, incorporating a nitrophenoxy moiety, are of particular interest for their potential DNA binding and antioxidant properties.

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, and cosmetics. In the realm of scientific research and drug development, azo compounds are valuable scaffolds due to their rich chemistry and diverse biological activities. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.

This protocol details the synthesis of azo dyes using this compound as the diazo component. The presence of the 4-nitrophenoxy group is anticipated to influence the spectral properties and biological activity of the resulting dyes. A recent study on azo dyes derived from a similar precursor, 4,4'-nitrophenoxyaniline, has highlighted their potential for DNA binding and antioxidant activity, suggesting that the compounds described herein may exhibit similar properties.

Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, such as a phenol or an aromatic amine, to form the corresponding azo dye. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.

Starting Material: this compound Coupling Components: Phenol, β-Naphthol (2-Naphthol) Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Sodium Hydroxide (NaOH), Ethanol, Distilled Water.

Protocol 1: Synthesis of 4-((4-(4-Nitrophenoxy)phenyl)diazenyl)phenol

Step 1: Diazotization of this compound

  • In a 100 mL beaker, suspend 2.30 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling with Phenol

  • In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution of phenol to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Filter the crude dye using vacuum filtration and wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of 1-((4-(4-Nitrophenoxy)phenyl)diazenyl)naphthalen-2-ol

Step 1: Diazotization of this compound

  • Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Azo Coupling with β-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 25 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • A deep red precipitate of the azo dye will form.

  • Continue to stir the reaction mixture in the ice bath for 30-45 minutes.

  • Collect the crude product by vacuum filtration and wash with copious amounts of cold distilled water.

  • Purify the dye by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

  • Dry the purified product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized azo dyes. Actual results may vary depending on experimental conditions.

Dye NameMolecular FormulaMolecular Weight ( g/mol )Coupling ComponentExpected Yield (%)Expected λmax (nm)
4-((4-(4-Nitrophenoxy)phenyl)diazenyl)phenolC₁₈H₁₃N₃O₄351.32Phenol75-85380-420
1-((4-(4-Nitrophenoxy)phenyl)diazenyl)naphthalen-2-olC₂₂H₁₅N₃O₄401.38β-Naphthol80-90480-520

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification start_material This compound reagents_d NaNO2, HCl (aq) 0-5 °C start_material->reagents_d Reacts with diazonium_salt 4-(4-Nitrophenoxy)benzenediazonium Chloride Solution reagents_d->diazonium_salt Forms coupling_component Coupling Component (e.g., Phenol, β-Naphthol) in NaOH (aq) diazonium_salt->coupling_component Reacts with azo_dye Crude Azo Dye (Precipitate) coupling_component->azo_dye Forms filtration Vacuum Filtration & Washing azo_dye->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization pure_dye Purified Azo Dye recrystallization->pure_dye

Caption: General experimental workflow for the synthesis of azo dyes.

Postulated Mechanism of Biological Activity

Azo dyes containing phenolic groups and nitro functionalities have been reported to exhibit biological activities such as DNA binding and antioxidant effects. The following diagrams illustrate the postulated mechanisms.

DNA Binding Mechanism:

Azo dyes can interact with DNA through non-covalent interactions, such as intercalation between base pairs or binding to the minor groove of the DNA helix.[1] The planar aromatic structure of the azo dye is crucial for these interactions.

DNA_Binding cluster_dna DNA Double Helix DNA_strand1 5'-...A-T-G-C...-3' DNA_strand2 3'-...T-A-C-G...-5' DNA_strand1->DNA_strand2 Azo_Dye Azo Dye Binding Binding Azo_Dye->Binding Binding->DNA_strand1 Intercalation or Groove Binding Antioxidant_Mechanism Azo_Phenol Phenolic Azo Dye (Ar-OH) Reaction Hydrogen Atom Donation Azo_Phenol->Reaction Free_Radical Free Radical (R•) Free_Radical->Reaction Stabilized_Radical Stabilized Phenoxy Radical (Ar-O•) Reaction->Stabilized_Radical Neutralized_Molecule Neutralized Molecule (RH) Reaction->Neutralized_Molecule

References

Application Notes and Protocols for Polyamide Synthesis Using 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and potential applications of polyamides derived from the monomer 4-(4-Nitrophenoxy)aniline. This monomer is of particular interest as it combines the structural features of aromatic amines and nitro-containing compounds, offering a pathway to high-performance polymers with tunable functionality.

The ether linkage in the monomer backbone is known to enhance the solubility and processability of otherwise rigid aromatic polyamides, without significantly compromising their excellent thermal stability.[1] Furthermore, the pendant nitro group serves as a versatile chemical handle. It can be readily reduced to an amine, providing a reactive site for further functionalization, such as the attachment of bioactive molecules or cross-linking agents. This feature is particularly relevant for applications in drug development, where the nitroaromatic moiety can act as a bioreductive trigger for targeted drug release in hypoxic environments, such as those found in solid tumors.

Experimental Protocols

The following protocols are representative methods for the synthesis and modification of polyamides using this compound. Methodologies are based on established low-temperature solution polycondensation and catalytic reduction techniques commonly employed for aromatic polymers.[2][3][4]

Protocol 1: Synthesis of Poly(ether-amide) with Pendant Nitro Groups

This protocol describes the synthesis of a polyamide from this compound and Terephthaloyl chloride via low-temperature solution polycondensation.

Materials:

  • This compound (Monomer)

  • Terephthaloyl chloride (Co-monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP under a nitrogen atmosphere. Stir the solution until the monomer is completely dissolved.

  • Reaction Cooldown: Cool the flask to 0°C using an ice bath.

  • Co-monomer Addition: Slowly add an equimolar amount of solid Terephthaloyl chloride to the stirred solution in small portions to control the initial exothermic reaction.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol. This will cause the polyamide to precipitate as a fibrous solid.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly several times with hot water and then with methanol to remove unreacted monomers, solvent, and any side products.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by FT-IR spectroscopy (for amide bond formation), NMR spectroscopy (for structure confirmation), and viscometry (to determine inherent viscosity).

Protocol 2: Post-Polymerization Reduction of Nitro Groups

This protocol details the conversion of the pendant nitro groups on the polyamide to reactive amine groups via catalytic hydrogenation.[2][5]

Materials:

  • Nitro-functionalized polyamide (from Protocol 1)

  • N,N-Dimethylacetamide (DMAc) or NMP

  • Palladium on carbon (Pd/C, 10 wt%) catalyst

  • Hydrazine monohydrate or a hydrogen gas source

  • Methanol

Procedure:

  • Polymer Dissolution: Dissolve the dried nitro-functionalized polyamide in DMAc or NMP in a suitable reaction vessel.

  • Catalyst Addition: Add a catalytic amount of Pd/C (typically 5-10% of the polymer weight) to the solution.

  • Reduction (Method A - Hydrogen Gas): Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C) for 24-48 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Reduction (Method B - Hydrazine): Alternatively, add hydrazine monohydrate (a molar excess relative to the nitro groups) dropwise to the polymer-catalyst mixture at room temperature. The reaction is often exothermic. Stir for 8-24 hours.

  • Catalyst Removal: Once the reduction is complete (as can be confirmed by the disappearance of the nitro group signal in FT-IR spectroscopy), filter the hot solution through a pad of Celite to remove the Pd/C catalyst.

  • Polymer Precipitation and Purification: Precipitate the resulting amino-functionalized polyamide by pouring the filtrate into methanol.

  • Washing and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80-100°C.

Data Presentation

The properties of polyamides derived from this compound are expected to be in line with those of other aromatic polyamides containing flexible ether linkages and pendant groups. The following tables summarize typical data for analogous polymer systems.

Table 1: Representative Reaction Conditions and Polymer Properties

Polymer Type Diamine Monomer Diacid Chloride Polymerization Method Yield (%) Inherent Viscosity (dL/g) Reference
Aromatic Polyamide 4,4'-Oxydianiline Isophthaloyl Chloride Low-Temp. Solution >95 0.5 - 1.0 [6]
Aromatic Polyamide 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene Various Aromatic Phosphorylation >90 0.43 - 1.03 N/A

| Fluorinated Polyamide | Asymmetric Aromatic Diamine | Various Aromatic | Low-Temp. Solution | N/A | 0.30 - 0.52 |[3] |

Table 2: Representative Thermal Properties of Aromatic Polyamides

Polymer Structure Feature Glass Transition Temp. (Tg, °C) 10% Weight Loss Temp. (Td10, °C) Char Yield at 800°C (%) Reference
Ether and Methylene Linkages 249 - 309 486 - 517 53 - 61 [7]
Pendant Adamantane Groups 240 - 300 >450 N/A N/A
Bithiazole Groups >275 >469 >50 [8]

| Pendant Trifluoromethyl Groups | >250 | >400 | N/A |[7] |

Table 3: Representative Solubility of Aromatic Polyamides

Polymer Structure Feature Solvents
Ether Linkages NMP, DMAc, DMF, DMSO, m-cresol[3]
Pendant Bulky Groups (e.g., Adamantane) NMP, DMAc, Cyclohexanone, Tetrahydrofuran

| Fluorinated Pendant Groups | Polar aprotic solvents (NMP, DMAc)[7] |

NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide.

Visualizations

Polyamide_Synthesis cluster_conditions Conditions Monomer1 This compound Plus + Monomer1->Plus Monomer2 Terephthaloyl chloride Plus->Monomer2 Polymer Poly[(4-(4-nitrophenoxy)-1,3-phenylene)terephthalamide] Plus->Polymer Plus2 + Polymer->Plus2 Byproduct HCl Plus2->Byproduct Solvent NMP, Pyridine Solvent->Plus Temp 0°C to RT Temp->Plus

Caption: Reaction scheme for the synthesis of a polyamide.

Workflow A 1. Monomer Dissolution (this compound in NMP) B 2. Co-monomer Addition (Terephthaloyl chloride at 0°C) A->B C 3. Low-Temperature Solution Polycondensation B->C D 4. Polymer Precipitation (in Methanol) C->D E 5. Washing & Drying D->E F Nitro-Functionalized Polyamide E->F G 6. Post-Polymerization Reduction (e.g., H₂/Pd-C) F->G J Characterization (FT-IR, NMR, TGA, DSC) F->J H 7. Catalyst Removal & Reprecipitation G->H I Amino-Functionalized Polyamide H->I I->J

References

Application Notes and Protocols for the Polymerization of 4-(4-Nitrophenoxy)aniline to form Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of high-performance polyimides using 4-(4-aminophenoxy)aniline, a diamine monomer derived from the reduction of 4-(4-nitrophenoxy)aniline. Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields.

The protocol herein details a two-step polymerization process, which involves the initial formation of a poly(amic acid) precursor, followed by a thermal imidization to yield the final polyimide. Due to the limited availability of direct polymerization data for 4-(4-aminophenoxy)aniline, this guide provides representative data from polyimides synthesized using the structurally analogous and extensively studied diamine, 4,4'-oxydianiline (ODA), to offer an indication of the expected material properties.

I. Synthesis of the Diamine Monomer: 4-(4-aminophenoxy)aniline

The polymerization process commences with the synthesis of the diamine monomer, 4-(4-aminophenoxy)aniline, through the chemical reduction of this compound. This conversion of the nitro functional group to an amine is a critical prerequisite for the subsequent polycondensation reaction.

Experimental Protocol: Reduction of this compound

This protocol outlines a standard laboratory procedure for the reduction of an aromatic nitro compound to its corresponding amine using a tin(II) chloride reducing agent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(4-aminophenoxy)aniline.

  • The crude product can be further purified by recrystallization or column chromatography.

This compound This compound 4-(4-Aminophenoxy)aniline 4-(4-Aminophenoxy)aniline This compound->4-(4-Aminophenoxy)aniline Reduction Reducing Agent (SnCl2/HCl) Reducing Agent (SnCl2/HCl) Reducing Agent (SnCl2/HCl)->4-(4-Aminophenoxy)aniline

Caption: Synthesis of 4-(4-aminophenoxy)aniline.

II. Two-Step Polymerization to Polyimide

The synthesis of the polyimide from 4-(4-aminophenoxy)aniline and an aromatic dianhydride proceeds via a two-step method. The first step is the formation of a soluble poly(amic acid) precursor at room temperature. The second step involves the thermal conversion of the poly(amic acid) into the final, insoluble, and intractable polyimide.

Experimental Protocol: Synthesis of Poly(amic acid) and Polyimide Film

This protocol describes the synthesis of a polyimide film from 4-(4-aminophenoxy)aniline and pyromellitic dianhydride (PMDA).

Materials:

  • 4-(4-aminophenoxy)aniline (synthesized as described above)

  • Pyromellitic dianhydride (PMDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA) Solution

  • In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the synthesized 4-(4-aminophenoxy)aniline.

  • Add anhydrous DMAc to the flask to achieve a solids content of 15-20% (w/w).

  • Stir the mixture under a gentle flow of nitrogen at room temperature until the diamine is fully dissolved.

  • Gradually add an equimolar amount of PMDA to the solution in small portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Preparation of Polyimide Film via Thermal Imidization

  • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade.

  • Place the glass plate in a vacuum oven and cure the film using a staged heating program:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in warm water to aid in peeling off the resulting polyimide film.

  • Dry the freestanding polyimide film in a vacuum oven at 100°C for several hours.

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization Diamine 4-(4-Aminophenoxy)aniline PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA Solvent DMAc Solvent->PAA Casting Film Casting PAA->Casting Heating Staged Heating (100-300°C) Casting->Heating Polyimide Polyimide Film Heating->Polyimide

Caption: Two-step polyimide synthesis workflow.

III. Representative Data of Structurally Similar Polyimides

The following table summarizes the properties of polyimides synthesized from 4,4'-oxydianiline (ODA), a structural isomer of 4-(4-aminophenoxy)aniline, with various aromatic dianhydrides. This data is provided to give researchers an indication of the potential performance characteristics of polyimides derived from 4-(4-aminophenoxy)aniline.

DianhydrideGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)5% Weight Loss Temp. (TGA) (°C)
Pyromellitic Dianhydride (PMDA)385 - 400100 - 1202.5 - 3.55 - 9> 500
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)276 - 290110 - 1303.0 - 3.53 - 6> 500
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)260 - 28090 - 1102.0 - 3.06 - 10> 500
4,4'-Oxydiphthalic Anhydride (ODPA)250 - 270100 - 1202.5 - 3.010 - 20> 500

Note: The properties of polyimides can vary depending on the specific synthesis conditions, processing, and characterization methods used.

IV. Characterization of the Synthesized Polyimide

The structure and properties of the synthesized polyimide can be confirmed using standard polymer analysis techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a key indicator of the polymer's upper service temperature.[1][2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide by measuring its weight loss as a function of temperature.[1]

V. Overall Experimental Workflow

The entire process from the starting material to the final polyimide film is summarized in the following workflow diagram.

start Start reduction Reduction of This compound start->reduction purification Purification of Diamine reduction->purification polymerization Poly(amic acid) Synthesis purification->polymerization casting Film Casting polymerization->casting imidization Thermal Imidization casting->imidization characterization Polyimide Characterization imidization->characterization end End characterization->end

References

Application Notes and Protocols for the Electrochemical Polymerization of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical polymerization of aniline and its derivatives is a versatile method for creating conductive polymer films with a wide range of applications. Poly(4-(4-nitrophenoxy)aniline), an analogue of polyaniline, holds significant potential in various fields, including the development of novel drug delivery systems, biosensors, and corrosion-resistant coatings for medical devices. The presence of the nitro group and the phenoxy linker in the monomer, this compound, is anticipated to impart unique electronic and morphological properties to the resulting polymer. These properties can be fine-tuned by controlling the polymerization conditions.

This document provides a detailed protocol for the electrochemical polymerization of this compound. It is important to note that while extensive literature exists for the electropolymerization of aniline, specific studies on this compound are limited. Therefore, the following protocols are based on established methods for similar aniline derivatives and should be considered a starting point for optimization.

Potential Applications in Drug Development

Polyaniline and its derivatives are being explored for various biomedical applications due to their conductivity, biocompatibility, and low toxicity.[1][2] Poly(this compound) could potentially be applied in:

  • Controlled Drug Release: The polymer matrix can be designed to release encapsulated drugs in response to an electrical stimulus, allowing for precise control over dosage and timing.

  • Biosensors: The conductive properties of the polymer can be utilized to detect biological molecules. The nitro groups on the polymer surface could be electrochemically reduced to amino groups, providing sites for the immobilization of enzymes, antibodies, or other biorecognition elements.

  • Antimicrobial Coatings: Polyaniline-based materials have shown antimicrobial properties.[3][4] Coatings of poly(this compound) could be applied to medical implants and devices to prevent infections.

  • Tissue Engineering: The conductive nature of the polymer may be used to create scaffolds that respond to electrical stimulation, potentially promoting cell growth and tissue regeneration.[3]

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (C12H10N2O3)

  • Solvent: Acetonitrile (CH3CN), HPLC grade

  • Supporting Electrolyte: Lithium perchlorate (LiClO4) or Tetrabutylammonium perchlorate (TBAP)

  • Acid: Perchloric acid (HClO4) or Sulfuric acid (H2SO4)[5][6]

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode, or Indium Tin Oxide (ITO) coated glass slide[6]

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE)

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Electrochemical Cell

  • Nitrogen Gas (for deaeration)

  • Standard laboratory glassware and polishing materials for the working electrode (e.g., alumina slurry)

Preparation of Solutions
  • Monomer Solution: Prepare a 0.1 M solution of this compound in acetonitrile.

  • Electrolyte Solution: Prepare a 0.5 M solution of the supporting electrolyte (e.g., LiClO4) in acetonitrile.

  • Polymerization Solution: Mix the monomer and electrolyte solutions to achieve the desired final concentrations. A typical starting point is 0.05 M this compound and 0.1 M supporting electrolyte in acetonitrile. Acidify the solution by adding a strong acid (e.g., HClO4) to a concentration of approximately 0.5 M. The low pH is generally necessary for the preparation of conductive polyaniline.[7]

Electrochemical Polymerization Procedure (Cyclic Voltammetry)
  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, rinse thoroughly with deionized water and the solvent (acetonitrile), and dry.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.

  • Deaeration: Purge the polymerization solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Cyclic Voltammetry:

    • Immerse the electrodes in the deaerated polymerization solution.

    • Set the potential window for the cyclic voltammetry. A typical range for aniline derivatives is -0.2 V to +1.2 V versus a standard reference electrode.[5][8] The exact range may need to be optimized.

    • Set the scan rate, typically between 20 and 100 mV/s.[6][9]

    • Run a desired number of cycles (e.g., 10-20 cycles). The growth of the polymer film can often be observed by an increase in the peak currents with each successive cycle.[8]

  • Post-Polymerization:

    • After the desired number of cycles, remove the working electrode from the polymerization solution.

    • Gently rinse the electrode with fresh solvent (acetonitrile) to remove any unreacted monomer and electrolyte.

    • The electrode is now coated with a film of poly(this compound) and is ready for characterization.

Characterization of the Polymer Film
  • Electrochemical Characterization: The electrochemical properties of the polymer film can be investigated by running cyclic voltammetry in a monomer-free electrolyte solution. This will reveal the redox behavior of the polymer.

  • Spectroscopic Characterization: Techniques such as UV-Vis, FT-IR, and Raman spectroscopy can be used to confirm the chemical structure of the polymer.

  • Microscopic Characterization: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed to study the morphology and topography of the polymer film.

Data Presentation

The following tables provide a summary of typical experimental parameters and expected electrochemical data for the electropolymerization of an aniline derivative.

Table 1: Proposed Experimental Parameters for the Electrochemical Polymerization of this compound

ParameterValueRationale/Reference
Monomer Concentration0.05 MA common starting concentration for aniline electropolymerization.[5]
Supporting Electrolyte0.1 M Lithium Perchlorate (LiClO4)Provides conductivity to the solution.
SolventAcetonitrileA common aprotic solvent for electropolymerization.
Acid0.5 M Perchloric Acid (HClO4)Acidic medium is crucial for forming the conductive emeraldine salt form of polyaniline.[7]
Working ElectrodeGlassy Carbon Electrode (GCE)Provides a stable and inert surface for polymerization.[6]
Potential Range-0.2 V to +1.2 V vs. Ag/AgClA typical potential window to encompass the oxidation of the aniline monomer.[5][8]
Scan Rate50 mV/sA moderate scan rate that allows for controlled film growth.[6][9]
Number of Cycles15Sufficient to form a stable and characterizable polymer film.

Table 2: Representative Electrochemical Data from Cyclic Voltammetry

Cycle NumberAnodic Peak Potential (V)Anodic Peak Current (µA)Cathodic Peak Potential (V)Cathodic Peak Current (µA)
1~ +0.950~ +0.3-30
5~ +0.85150~ +0.35-120
10~ +0.8280~ +0.4-250
15~ +0.78400~ +0.42-380

Note: The data in this table is illustrative and represents a typical trend observed during the electropolymerization of aniline derivatives, where the peak currents increase with the number of cycles, indicating the deposition and growth of a conductive polymer film on the electrode surface.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemical Polymerization cluster_post Post-Polymerization prep_solution Prepare Polymerization Solution (Monomer, Electrolyte, Acid, Solvent) cell_assembly Assemble 3-Electrode Cell prep_solution->cell_assembly prep_electrode Polish and Clean Working Electrode prep_electrode->cell_assembly deaeration Deaerate Solution with Nitrogen cell_assembly->deaeration cv_polymerization Run Cyclic Voltammetry (e.g., 15 cycles, -0.2 to +1.2 V, 50 mV/s) deaeration->cv_polymerization rinse_electrode Rinse Electrode with Solvent cv_polymerization->rinse_electrode characterization Characterize Polymer Film (Electrochemical, Spectroscopic, Microscopic) rinse_electrode->characterization

Caption: Experimental workflow for the electrochemical polymerization of this compound.

Generalized Polymerization Mechanism

polymerization_mechanism Generalized Electropolymerization Mechanism of an Aniline Derivative monomer Aniline Derivative Monomer oxidation Electrochemical Oxidation (-e⁻) monomer->oxidation cation_radical Cation Radical oxidation->cation_radical coupling Radical Coupling cation_radical->coupling dimer Dimer coupling->dimer reomatization Rearomatization (-2H⁺, -2e⁻) dimer->reomatization further_oxidation Further Oxidation and Coupling reomatization->further_oxidation polymer Conductive Polymer Chain further_oxidation->polymer

Caption: A generalized mechanism for the electropolymerization of an aniline derivative.

References

Application Notes and Protocols for the Catalytic Reduction of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in 4-(4-nitrophenoxy)aniline to synthesize 4-(4-aminophenoxy)aniline, a valuable diamine intermediate. This transformation is critical in the synthesis of various functional materials and pharmaceutical compounds. The protocols described herein focus on catalytic hydrogenation using common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C). This guide includes reaction parameters, quantitative data from related reductions, and detailed procedural steps to ensure successful and reproducible outcomes in a laboratory setting.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. These amines are key building blocks for a wide range of products, including dyes, polymers, and active pharmaceutical ingredients. This compound is an important precursor that, upon reduction of its nitro group, yields 4-(4-aminophenoxy)aniline (also known as 4,4'-oxydianiline). This resulting diamine is a crucial monomer in the production of high-performance polymers like polyimides, which are valued for their thermal stability.

Catalytic hydrogenation is a widely adopted method for this reduction due to its high efficiency, selectivity, and the generation of water as the only byproduct, aligning with the principles of green chemistry.[1] Common catalysts for this transformation include noble metals such as palladium and platinum supported on activated carbon.[2][3]

Reaction Pathway

The catalytic reduction of this compound to 4-(4-aminophenoxy)aniline is a six-electron hydrogenation process. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product. The overall transformation is depicted below:

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H₂, - H₂O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ End 4-(4-Aminophenoxy)aniline Hydroxylamine->End + H₂, - H₂O catalyst Catalyst (e.g., Pd/C, Pt/C) H₂ (gas or transfer)

Caption: Generalized reaction pathway for the catalytic reduction.

Quantitative Data

The following table summarizes reaction conditions and yields for the catalytic reduction of nitro groups in compounds structurally similar to this compound. This data provides a useful reference for optimizing the reduction of the target substrate.

SubstrateCatalystHydrogen SourceSolventTemp. (°C)PressureYield (%)Reference
4-Aminophenyl-4'-nitrophenyl ether3% Pt/CH₂DMFAmbient~60 psiHigh[4]
4,4'-Dinitrodiphenyl ether10% Pd/CH₂DMF65-High[5]
4,4'-Dinitrodiphenyl ether5% Pd/CH₂DMF1401 MPa99.5[3]
NitrobenzenePdO/TiO₂NaBH₄-Ambient-98[6]

Experimental Protocols

This section provides detailed protocols for the catalytic reduction of this compound.

General Experimental Workflow

The typical workflow for a batch hydrogenation reaction is outlined below. Safety precautions, such as proper ventilation and the use of personal protective equipment, should be strictly followed, especially when handling hydrogen gas and flammable solvents.

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge reactor with: - this compound - Solvent (e.g., DMF, Ethanol) - Catalyst (e.g., Pd/C) B Seal Reactor A->B C Purge with Inert Gas (N₂ or Ar) B->C D Pressurize with Hydrogen (H₂) C->D E Heat to desired temperature with stirring D->E F Monitor reaction (H₂ uptake, TLC, or LC-MS) E->F G Cool to room temperature F->G Reaction Complete H Vent excess H₂ G->H I Filter to remove catalyst H->I J Remove solvent under reduced pressure I->J K Purify product (e.g., recrystallization) J->K

References

N-acetylation of 4-(4-Nitrophenoxy)aniline to N-[4-(4-nitrophenoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, field-proven protocol for the N-acetylation of 4-(4-nitrophenoxy)aniline to synthesize N-[4-(4-nitrophenoxy)phenyl]acetamide. N-acetylation is a fundamental chemical transformation extensively used in pharmaceutical and materials science to modify the properties of primary and secondary amines.[1] This process can reduce the reactivity of the amine group, serving as a protective strategy in multi-step syntheses, and introduce the acetyl moiety which is a key structural feature in many biologically active molecules.[1][2] This document offers a detailed walkthrough of the reaction mechanism, a step-by-step experimental protocol, safety guidelines, and methods for product purification and characterization.

Introduction: The Rationale for N-Acetylation

The conversion of an amine to an amide via acetylation is a cornerstone of organic synthesis. For a substrate like this compound, this transformation is particularly significant. The starting material contains a primary aromatic amine, a nucleophilic functional group that can participate in various, often undesired, side reactions. By converting the amine (-NH₂) to an acetamide (-NHCOCH₃), we effectively "tame" its reactivity. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic and basic.

This reduction in reactivity is crucial for subsequent chemical modifications on other parts of the molecule. Furthermore, the resulting acetamide, N-[4-(4-nitrophenoxy)phenyl]acetamide, is a key intermediate in the synthesis of various dyes and potential pharmaceutical agents.[3][4] The presence of the nitro group and the ether linkage provides a scaffold for further functionalization. This protocol employs acetic anhydride as the acetylating agent, a common, effective, and readily available reagent for this purpose.[5]

Reaction Mechanism and Scientific Principles

The N-acetylation of this compound with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The causality behind this pathway is rooted in the inherent electronic properties of the reactants.

Mechanism Steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the this compound acting as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of the acetic anhydride molecule.[6]

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate. In this state, the carbonyl oxygen develops a negative charge, and the nitrogen atom acquires a positive charge.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of an acetate ion (CH₃COO⁻), which is a good leaving group.

  • Proton Transfer: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom. This step neutralizes the nitrogen and regenerates the aromatic system, yielding the final N-[4-(4-nitrophenoxy)phenyl]acetamide product and acetic acid as a byproduct.[5]

The reaction is often carried out in the presence of a weak base or an acid catalyst to facilitate the process.[7][8] In this protocol, glacial acetic acid is used as a solvent, which can also act as a catalyst by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity.[7]

N-Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_Amine This compound (Nucleophile) I_Tetrahedral Tetrahedral Intermediate R_Amine->I_Tetrahedral Nucleophilic Attack R_Anhydride Acetic Anhydride (Electrophile) R_Anhydride->I_Tetrahedral P_Product N-[4-(4-nitrophenoxy)phenyl]acetamide I_Tetrahedral->P_Product Collapse & Proton Transfer P_Byproduct Acetic Acid I_Tetrahedral->P_Byproduct

Caption: The reaction mechanism of N-acetylation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process checks, such as monitoring by Thin-Layer Chromatography (TLC), and conclusive final product characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98% (GC)e.g., CP Lab Safety6149-33-3Starting material.[9]
Acetic AnhydrideACS Grade, ≥99%e.g., Lab Alley108-24-7Acetylating agent. Corrosive and lachrymator.[10]
Glacial Acetic AcidACS GradeStandard Supplier64-19-7Solvent and catalyst.
Ethanol (95% or Absolute)Reagent GradeStandard Supplier64-17-5For recrystallization.
Deionized WaterN/AIn-house7732-18-5For workup and recrystallization.
TLC PlatesSilica Gel 60 F₂₅₄Standard SupplierN/AFor reaction monitoring.
TLC EluentN/AN/AN/Ae.g., Ethyl Acetate/Hexane (1:1 v/v). To be optimized.
Safety Precautions: A Mandate for Safe Science

Hazard Assessment: This procedure involves hazardous chemicals and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and direct contact.

  • Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage. It is fatal if inhaled and harmful if swallowed.[10][11][12][13][14] It reacts violently with water.[12] Handle with extreme care, ensuring the container is kept tightly closed and away from heat or ignition sources.[10]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13] Seek immediate medical attention.

  • Inhalation (Acetic Anhydride): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[10][12]

  • Spill: Contain the spill with an inert absorbent material (e.g., sand, vermiculite), neutralize with sodium bicarbonate, and dispose of it as hazardous waste.[12]

Step-by-Step Synthesis Procedure

Synthesis Workflow A 1. Dissolution Dissolve this compound in glacial acetic acid with stirring. B 2. Reagent Addition Add acetic anhydride dropwise to the stirred solution. A->B C 3. Reaction Stir the mixture at room temperature for 18 hours. B->C D 4. Monitoring Track reaction progress using TLC until starting material is consumed. C->D E 5. Precipitation Pour the reaction mixture into ice-cold water to precipitate the product. D->E F 6. Isolation Collect the solid product by vacuum filtration and wash with water. E->F G 7. Purification Recrystallize the crude product from an ethanol/water mixture. F->G H 8. Drying & Characterization Dry the purified crystals and analyze (m.p., TLC, Spectroscopy). G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.30 g (10 mmol) of this compound in 20 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.[15]

  • Addition of Acetylating Agent: To the stirred solution, slowly add 1.2 mL (1.30 g, 12.7 mmol, 1.2 equivalents) of acetic anhydride dropwise using a syringe or dropping funnel. The reaction is exothermic, so control the addition rate to maintain the temperature below 40 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 18 hours.[15]

  • In-Process Control (TLC): Monitor the reaction's progress by TLC. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Develop the plate in a suitable eluent system (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the starting material spot has disappeared.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A solid precipitate should form.

  • Isolation of Crude Product: Collect the crude N-[4-(4-nitrophenoxy)phenyl]acetamide by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove acetic acid and any other water-soluble impurities.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If any insoluble impurities remain, perform a hot filtration.

    • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy).

    • Re-heat the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry them in a vacuum oven or desiccator. A typical yield for this type of reaction is high, often in the range of 85-95%.[16]

Results: Characterization and Validation

The identity and purity of the synthesized N-[4-(4-nitrophenoxy)phenyl]acetamide must be confirmed through rigorous analytical methods.

Analysis TechniqueExpected Result
Appearance A yellow or off-white crystalline solid.
Melting Point (m.p.) A sharp melting point is indicative of high purity. The literature value for N-[4-(4-nitrophenoxy)phenyl]acetamide is 428 K (155 °C).[16]
Thin-Layer Chromatography (TLC) A single spot with an Rf value distinct from the starting material. The product spot should be less polar (higher Rf) than the starting amine in most common solvent systems.
Infrared (IR) Spectroscopy Appearance of a strong C=O (amide I) stretch around 1660-1680 cm⁻¹ and an N-H (amide II) bend around 1530-1550 cm⁻¹. Disappearance of the characteristic N-H stretching doublet of the primary amine from the starting material (around 3300-3500 cm⁻¹).
¹H NMR Spectroscopy Appearance of a singlet at ~2.1-2.2 ppm corresponding to the methyl protons (-COCH₃). A singlet for the amide proton (N-H) will appear downfield. The aromatic protons will show characteristic splitting patterns.

The successful synthesis is validated when the obtained data from these analyses are consistent with the expected results for the N-[4-(4-nitrophenoxy)phenyl]acetamide structure.

References

Application Notes and Protocols for 4-(4-Nitrophenoxy)aniline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known properties and behaviors of structurally similar aniline and nitroaniline derivatives as corrosion inhibitors. Direct experimental data for 4-(4-Nitrophenoxy)aniline in corrosion inhibition applications is limited in publicly available literature. These guidelines are intended for research and development purposes and should be adapted and validated experimentally.

Introduction

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors for various metals and alloys, particularly in acidic media. This compound possesses several structural features that suggest its potential as a corrosion inhibitor. The presence of two aromatic rings, a secondary amine group, a nitro group, and an ether linkage provides multiple centers for adsorption onto a metal surface. This adsorption can form a protective film that isolates the metal from the corrosive environment, thus mitigating both anodic and cathodic reactions of the corrosion process.

The proposed mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal. The nitro group, being an electron-withdrawing group, might influence the electron density on the molecule and its adsorption characteristics.

Hypothetical Performance Data

The following tables summarize the expected corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution, based on data from analogous compounds.

Table 1: Hypothetical Inhibition Efficiency of this compound at Various Concentrations (Weight Loss Method)

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)1505.8-
0.1451.7470.0
0.5250.9783.3
1.0150.5890.0
2.0120.4692.0
5.0100.3993.3

Table 2: Hypothetical Electrochemical Polarization Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0)-480120075125-
1.0-4651207011590.0

Table 3: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)50200-
1.05508090.9

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound.

1. Synthesis of Schiff Base Derivative from this compound (Optional Enhancement)

To potentially enhance the corrosion inhibition efficiency, this compound can be derivatized into a Schiff base.

  • Materials: this compound, Salicylaldehyde, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask.

    • Add 10 mmol of salicylaldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

    • Characterize the synthesized compound using FTIR and NMR spectroscopy.

2. Gravimetric (Weight Loss) Method

This method provides a straightforward determination of the average corrosion rate.

  • Materials: Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm), 1 M HCl solution, this compound, Acetone, Distilled water, Sandpaper (various grits).

  • Procedure:

    • Mechanically polish the mild steel coupons with a series of sandpaper grits (e.g., 200, 400, 600, 800, 1200), rinse with distilled water, degrease with acetone, and dry in a desiccator.

    • Weigh the polished coupons accurately (W_initial).

    • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM). A blank solution without the inhibitor is also prepared.

    • Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

    • After the immersion period, retrieve the coupons, rinse with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (mm/year) = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

3. Electrochemical Measurements

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition.

  • Apparatus: Potentiostat/Galvanostat with a three-electrode cell setup.

  • Electrodes: Mild steel as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Procedure:

    • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss method.

    • Fill the electrochemical cell with the test solution (1 M HCl with and without the inhibitor).

    • Immerse the three electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Potentiodynamic Polarization (PDP): Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves.

    • Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).

    • Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep_inhibitor Prepare Inhibitor Solutions (various concentrations) weight_loss Weight Loss Measurement (immersion test) prep_inhibitor->weight_loss electrochemical Electrochemical Tests (PDP and EIS) prep_inhibitor->electrochemical prep_coupons Prepare Mild Steel Coupons (polish, clean, weigh) prep_coupons->weight_loss prep_coupons->electrochemical calc_cr Calculate Corrosion Rate and Inhibition Efficiency weight_loss->calc_cr analyze_electrochem Analyze Polarization Curves and Impedance Spectra electrochemical->analyze_electrochem conclusion Determine Optimal Concentration and Inhibition Mechanism calc_cr->conclusion analyze_electrochem->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism metal Metal Surface (Fe) protective_film Formation of Protective Film inhibitor This compound phys Physisorption (Electrostatic Interaction) inhibitor->phys interacts via chem Chemisorption (N, O lone pairs -> Fe d-orbitals) inhibitor->chem interacts via pi π-electron Interaction (Aromatic rings -> Fe surface) inhibitor->pi interacts via phys->metal chem->metal pi->metal inhibition Corrosion Inhibition protective_film->inhibition leads to

Synthesis of Novel Bio-active Derivatives from 4-(4-Nitrophenoxy)aniline: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic derivatization of 4-(4-nitrophenoxy)aniline. This molecule, featuring a diaryl ether linkage, is a versatile scaffold for accessing novel compounds with potential therapeutic applications. We present detailed, field-proven protocols for the strategic modification of its two primary reactive centers: the nucleophilic amino group and the reducible nitro group. The methodologies herein are designed to be robust and adaptable, enabling the synthesis of a diverse library of derivatives, including amides, Schiff bases, secondary amines, and triazoles. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring both practical applicability and a thorough understanding of the reaction mechanisms. This guide is intended to serve as a foundational resource for the exploration of the chemical space around the this compound core, a promising starting point for the discovery of new bioactive agents.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] this compound serves as an excellent starting material for the synthesis of novel diaryl ether derivatives due to its two distinct and readily modifiable functional groups: a primary aromatic amine and a nitro group.[3] The amino group provides a nucleophilic handle for a variety of transformations, while the nitro group can be readily reduced to a second amino group, opening avenues for further derivatization. This guide will explore these synthetic pathways in detail.

Strategic Derivatization of this compound

The synthetic strategies detailed in this guide focus on two primary pathways originating from this compound: modifications at the amino group and transformations involving the nitro group.

G cluster_amino Amino Group Derivatization cluster_nitro Nitro Group Derivatization start This compound acylation Acylation start->acylation Acyl Halide/Anhydride schiff_base Schiff Base Formation start->schiff_base Aldehyde/Ketone triazole Triazole Formation start->triazole Diazotization, followed by 'Click' Chemistry reduction Reduction to Amine start->reduction Reducing Agent (e.g., H2/Pd-C, Fe/HCl) reductive_amination Reductive Amination schiff_base->reductive_amination Reducing Agent further_derivatization Further Derivatization reduction->further_derivatization

Figure 1: Key derivatization pathways for this compound.

Protocols for Amino Group Derivatization

The primary amino group of this compound is a versatile nucleophile, readily undergoing acylation, condensation with carbonyls to form Schiff bases, and participating in reductive amination.

Synthesis of Amide Derivatives via N-Acylation

The N-acylation of anilines is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of therapeutic agents.[4] This protocol details a general and robust method for the acylation of this compound using an acyl chloride in the presence of a mild base to neutralize the HCl byproduct.[4]

Protocol 3.1: N-Acylation of this compound

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Acyl Chloride (e.g., Acetyl Chloride)1.1 eqCan be varied based on desired derivative.
Triethylamine (TEA) or Pyridine1.2 eqActs as a base to scavenge HCl.
Dichloromethane (DCM) or Tetrahydrofuran (THF)0.1 - 0.2 MAnhydrous solvent is recommended.
Temperature0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Reaction Time2 - 6 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-acylated derivative.

G start Dissolve this compound and TEA in DCM at 0°C add_acyl Add Acyl Chloride Dropwise start->add_acyl react Warm to RT and Stir (2-6 hours) add_acyl->react workup Work-up: - Dilute with DCM - Wash with 1M HCl, NaHCO3, Brine react->workup purify Dry, Concentrate, and Purify workup->purify product N-Acylated Derivative purify->product

Figure 2: Workflow for the N-acylation of this compound.

Synthesis of Schiff Bases (Imines)

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of primary amines with carbonyl compounds.[5] These compounds are versatile intermediates and have shown a wide range of biological activities.[5]

Protocol 3.2: Synthesis of Schiff Bases from this compound

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Aldehyde or Ketone1.05 eqAromatic or aliphatic carbonyls can be used.
Ethanol or Methanol0.2 - 0.5 MSolvent for the reaction.
Glacial Acetic Acid2-3 dropsCatalytic amount to facilitate the reaction.
TemperatureRefluxTo drive the condensation reaction.
Reaction Time4 - 8 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.05 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by recrystallization.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amines.[6] This can be performed as a one-pot reaction where the intermediate imine is not isolated but is reduced in situ.[6]

Protocol 3.3: One-Pot Reductive Amination

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Aldehyde or Ketone1.1 eq
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 eqA mild and selective reducing agent.[7]
1,2-Dichloroethane (DCE) or THF0.1 - 0.2 MAnhydrous solvent.
Acetic AcidCatalytic amountTo facilitate imine formation.
TemperatureRoom temperature
Reaction Time4 - 24 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Triazole Derivatives

1,2,3-Triazoles are an important class of heterocycles with diverse applications in medicinal chemistry. A highly efficient method for their synthesis involves the copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry".[1][3] The required aryl azide can be generated in situ from the corresponding aniline.[3]

Protocol 3.4: One-Pot Synthesis of 1,2,3-Triazoles

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
tert-Butyl nitrite (t-BuONO)1.5 eqFor diazotization.
Azidotrimethylsilane (TMSN₃)1.2 eqAzide source.
Terminal Alkyne1.1 eq
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.1 eqCatalyst precursor.
Sodium Ascorbate0.2 eqReducing agent for Cu(II) to Cu(I).
Acetonitrile/Water4:1 v/vSolvent system.
Temperature0 °C to room temperature
Reaction Time12 - 24 hours

Step-by-Step Procedure:

  • Azide Formation: Dissolve this compound (1.0 eq) in acetonitrile at 0 °C. Add tert-butyl nitrite (1.5 eq) followed by azidotrimethylsilane (1.2 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Click Reaction: To the in situ generated azide solution, add the terminal alkyne (1.1 eq), followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired triazole derivative.

Protocols for Nitro Group Derivatization

The nitro group of this compound is a key functionality that can be reduced to a primary amine, providing a new site for derivatization.

Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[8] Several methods are available, with catalytic hydrogenation and the use of metals in acidic media being the most common.[9][10]

Protocol 4.1: Reduction of the Nitro Group

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Method A: Catalytic Hydrogenation
10% Palladium on Carbon (Pd/C)5-10 mol%Catalyst.
Hydrogen (H₂)1 atm (balloon) or higher pressure
Ethanol or Ethyl Acetate0.1 MSolvent.
Method B: Metal in Acid
Iron powder (Fe) or Tin(II) Chloride (SnCl₂)3-5 eqReducing agent.
Concentrated Hydrochloric Acid (HCl)Solvent and acid source.
TemperatureRoom temperature to 100 °C
Reaction Time2 - 12 hoursMonitor by TLC.

Step-by-Step Procedure (Method A):

  • In a flask equipped with a stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(4-aminophenoxy)aniline.

Step-by-Step Procedure (Method B):

  • To a stirred suspension of iron powder (5 eq) in water and ethanol, add a small amount of concentrated HCl.

  • Heat the mixture to reflux and then add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Continue to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and filter through Celite.

  • Make the filtrate basic with aqueous sodium carbonate or ammonia solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the desired diamine.

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Appearance and disappearance of characteristic signals (e.g., NH₂ protons, aldehydic protons, imine protons). Changes in the chemical shifts of aromatic protons upon derivatization.[11]
Infrared (IR) Spectroscopy Identification of functional groups.Appearance of new bands (e.g., C=O stretch for amides, C=N stretch for Schiff bases). Disappearance of the NO₂ stretching bands upon reduction.[11]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Observation of the molecular ion peak corresponding to the expected mass of the derivative.[11]
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.Different Rƒ values for the starting material and the product.
Melting Point Assessment of purity.A sharp melting point range is indicative of a pure compound.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide array of novel diaryl ether derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By strategically modifying the amino and nitro functionalities, it is possible to generate libraries of compounds for screening in various biological assays, thereby accelerating the discovery of new lead compounds in drug development. The methodologies presented are robust, well-documented, and can be adapted to a range of substrates and scales.

References

Application Notes and Protocols for the Diazotization of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diazotization is a fundamental process in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and in the pharmaceutical industry. This document provides a detailed experimental protocol for the diazotization of 4-(4-nitrophenoxy)aniline to form the corresponding diazonium salt. The resulting 4-(4-nitrophenoxy)benzenediazonium salt is a reactive intermediate that can be used in various subsequent coupling reactions. The procedure described is a standard method adapted for this specific substrate, emphasizing careful temperature control to ensure the stability of the diazonium salt.[1][2]

Experimental Protocol

Objective: To synthesize 4-(4-nitrophenoxy)benzenediazonium chloride from this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • Thermometer

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Amine: In a beaker, suspend this compound in a mixture of concentrated hydrochloric acid and distilled water. Stir the mixture to ensure the formation of the amine hydrochloride salt, which may or may not fully dissolve, forming a fine slurry.

  • Cooling: Place the beaker in an ice bath and cool the mixture to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[1][2]

  • Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (NaNO₂) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride.[1] The addition should be slow, ensuring the temperature of the reaction mixture does not rise above 5 °C.

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes in the ice bath. The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. To do this, a drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

  • Use of the Diazonium Salt: The resulting solution of 4-(4-nitrophenoxy)benzenediazonium chloride is typically used immediately in subsequent reactions without isolation, due to its inherent instability.

Data Presentation

The following table summarizes the quantitative data for a representative diazotization reaction of this compound.

CompoundMolar Mass ( g/mol )Mass (g)Moles (mol)Stoichiometric Ratio
This compound230.212.300.011.0
Sodium Nitrite (NaNO₂)69.000.720.01051.05
Concentrated HCl (37%)36.46~2.7~0.075~7.5
Product (Theoretical)
4-(4-Nitrophenoxy)benzenediazonium chloride279.672.800.011.0

Experimental Workflow Diagram

Diazotization_Workflow Figure 1: Experimental Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Suspend this compound in HCl and Water C Cool amine slurry to 0-5 °C in an ice bath A->C B Prepare aqueous Sodium Nitrite Solution D Slowly add NaNO₂ solution to the amine slurry B->D C->D Maintain Temp. E Maintain temperature below 5 °C D->E F Stir for 15-30 minutes after addition E->F G Test for excess HNO₂ with starch-iodide paper F->G H Use resulting diazonium salt solution immediately G->H Reaction Complete

Caption: Figure 1: Experimental Workflow for Diazotization.

Signaling Pathway Diagram (Reaction Mechanism)

Diazotization_Mechanism Figure 2: Reaction Mechanism of Diazotization cluster_nitrosating_agent Formation of Nitrosating Agent cluster_diazotization Diazotization of Amine NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 Nitrosonium NO⁺ (Nitrosonium ion) HNO2->Nitrosonium + H⁺, -H₂O H2O H₂O Amine Ar-NH₂ (this compound) Nitrosoamine Ar-NH-N=O (N-Nitrosoamine) Amine->Nitrosoamine + NO⁺ Diazonium Ar-N₂⁺ (Diazonium ion) Nitrosoamine->Diazonium Tautomerization & -H₂O

Caption: Figure 2: Simplified Diazotization Reaction Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(4-Nitrophenoxy)aniline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid organic compounds.[1][2] The underlying principle is based on differences in solubility. An ideal recrystallization solvent will dissolve the target compound, this compound, as well as any impurities, at an elevated temperature. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of pure crystals.[3] The impurities, being present in a smaller amount, remain dissolved in the solvent (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The key to successful recrystallization is choosing a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Based on its chemical structure (an aromatic compound with a polar nitro group and an amine group), a systematic screening of solvents with varying polarities is recommended.[5]

Q3: My purified this compound crystals are still colored. How can I remove colored impurities?

If the recrystallized product remains colored (typically orange to brown), it indicates the presence of persistent colored impurities.[6][7] These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[3][4] The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your target compound and reduce the overall yield.

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid oil rather than solid crystals.[4][8] This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the impure compound.[4][9] To prevent this, ensure a slow cooling rate. If oiling occurs, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[8][10] Scratching the inner surface of the flask with a glass rod at the air-solvent interface can also help induce crystallization.[4][11]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No Crystals Form 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated.[11]1. Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[8][10] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.[4]
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[4][10] 2. Premature crystallization occurred during hot filtration.[4] 3. Crystals were lost during transfer or washing steps.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent cooling and crystallization in the funnel.[9] 3. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover all crystals.
Impure Product (Poor Crystal Quality) 1. The solution was cooled too rapidly, trapping impurities within the crystal lattice.[2] 2. The crystals were not washed properly after filtration.1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2] 2. After filtration, wash the crystals on the filter paper with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering mother liquor.

Data Presentation

Solvent Selection for this compound

A preliminary screening of solvents is crucial for successful recrystallization. The following table summarizes the suitability of common laboratory solvents based on the known solubility characteristics of this compound and similar aromatic amines.

SolventPolaritySolubility (Hot)Solubility (Cold)Comments
WaterHighInsoluble[5]Insoluble[5]Not a suitable single solvent. Can be used as an anti-solvent in a mixed solvent system (e.g., with Ethanol or Acetone).[4][12]
EthanolMedium-HighSolubleSlightly Soluble[5]A good candidate for a single-solvent recrystallization.[4]
AcetoneMediumSoluble[6][7]Slightly Soluble[5]A good candidate for a single-solvent recrystallization.
TolueneLowSolubleSparingly SolubleA potential solvent, especially for less polar impurities.[4]
ChloroformLowModerately Soluble[5]Sparingly SolubleCan be considered, but less common due to volatility and safety concerns.
Ethanol/WaterMixedSolublePoorly SolubleA common and effective mixed solvent system for aniline derivatives.[4][12]
Toluene/HexaneMixedSolublePoorly SolubleUseful if the compound is highly soluble in Toluene. Hexane acts as the anti-solvent.[4]

Experimental Protocols

Detailed Methodology for Recrystallization
  • Solvent Selection: Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube. Add a potential solvent dropwise while heating the test tube in a water bath. The ideal solvent will completely dissolve the solid at boiling point but show low solubility at room temperature.[4]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[1] Using an excess of solvent will result in a lower yield.[4]

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.[3][13]

  • Hot Filtration: Pre-heat a funnel (stemless is preferred) and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal (if used). This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[2] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature drying oven.[4]

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Charcoal (if solution is colored) dissolve->decolorize hot_filter Hot Filtration to Remove Insolubles decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Pure Crystals wash->dry end_node Pure this compound dry->end_node

Caption: A standard workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered During Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound 'Oils Out' start->oiling_out Issue low_yield Low Crystal Yield start->low_yield Issue solution1 Boil Off Excess Solvent OR Scratch Flask / Add Seed Crystal no_crystals->solution1 Solution solution2 Reheat, Add More Solvent, and Cool Slowly oiling_out->solution2 Solution solution3 Use Minimum Hot Solvent & Pre-heat Funnel low_yield->solution3 Solution

Caption: A logical diagram for troubleshooting common issues in recrystallization experiments.

References

Identification of byproducts in the synthesis of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Nitrophenoxy)aniline Synthesis

Introduction: Navigating the Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This molecule, a key intermediate in the production of dyes and pharmaceuticals, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, most commonly a variation of the Ullmann condensation.[1][2] The reaction involves coupling 4-aminophenol with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene, in the presence of a base and often a copper catalyst.[2][3]

While the reaction appears straightforward, the presence of two distinct nucleophilic sites on 4-aminophenol (the amino group and the hydroxyl group) and the potential for catalyst-driven side reactions can lead to a variety of byproducts. This guide provides a structured, question-and-answer-based approach to identify, troubleshoot, and minimize these impurities, ensuring higher yield and purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a classic example of Nucleophilic Aromatic Substitution (SNAr). In this reaction, the phenoxide ion of 4-aminophenol, generated by a base, acts as the nucleophile. It attacks the carbon atom bearing the halogen on the 1-halo-4-nitrobenzene ring. The strong electron-withdrawing effect of the para-nitro group is critical, as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.[4][5] Traditional methods often employ a copper catalyst (Ullmann condensation), which can proceed under milder conditions than uncatalyzed SNAr reactions but may introduce its own set of side reactions.[2][6]

Q2: I'm observing multiple spots on my TLC/HPLC analysis. What are the most probable byproducts?

Byproduct formation is a common challenge. The most likely impurities stem from unreacted starting materials, side reactions of the starting materials, or subsequent reactions of the product. Below is a summary of common byproducts.

Table 1: Potential Byproducts in the Synthesis of this compound

Compound NameStructureMolecular Weight ( g/mol )Formation Pathway & Notes
4-Aminophenol109.13Unreacted starting material. Typically more polar than the product.
1-Chloro-4-nitrobenzene157.56Unreacted starting material. Typically less polar than the product.
4-Nitrophenol139.11Hydrolysis of 1-chloro-4-nitrobenzene, especially with aqueous base at high temperatures.
Bis(4-nitrophenyl) ether260.21Coupling of 4-nitrophenol (byproduct) with 1-chloro-4-nitrobenzene.
N-(4-Nitrophenyl)-4-aminophenol230.22C-N coupling (Goldberg reaction) instead of the desired C-O coupling. An isomer of the target product.[2]
4,4'-Dinitrobiphenyl244.20Homocoupling of 1-chloro-4-nitrobenzene, a classic Ullmann side reaction.[7]
Q3: Why am I getting the C-N coupled byproduct, N-(4-Nitrophenyl)-4-aminophenol? How can I prevent it?

The formation of the isomeric N-(4-nitrophenyl)-4-aminophenol occurs when the amino group of 4-aminophenol acts as the nucleophile instead of the hydroxyl group. This is essentially a competing Goldberg-type amination reaction.[2]

Causality & Prevention: The key to preventing this byproduct lies in controlling the relative nucleophilicity of the two functional groups.

  • Basicity is Crucial: The hydroxyl group of a phenol is significantly more acidic (pKa ≈ 10) than the amino group of an aniline (pKa ≈ 30 for the N-H proton). By using a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃, NaH), you can selectively deprotonate the hydroxyl group to form the highly nucleophilic phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral amino group, heavily favoring the desired C-O bond formation.[8]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the base, leaving the phenoxide anion highly reactive.[8]

To prevent C-N coupling, ensure at least one full equivalent of a suitable base is used to completely form the phenoxide before significant reaction temperatures are reached.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification stages.

// Low Yield Path catalyst_issue [label="Is the Copper Catalyst Active?", shape=diamond, fillcolor="#FBBC05"]; temp_issue [label="Is Reaction Temp/Time Optimal?", shape=diamond, fillcolor="#FBBC05"]; base_issue [label="Is the Base Strong/Dry Enough?", shape=diamond, fillcolor="#FBBC05"];

low_yield -> catalyst_issue; catalyst_issue -> temp_issue [label="Yes"]; temp_issue -> base_issue [label="Yes"];

solution_catalyst [label="Solution: Use fresh Cu(I) salt\n(e.g., CuI) or activate copper powder.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution: Increase temperature\n(typically 100-160°C) and monitor\nby TLC/HPLC for completion.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Solution: Use anhydrous base\n(e.g., Cs₂CO₃, K₂CO₃) and ensure\ndry solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

catalyst_issue -> solution_catalyst [label="No"]; temp_issue -> solution_temp [label="No"]; base_issue -> solution_base [label="No"];

// Impure Product Path polarity_check [label="Byproduct Polarity vs. Product?", shape=diamond, fillcolor="#FBBC05"]; impure_product -> polarity_check;

more_polar [label="More Polar Byproducts"]; less_polar [label="Less Polar Byproducts"]; similar_polar [label="Similar Polarity Byproducts"];

polarity_check -> more_polar [label="More"]; polarity_check -> less_polar [label="Less"]; polarity_check -> similar_polar [label="Similar"];

cause_more_polar [label="Likely Cause: Unreacted\n4-aminophenol or 4-nitrophenol."]; cause_less_polar [label="Likely Cause: Unreacted aryl halide\nor homocoupled 4,4'-dinitrobiphenyl."]; cause_similar_polar [label="Likely Cause: C-N coupled isomer\nN-(4-Nitrophenyl)-4-aminophenol."];

more_polar -> cause_more_polar; less_polar -> cause_less_polar; similar_polar -> cause_similar_polar;

solution_more_polar [label="Solution: Aqueous base wash during\nworkup can remove acidic phenols.\nRecrystallize from a suitable solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_less_polar [label="Solution: Purify via column\nchromatography. Consider recrystallization\nfrom a non-polar/polar solvent mixture.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_similar_polar [label="Solution: Careful column chromatography\nwith a shallow gradient is required.\nConfirm structure with ¹H NMR.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_more_polar -> solution_more_polar; cause_less_polar -> solution_less_polar; cause_similar_polar -> solution_similar_polar; } A troubleshooting decision tree for the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Aminophenol (1.0 equiv)

  • 1-Chloro-4-nitrobenzene (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol, potassium carbonate, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 1-chloro-4-nitrobenzene to the mixture.

  • Heat the reaction mixture to 120-140°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water, which should precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Alternatively, for higher purity, dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthesis_Workflow

References

Technical Support Center: Thermal Decomposition of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for investigating the thermal decomposition of 4-(4-Nitrophenoxy)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected thermal behavior based on the well-understood principles of related nitroaromatic compounds, diphenyl ethers, and anilines. It details standard experimental protocols, offers troubleshooting advice for common issues, and presents potential decomposition pathways.

Frequently Asked questions (FAQs)

Q1: What are the expected primary thermal decomposition pathways for this compound?

Based on its chemical structure, the thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds. The primary pathways are expected to involve:

  • C-NO₂ Bond Homolysis: The carbon-nitro bond is often the most labile in nitroaromatic compounds, leading to the formation of a 4-phenoxyaniline radical and nitrogen dioxide (NO₂).

  • Ether Linkage Cleavage: The C-O bonds of the diphenyl ether moiety can also cleave at elevated temperatures, resulting in the formation of phenoxy and 4-nitroaniline radicals.

  • Intramolecular Rearrangements: Depending on the conditions, intramolecular hydrogen transfer or rearrangement reactions may occur, particularly involving the amine and nitro groups.

Q2: What are the likely major decomposition products?

The primary radical species generated will likely undergo further reactions such as hydrogen abstraction, recombination, and fragmentation. Therefore, a complex mixture of products can be expected, including but not limited to:

  • Nitrogen oxides (NOx)

  • Carbon oxides (CO, CO₂)

  • Phenol

  • Aniline

  • Nitrobenzene

  • Diphenyl ether

  • Various substituted phenols and anilines

  • Higher molecular weight condensation products (char)

Q3: What analytical techniques are most suitable for studying the thermal decomposition of this compound?

A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): TGA will provide quantitative information on mass loss as a function of temperature, indicating the onset and stages of decomposition. The evolved gases can be simultaneously analyzed by FTIR to identify gaseous products like NOx, CO, and CO₂.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for separating and identifying the volatile and semi-volatile organic decomposition products. A sample is rapidly heated to a specific temperature, and the resulting fragments are analyzed by GC-MS.

Q4: Are there any specific safety precautions to consider when heating this compound?

Yes. As with many nitroaromatic compounds, there is a potential for rapid, exothermic decomposition, which could lead to a runaway reaction or explosion, especially in a closed system.[1] Key safety precautions include:

  • Always work on a small scale, especially during initial investigations.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct experiments in a well-ventilated fume hood.

  • Avoid confinement of the sample during heating.

  • Be aware of the potential for auto-catalytic decomposition, where the initial decomposition products can accelerate further decomposition.

Experimental Protocols

Protocol 1: Thermal Analysis using TGA-FTIR

Objective: To determine the thermal stability and identify the evolved gaseous products during the decomposition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Ensure the heated transfer line to the FTIR spectrometer is at a sufficiently high temperature (e.g., 250 °C) to prevent condensation of evolved products.

  • Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature.

    • Simultaneously collect FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

    • Analyze the FTIR spectra to identify the gaseous decomposition products by comparing their characteristic absorption bands with spectral libraries.

Protocol 2: Product Identification using Pyrolysis-GC-MS

Objective: To identify the volatile and semi-volatile organic products of the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (0.1-1 mg) of the sample into a pyrolysis sample tube.

  • Instrument Setup:

    • Insert the sample tube into the pyrolysis unit, which is directly coupled to the GC-MS inlet.

    • Set the pyrolysis temperature. This can be a single high temperature (e.g., 500 °C) for complete decomposition, or a series of stepped temperatures to observe the evolution of products at different stages.

  • Pyrolysis and Analysis:

    • Rapidly heat the sample to the set pyrolysis temperature.

    • The decomposition products are swept by the carrier gas (e.g., helium) into the GC column.

    • Separate the products using an appropriate GC temperature program.

    • Identify the separated components using the mass spectrometer and compare the resulting mass spectra with a library (e.g., NIST).

Troubleshooting Guides

Issue Possible Cause Solution
Inconsistent TGA Results 1. Sample inhomogeneity or impurities. 2. Variation in sample mass or packing. 3. Inconsistent heating rate or purge gas flow.1. Ensure the sample is pure and homogenous. Consider recrystallization if necessary. 2. Use a consistent sample mass and ensure it is evenly spread in the crucible. 3. Calibrate the TGA instrument regularly and ensure consistent experimental parameters.
Poor Separation in Py-GC-MS 1. Inappropriate GC column or temperature program. 2. Overloading of the GC column. 3. Formation of non-volatile char.1. Optimize the GC method. A non-polar or mid-polar column is often suitable for aromatic compounds. 2. Reduce the sample size. 3. Use a higher pyrolysis temperature to promote fragmentation, but be aware of potential secondary reactions.
Difficulty Identifying Products in MS 1. Co-elution of multiple components. 2. Extensive fragmentation of molecular ions. 3. Products not present in the mass spectral library.1. Improve GC separation. 2. Use a "soft" ionization technique if available (e.g., chemical ionization) to increase the abundance of the molecular ion. 3. Manually interpret the mass spectra based on fragmentation patterns of expected compound classes.
Clogging of Transfer Lines Condensation of semi-volatile products.Increase the temperature of the pyrolysis interface and GC inlet. Ensure the TGA-FTIR transfer line is uniformly heated.

Quantitative Data Summary

Compound Class Typical Onset of Decomposition (°C) Key Decomposition Products
Nitroanilines200 - 300NOx, CO, H₂O, aniline, various condensation products
Diphenyl Ethers300 - 500Phenols, dibenzofurans, benzene, CO
Nitroaromatics250 - 400NOx, CO, CO₂, aromatic fragments

Note: These are general ranges and the actual decomposition temperature can be influenced by factors such as heating rate, atmosphere, and the presence of impurities.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample This compound tga_ftir TGA-FTIR Analysis sample->tga_ftir 5-10 mg py_gcms Pyrolysis-GC-MS Analysis sample->py_gcms 0.1-1 mg tga_data Thermal Stability Data (Decomposition Temperatures) tga_ftir->tga_data ftir_data Gaseous Product Identification (NOx, CO, CO2) tga_ftir->ftir_data gcms_data Organic Product Identification (Phenols, Anilines, etc.) py_gcms->gcms_data

Caption: Experimental workflow for the thermal analysis of this compound.

decomposition_pathways cluster_path1 Pathway 1: C-NO2 Bond Cleavage cluster_path2 Pathway 2: Ether Linkage Cleavage cluster_products Secondary Products parent This compound radical1 4-Phenoxyaniline Radical parent->radical1 no2 •NO2 parent->no2 radical2 Phenoxy Radical parent->radical2 radical3 4-Nitroaniline Radical parent->radical3 products Complex Mixture: - Phenols - Anilines - NOx, CO, CO2 - Char radical1->products no2->products radical2->products radical3->products

Caption: Potential primary thermal decomposition pathways of this compound.

References

Optimizing the Synthesis of 4-(4-Nitrophenoxy)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(4-Nitrophenoxy)aniline. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with a phenol, while SNAr involves the reaction of an activated aryl halide with an amine, often facilitated by a strong base.[1][2][3]

Q2: Which factors are most critical for optimizing the yield of the Ullmann condensation for this synthesis?

A2: For the Ullmann condensation, critical parameters include the choice and activation of the copper catalyst, reaction temperature, the selection of a high-boiling polar solvent, and the exclusion of water from the reaction mixture.[1][4] In traditional Ullmann reactions, temperatures often exceed 150-210 °C.[1][4]

Q3: How can I minimize byproduct formation in the synthesis of this compound?

A3: Minimizing byproducts often involves careful control of reaction conditions. In the context of related diarylamine syntheses, side reactions such as ortho-attack and self-condensation of reactants can be suppressed by modifying starting materials to increase steric hindrance or by protecting reactive functional groups.[5] Ensuring an inert atmosphere can also prevent catalyst degradation and unwanted side reactions.[4]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive or poisoned catalyst (e.g., copper for Ullmann, palladium for Buchwald-Hartwig).[4]- Reaction temperature is too low or too high.[1][4]- Presence of water or oxygen in the reaction.[4]- Poor quality of reagents or solvents.[4]- Inappropriate choice of base or solvent.[4][6]- Use a freshly activated catalyst.[4]- Optimize the reaction temperature; Ullmann reactions often require high temperatures (>150 °C).[1][4]- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]- Use anhydrous solvents and purify starting materials if necessary.[4]- Screen different bases and solvents to find the optimal combination for your specific substrates.[4][6]
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Inadequate mixing.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary.[5][7]- Gradually increase the reaction temperature, ensuring it does not lead to decomposition.- Ensure vigorous stirring, especially for heterogeneous mixtures.
Product is Impure or Contains Side-Products - Side reactions such as homocoupling or dehalogenation.- Ortho-position attack instead of para-substitution.[5]- Thermal decomposition of starting materials or product at high temperatures.- Optimize the catalyst and ligand system.[4]- Consider protecting the aniline's amino group to prevent self-condensation.[5]- Lower the reaction temperature if possible, or shorten the reaction time at higher temperatures.
Difficulty in Product Purification - Product co-elutes with starting materials or byproducts during column chromatography.- Product is sparingly soluble in common recrystallization solvents.- Adjust the eluent system for column chromatography by varying the solvent polarity.[7]- Screen a wider range of solvents or solvent mixtures for recrystallization.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via the Ullmann condensation.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is a representative procedure for the synthesis of diaryl ethers.

Materials:

  • 4-Chloronitrobenzene

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.1 equivalents), 4-chloronitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 150-160 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the solid and wash with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.[4]

Data Presentation

The following table summarizes typical reaction conditions for related diaryl ether and diarylamine syntheses, which can serve as a starting point for optimizing the synthesis of this compound.

Reaction TypeAryl HalideNucleophileCatalystBaseSolventTemperature (°C)Yield (%)
Ullmann Ether Synthesisp-FluoronitrobenzenePinacolateCopper dichlorideCesium carbonateDMF4584
Ullmann Condensation4-Chloro-2-methylnitrobenzene4-MethylphenolCopper(I) iodidePotassium carbonateDMF>150-
Goldberg Reaction2-Chlorobenzoic acidAnilineCopper(I) iodide/phenanthrolinePotassium hydroxide-High-

Note: Yields are highly dependent on specific reaction conditions and substrate combinations.

Visualizations

Diagram 1: General Workflow for Ullmann Condensation

G General Workflow for Ullmann Condensation A Reactant Mixing (Aryl Halide, Phenol, Base, Catalyst) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition (e.g., DMF) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/HPLC) D->E E->D Incomplete F Workup (Cooling, Filtration) E->F Complete G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Product This compound I->J

Caption: Workflow for Ullmann Condensation Synthesis.

Diagram 2: Chemical Synthesis of this compound via Ullmann Condensation

G Ullmann Condensation for this compound cluster_reactants Reactants cluster_conditions Conditions R1 4-Chloronitrobenzene P This compound R1->P R2 4-Aminophenol R2->P C1 Cu(I) Catalyst C1->P C2 Base (e.g., K2CO3) C2->P C3 Solvent (e.g., DMF) C3->P C4 Heat (>150°C) C4->P

Caption: Reactants and conditions for synthesis.

References

Improving solubility of 4-(4-Nitrophenoxy)aniline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-(4-Nitrophenoxy)aniline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water due to its predominantly hydrophobic aromatic structure.[1] It exhibits solubility in some organic solvents, with a known solubility in acetone.[1][2] Its solubility is also noted to be slight in ethanol and moderate in chloroform. The presence of both a polar nitro group and an amino group allows for interactions with a range of solvents.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of this compound in a given solvent:

  • Temperature: Solubility generally increases with higher temperatures.

  • Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents are often effective.

  • pH: The amino group is basic and the phenoxy ether linkage can be influenced by strong acids or bases, potentially altering solubility.

  • Presence of other solutes: Salts or other reagents in the reaction mixture can affect the overall solubility.

Q3: In what types of reactions is this compound commonly used?

A3: this compound is a versatile intermediate in organic synthesis. It is frequently used in:

  • The synthesis of more complex aniline analogues, such as N-[4-(4-aminophenoxy)phenyl]acetamide.[3]

  • As a precursor in the production of dyes and other specialty chemicals.[1]

  • Reactions involving the reduction of its nitro group to form 4-(4-aminophenoxy)aniline.

Troubleshooting Guide: Solubility Issues in Reactions

This guide addresses common problems encountered when this compound fails to dissolve sufficiently for a chemical reaction to proceed efficiently.

Problem 1: this compound is not dissolving in the chosen reaction solvent at room temperature.
  • Cause: The selected solvent may not be optimal for dissolving the compound at ambient temperature.

  • Solution Workflow:

G start Incomplete Dissolution at RT heat Gently heat the mixture (e.g., to 40-60 °C) start->heat sonicate Apply sonication heat->sonicate If still insoluble dissolved Dissolution Achieved heat->dissolved If successful cosolvent Add a co-solvent (e.g., DMF, DMSO, THF) sonicate->cosolvent If still insoluble sonicate->dissolved If successful change_solvent Change to a more suitable solvent (see Table 1) cosolvent->change_solvent If still insoluble cosolvent->dissolved If successful change_solvent->dissolved

Caption: Troubleshooting workflow for initial dissolution challenges.

Problem 2: The reaction is sluggish or incomplete, likely due to poor solubility of the starting material.
  • Cause: Even if partially dissolved, a low concentration of the reactant in the solution can lead to slow reaction rates.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction chemistry allows, increasing the temperature can enhance both solubility and reaction rate. For instance, some Ullmann condensations are performed at elevated temperatures in high-boiling polar solvents like DMF or N-methylpyrrolidone.[4]

    • Solvent System Optimization: Refer to the quantitative solubility data (Table 1) to select a more effective solvent. A solvent that provides higher solubility at the reaction temperature is ideal.

    • Use of a Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the reactant across the phase boundary, even with low organic solvent solubility.

    • Homogenization: For heterogeneous mixtures, vigorous stirring or mechanical homogenization can increase the surface area of the undissolved solid, improving its reaction rate.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Observations at 25°CSolubility at 50°C ( g/100 mL)Observations at 50°C
Water9.0To be determinedSparingly solubleTo be determinedSlight increase
Methanol6.6To be determinedTo be determined
Ethanol5.2To be determinedSlightly solubleTo be determined
Acetone5.1To be determinedSolubleTo be determined
Dichloromethane3.4To be determinedTo be determined
Tetrahydrofuran (THF)4.0To be determinedTo be determined
Ethyl Acetate4.4To be determinedTo be determined
Acetonitrile5.8To be determinedTo be determined
Toluene2.4To be determinedTo be determined
N,N-Dimethylformamide (DMF)6.4To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)7.2To be determinedTo be determined

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a gravimetric method to determine the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol)

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the solvent. An excess is ensured when solid material remains undissolved.

    • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for at least 24 hours with constant agitation to ensure saturation.

  • Isolate the Solute:

    • After equilibration, allow the solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant liquid using a volumetric pipette, ensuring no solid particles are transferred. For finer separation, a syringe filter can be used.

    • Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

  • Quantify the Solute:

    • Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

    • Calculate the mass of the dissolved this compound.

  • Calculate Solubility:

    • Solubility ( g/100 mL) = (mass of residue in g / volume of solution taken in mL) * 100

Protocol 2: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]acetamide

This protocol describes a reaction where the solubility of this compound is crucial.[3][5]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Toluene for recrystallization

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reactant Dissolution:

    • In a round-bottom flask under an inert atmosphere, dissolve 1.0 g of this compound in anhydrous tetrahydrofuran. Gentle warming or sonication may be required to achieve complete dissolution.

    • Add 1 mL of triethylamine to the solution.

  • Reaction:

    • Slowly add the appropriate molar ratio of acetyl chloride to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature overnight.

    • Filter the precipitated triethylamine hydrochloride salt.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from toluene to yield pure N-[4-(4-Nitrophenoxy)phenyl]acetamide.[3][5]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF B Add Triethylamine A->B C Add Acetyl Chloride B->C D Reflux for 2 hours C->D E Cool and Filter D->E F Evaporate Solvent E->F G Recrystallize from Toluene F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of N-[4-(4-Nitrophenoxy)phenyl]acetamide.

References

Stability of 4-(4-Nitrophenoxy)aniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(4-Nitrophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to address potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions, primarily through the hydrolysis of the ether linkage. The presence of a strong acid can catalyze the cleavage of the C-O bond, leading to the formation of 4-aminophenol and 4-nitrophenol. The rate of this hydrolysis is dependent on the acid concentration, temperature, and reaction time.

Q2: What degradation products should I expect when exposing this compound to basic conditions?

A2: Under basic conditions, this compound may also undergo hydrolysis of the ether bond. Due to the presence of the electron-withdrawing nitro group, the carbon atom of the nitrophenyl ring attached to the ether oxygen is susceptible to nucleophilic attack. This can lead to the formation of 4-aminophenol and 4-nitrophenol. The reaction is influenced by the strength of the base, temperature, and duration of exposure.

Q3: My HPLC analysis shows unexpected peaks after storing this compound in an acidic solution. What are they?

A3: Unexpected peaks in your HPLC chromatogram following acidic stress are likely the degradation products, 4-aminophenol and 4-nitrophenol. To confirm their identities, you can compare their retention times with those of commercially available standards. Further characterization using techniques like LC-MS can provide definitive structural confirmation.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, maintain a neutral pH. If acidic or basic conditions are required for your experiment, consider performing the reaction at a lower temperature and for the shortest possible duration to reduce the extent of degradation. Always store stock solutions and samples in a cool, dark, and dry place.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid disappearance of the this compound peak in HPLC under acidic conditions. Acid-catalyzed hydrolysis of the ether linkage.- Reduce the concentration of the acid. - Lower the reaction temperature. - Decrease the incubation time. - Neutralize the sample immediately after the experiment before HPLC analysis.
Appearance of two new, more polar peaks in the chromatogram after basic treatment. Base-catalyzed hydrolysis of the ether linkage.- Use a milder base or a lower concentration. - Perform the reaction at a lower temperature. - Shorten the exposure time to the basic solution. - Neutralize the sample prior to analysis.
Inconsistent stability results between experimental runs. - Fluctuation in temperature. - Inaccurate pH of buffers. - Variability in sample handling and storage.- Ensure precise temperature control throughout the experiment. - Calibrate the pH meter and prepare fresh buffers for each experiment. - Standardize sample handling procedures and storage conditions.
Difficulty in separating the parent compound from its degradation products by HPLC. Suboptimal chromatographic conditions.- Optimize the mobile phase composition (e.g., adjust the organic solvent to aqueous buffer ratio, change the pH of the aqueous phase). - Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl or a different particle size). - Adjust the column temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment and to identify its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Treatment:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Prepare a parallel sample using 1 M HCl.

    • Prepare a control sample by diluting the stock solution with a 50:50 methanol:water mixture to the same final concentration.

  • Incubation: Incubate all samples at 60°C.

  • Time Points: Withdraw aliquots from each sample at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn acidic samples with an equivalent amount of NaOH.

  • HPLC Analysis: Analyze the neutralized samples and the control sample by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study of this compound under Basic Conditions

Objective: To assess the stability of this compound in a basic environment and identify potential degradation products.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrochloric acid (HCl), 0.1 M and 1 M (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Basic Treatment:

    • Dilute the stock solution with 0.1 M NaOH in a volumetric flask to a final concentration of 100 µg/mL.

    • Prepare a second sample using 1 M NaOH.

    • Prepare a control sample using a 50:50 methanol:water mixture.

  • Incubation: Keep all samples at 60°C.

  • Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Neutralize the basic samples with an equivalent amount of HCl immediately after collection.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions (60°C)

Time (hours)% Remaining (0.1 M HCl)% Degradation Product 1 (4-aminophenol)% Degradation Product 2 (4-nitrophenol)
010000
2
4
8
24

Table 2: Stability of this compound under Basic Conditions (60°C)

Time (hours)% Remaining (0.1 M NaOH)% Degradation Product 1 (4-aminophenol)% Degradation Product 2 (4-nitrophenol)
010000
2
4
8
24

(Note: The tables are templates. The user should populate them with their experimental data.)

Visualizations

degradation_pathway parent This compound product1 4-Aminophenol parent->product1 Acidic or Basic Hydrolysis product2 4-Nitrophenol parent->product2 Acidic or Basic Hydrolysis experimental_workflow cluster_acid Acidic Degradation cluster_base Basic Degradation A1 Prepare 100 µg/mL solution in 0.1 M & 1 M HCl A2 Incubate at 60°C A1->A2 A3 Sample at 0, 2, 4, 8, 24h A2->A3 A4 Neutralize with NaOH A3->A4 Analysis HPLC Analysis A4->Analysis B1 Prepare 100 µg/mL solution in 0.1 M & 1 M NaOH B2 Incubate at 60°C B1->B2 B3 Sample at 0, 2, 4, 8, 24h B2->B3 B4 Neutralize with HCl B3->B4 B4->Analysis

Common side reactions during the synthesis of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Nitrophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common methods for synthesizing this compound, a diaryl ether, are through nucleophilic aromatic substitution (SNAr) reactions. These typically involve the reaction of a p-substituted nitrobenzene with 4-aminophenol. Key examples include the Ullmann condensation, which uses a copper catalyst, often at elevated temperatures.

Q2: My reaction is sluggish and gives a low yield. What are the potential causes?

A2: Low yields can stem from several factors. In an Ullmann-type reaction, inactive copper catalysts or temperatures below 150°C can hinder the reaction rate. The presence of water can also be detrimental, so using anhydrous reagents and solvents is crucial. For any SNAr reaction, the purity of the starting materials is important; impurities can poison the catalyst or participate in side reactions.

Q3: The final product is a dark, impure solid that is difficult to purify. What are the likely impurities?

A3: Dark coloration and purification challenges often indicate the presence of side products. Common impurities include 2-nitrodiphenylamine, phenazine, and azobenzene.[1] These byproducts can arise from the aniline starting material attacking the ortho-position of the nitrobenzene or from the self-condensation of aniline.[1]

Q4: How can I minimize the formation of the ortho-substituted byproduct, 2-nitrodiphenylamine?

A4: The formation of 2-nitrodiphenylamine is a common side reaction.[1] To favor the desired para-substitution, you can employ a sterically hindered aniline derivative. While not always practical, this approach can improve selectivity.[1] Careful control of the reaction temperature is also critical, as higher temperatures can lead to a decrease in selectivity.[1]

Q5: What is the cause of azobenzene formation and how can it be prevented?

A5: Azobenzene is typically formed from the self-condensation of two aniline molecules in the presence of a base.[1] To mitigate this, one could theoretically protect the amino group of the aniline starting material, for instance, by reacting it with an anhydride.[1] This prevents the self-condensation reaction.[1]

Troubleshooting Guide

Below is a summary of common issues, their potential causes, and suggested solutions for the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Inactive catalyst (e.g., copper in Ullmann reaction)- Reaction temperature is too low- Presence of water in reagents or solvent- Impure starting materials- Use a fresh or activated catalyst- Ensure the reaction temperature is maintained, potentially above 150°C for Ullmann condensations- Use anhydrous reagents and solvents- Purify starting materials before use
Poor Selectivity (Formation of 2-Nitrodiphenylamine) - Aniline attacking the ortho-position of the nitroaromatic ring[1]- Consider using a sterically hindered aniline derivative[1]- Carefully control and optimize the reaction temperature[1]
Formation of Azobenzene - Self-condensation of the aniline starting material in the presence of a base[1]- Protect the amino group of the aniline if feasible[1]
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Extend the reaction time and monitor progress using TLC or LC-MS- Gradually increase the reaction temperature, being mindful of byproduct formation
Product is Dark and Impure - Formation of multiple byproducts such as phenazine and other colored impurities[1]- Optimize reaction conditions to minimize side reactions- Employ appropriate purification techniques such as column chromatography or recrystallization

Experimental Protocols

General Protocol for Ullmann-Type Synthesis of this compound

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Materials:

  • 4-Aminophenol

  • 1-Chloro-4-nitrobenzene (or other suitable p-nitrohalobenzene)

  • Copper(I) iodide (CuI) or other copper catalyst

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 4-aminophenol (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and the copper catalyst (e.g., 0.1 equivalents of CuI).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as nitrogen or argon. Repeat this process three times.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by 1-chloro-4-nitrobenzene (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Aminophenol - 1-Chloro-4-nitrobenzene - Base (K₂CO₃) - Catalyst (CuI) solvent Add Anhydrous Solvent (DMF) reagents->solvent inert Establish Inert Atmosphere (N₂) solvent->inert heat Heat and Stir (e.g., 150-160°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate extract->purify final_purify Column Chromatography or Recrystallization purify->final_purify product Pure this compound final_purify->product Side_Reactions cluster_products Potential Products reactants 4-Aminophenol + 1-Chloro-4-nitrobenzene desired_product Desired Product: This compound reactants->desired_product Para-attack (Favored) ortho_side_product Ortho Side Product: 2-(4-Nitrophenoxy)aniline reactants->ortho_side_product Ortho-attack (Side Reaction) self_condensation Self-Condensation Product: Azobenzene aniline_reactant 4-Aminophenol aniline_reactant->self_condensation Self-Condensation

References

Technical Support Center: Purification of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing color impurities from crude 4-(4-Nitrophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of color in my crude this compound?

Color impurities in crude this compound, which typically appears as a yellow to orange or even dark red solid, can arise from several sources.[1] These include residual starting materials, by-products formed during synthesis such as azo compounds or oxidation products, and degradation of the final compound. The starting material itself is a yellow crystalline solid, so some color is expected.[1]

Q2: What is the most straightforward purification method to try first for removing color impurities?

Recrystallization is the recommended initial method for purifying crude organic solids.[2] This technique is often effective at removing a significant amount of impurities and can yield a product of high purity if the correct solvent is chosen.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature.[3] For aromatic amines, common solvents to test include ethanol, methanol, toluene, or mixed solvent systems such as ethanol/water or acetone/hexane.[3] A small-scale solvent screen is the best approach to identify the optimal system.

Q4: My product is still colored after recrystallization. What is the next step?

If color persists after standard recrystallization, you can incorporate a decolorization step using activated charcoal during the procedure.[3] If this is still insufficient, a more powerful purification technique like column chromatography is recommended.[4] Reversed-phase chromatography can be particularly effective for removing persistent color contaminants.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product "oils out" instead of forming crystals during recrystallization. The solution is too saturated, the rate of cooling is too fast, or the solvent's boiling point is above the compound's melting point.To induce crystallization, try scratching the inner surface of the flask with a glass rod. Adding a seed crystal of the pure compound can also help initiate the process.[3] If these fail, re-dissolve the oil in more hot solvent and allow it to cool at a much slower rate.[3]
Low recovery of purified product after recrystallization. Too much solvent was used for dissolution, leading to product loss in the mother liquor. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently to maximize crystal formation.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Ensure the filtration funnel and receiving flask are preheated to prevent premature crystallization. Cool the filtrate for an adequate amount of time, potentially in an ice bath, to ensure maximum crystal precipitation.
Color impurity co-elutes with the product during column chromatography. The polarity of the eluent (solvent system) is not optimal for separating the product from the impurity. The stationary phase (e.g., silica gel) may not be suitable.Perform Thin-Layer Chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurity.[5] If using silica gel (which is acidic), adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amine-containing compounds.[5] Consider switching to a different stationary phase, such as alumina or a reversed-phase silica.

Experimental Protocols

Protocol 1: Recrystallization with Activated Charcoal

This protocol outlines the steps for purifying crude this compound using recrystallization with the addition of activated charcoal for color removal.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the minimum volume of the selected hot solvent required to fully dissolve it.

  • Decolorization: Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the flask and gently reheat to boiling for 2-5 minutes.

  • Hot Filtration: Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, you may place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Allow the crystals to dry on the filter by drawing air through them, and then transfer them to a desiccator for final drying.

Protocol 2: Flash Column Chromatography

This method is suitable for separating impurities that are not effectively removed by recrystallization.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will show good separation between the desired product (Rf value of ~0.3-0.4) and the colored impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the powder to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Example Solvent Selection Data for Recrystallization

SolventSolubility (Cold, ~25°C)Solubility (Hot, ~Boiling)Observations
WaterInsolubleInsolubleNot suitable.
EthanolSparingly SolubleVery SolubleGood candidate.
TolueneSparingly SolubleVery SolubleGood candidate; higher boiling point.
HexaneInsolubleSparingly SolublePossible anti-solvent for a mixed system.
Ethanol/Water (9:1)Slightly SolubleVery SolublePromising mixed-solvent system.

Table 2: Example TLC Data for Column Chromatography

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Color ImpuritySeparation Quality
9:10.100.15Poor
7:30.350.55Good
1:10.600.70Fair; Rf values too high.

Visual Workflow Guides

G cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (Optional) B->C D Hot Filtration C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound via recrystallization.

G cluster_column Column Chromatography Workflow A Select Solvent System (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Dry or Wet) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of this compound via column chromatography.

References

Challenges in the scale-up synthesis of 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-(4-Nitrophenoxy)aniline. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

  • Question: We are experiencing lower than expected yields and significant batch-to-batch variability upon scaling up the synthesis of this compound. What are the likely causes and how can we improve this?

  • Answer: Low and inconsistent yields during scale-up can be attributed to several factors that are less prominent at the lab scale. Here’s a breakdown of potential causes and troubleshooting steps:

    • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid-liquid), is challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions and side product formation.

      • Troubleshooting:

        • Agitator Design and Speed: Evaluate the design of the agitator (e.g., anchor, turbine, pitched blade) and optimize the stirring speed to ensure adequate mixing without causing excessive shear, which could degrade reactants or products.

        • Baffles: Install baffles in the reactor to improve turbulence and prevent vortex formation, leading to better mixing.

    • Poor Temperature Control: The synthesis of this compound is often exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and decomposition.

      • Troubleshooting:

        • Jacket Cooling: Ensure the reactor jacket has sufficient cooling capacity.

        • Internal Cooling Coils: For highly exothermic reactions, consider the use of internal cooling coils to increase the heat transfer area.

        • Controlled Addition Rate: Add the limiting reagent at a controlled rate to manage the rate of heat generation.

    • Side Reactions: At elevated temperatures, which can be difficult to control on a large scale, side reactions such as di-substitution or polymerization may become more prevalent.

      • Troubleshooting:

        • Optimize Reaction Temperature: Carefully control the reaction temperature to the optimal range determined during process development studies.

        • Stoichiometry Control: Precise control of reactant stoichiometry is crucial to minimize side reactions.

Issue 2: Product Purity and Purification Challenges

  • Question: We are facing difficulties in obtaining a high-purity product and our current purification methods are not scalable. What are the common impurities and how can we improve our purification strategy?

  • Answer: Purification is a significant challenge in large-scale synthesis.[1] The choice of purification method depends on the nature of the impurities.

    • Common Impurities:

      • Unreacted starting materials (4-aminophenol, 4-chloronitrobenzene, or 4-fluoronitrobenzene).

      • Side products from competing reactions (e.g., products of reaction with the solvent).

      • Catalyst residues (e.g., copper salts from Ullmann condensation).

    • Scalable Purification Strategies:

      • Recrystallization: This is a common and effective method for purifying solid products at scale. The key is to identify a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in the mother liquor.

      • Slurry Washing: Washing the crude product with a solvent in which the product is sparingly soluble can effectively remove more soluble impurities.

      • Filtration and Drying: Efficient solid-liquid separation using appropriate filtration equipment (e.g., Nutsche filter) and scalable drying methods (e.g., vacuum tray dryer) are critical for handling large quantities of product.

Issue 3: Safety Concerns at Scale

  • Question: What are the major safety hazards associated with the scale-up synthesis of this compound and what precautions should be taken?

  • Answer: Scaling up chemical processes introduces significant safety challenges that must be addressed proactively.[2]

    • Hazardous Reactants:

      • 4-Nitroaniline and its derivatives: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can also cause damage to organs through prolonged or repeated exposure.[5][6]

      • Solvents: Many organic solvents are flammable and can form explosive mixtures with air.

    • Process Hazards:

      • Exothermic Reactions: As mentioned, poor control of exothermic reactions can lead to thermal runaway. A thorough Process Hazard Analysis (PHA) should be conducted to identify and mitigate these risks.[2]

      • Dust Explosions: The final product and some intermediates are fine powders, which can pose a dust explosion hazard. Proper handling procedures and equipment design are necessary to prevent dust cloud formation and ignition.

    • Safety Precautions:

      • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats.[3][6]

      • Ventilation: Operations should be conducted in well-ventilated areas or in a fume hood to avoid inhalation of dusts and vapors.[3][6]

      • Process Safety Management (PSM): Implement a comprehensive PSM program that includes hazard identification, risk assessment, and the implementation of control measures.[2]

      • Emergency Procedures: Establish and train personnel on emergency shutdown procedures and response plans.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with 4-aminophenol in the presence of a base. The nitro group activates the aromatic ring towards nucleophilic attack.[7][8]

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol or amine.[1][9] For the synthesis of this compound, this would involve the coupling of a 4-halonitrobenzene with 4-aminophenol using a copper catalyst.[1]

Q2: Which synthesis route is more suitable for industrial scale-up?

A2: The choice of route for industrial scale-up depends on several factors including raw material cost, reaction conditions, yield, and ease of purification.

  • SNAr is often preferred for its typically milder reaction conditions and avoidance of heavy metal catalysts, which simplifies product purification and reduces environmental concerns. The reactivity of the leaving group is a key consideration, with fluoride being more reactive than chloride.[10]

  • Ullmann condensation can be effective but often requires higher temperatures and a copper catalyst, which must be completely removed from the final product.[1] Modern advancements with the use of ligands have allowed for milder reaction conditions.[11]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to monitor and control include:

  • Temperature: To prevent side reactions and ensure reaction completion.

  • Pressure: If the reaction is carried out under pressure or vacuum.

  • Agitation Rate: To ensure proper mixing and heat transfer.

  • Rate of Reagent Addition: To control the reaction exotherm.

  • pH: In reactions involving bases, maintaining the correct pH is crucial.

Q4: How can we manage solvent waste and improve the environmental footprint of the process?

A4: Solvent waste is a major concern in the pharmaceutical and fine chemical industries.[12][13] Implementing a solvent recovery program through distillation or other techniques can significantly reduce waste and operational costs.[3][12][13] Choosing greener solvents with lower environmental impact during process development is also a key aspect of sustainable manufacturing.[14]

Data Presentation

Table 1: Comparison of Laboratory Scale vs. Scale-Up Parameters for a Typical SNAr Synthesis

ParameterLaboratory Scale (1 L flask)Pilot Scale (100 L reactor)Industrial Scale (1000 L reactor)
Batch Size 50 - 100 g5 - 10 kg50 - 100 kg
Heat Transfer Area / Volume Ratio HighModerateLow
Mixing Efficiency Generally good (magnetic stirrer)Requires optimized mechanical agitationCritical, requires robust agitator and baffle design
Temperature Control Easy (heating mantle, ice bath)Requires jacket heating/coolingRequires efficient jacket and/or internal coil systems
Addition Time Minutes30 - 60 minutes1 - 3 hours (to control exotherm)
Work-up Volume 1 - 2 L100 - 200 L1000 - 2000 L
Isolation Method Buchner funnel filtrationCentrifuge or Nutsche filterLarge-scale Nutsche filter-dryer

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis via Nucleophilic Aromatic Substitution

This protocol is a general guideline and should be optimized based on specific laboratory conditions.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reactant Addition: Slowly add 4-fluoronitrobenzene (1.05 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant_Prep Reactant & Solvent Preparation Reactor_Setup Reactor Setup & Inerting Reactant_Prep->Reactor_Setup Charging Charging of Reactants Reactor_Setup->Charging Reaction_Execution Controlled Heating & Reaction Monitoring (TLC/HPLC) Charging->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Concentration Solvent Removal Washing->Concentration Recrystallization Recrystallization Concentration->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Start Troubleshooting Check_Temp Assess Temperature Control Check_Mixing->Check_Temp Mixing is Adequate Optimize_Agitation Optimize Agitator Speed/Design Install Baffles Check_Mixing->Optimize_Agitation Poor Mixing Check_Reagents Verify Reagent Quality & Stoichiometry Check_Temp->Check_Reagents Good Control Improve_Cooling Improve Jacket/Coil Cooling Control Addition Rate Check_Temp->Improve_Cooling Poor Control Use_Pure_Reagents Use High-Purity Reagents Ensure Accurate Stoichiometry Check_Reagents->Use_Pure_Reagents Issues Found Success Yield Improved Optimize_Agitation->Success Improve_Cooling->Success Use_Pure_Reagents->Success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Monitoring 4-(4-Nitrophenoxy)aniline Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 4-(4-Nitrophenoxy)aniline via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, 4-aminophenol acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluoronitrobenzene at the carbon atom bearing the fluorine leaving group. The presence of the electron-withdrawing nitro group (-NO₂) para to the fluorine atom activates the ring for nucleophilic attack.[1][2][3]

Q2: Why is TLC an effective method for monitoring this reaction?

TLC is a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions.[4][5] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. By comparing the retention factor (Rƒ) of spots from the reaction mixture with those of the starting materials, one can visually track the reaction's progression.[1][5]

Q3: How do I choose an appropriate solvent system for the TLC analysis?

The choice of solvent system (mobile phase) is critical for achieving good separation of the starting materials (4-fluoronitrobenzene and 4-aminophenol) and the product (this compound). A common starting point for separating aromatic compounds is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[6] The polarity of the mobile phase should be adjusted to achieve Rƒ values between 0.2 and 0.8 for the compounds of interest. For amines, which can streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the eluent can improve spot shape.[7]

Q4: How can I visualize the spots on the TLC plate?

The starting materials and the product are all aromatic and contain chromophores, making them visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator.[8][9][10] The compounds will appear as dark spots where they quench the fluorescence of the plate. Additionally, chemical staining can be used for visualization. Iodine vapor is a general stain for many organic compounds.[9][11][12] Specific stains for amines or phenols can also be employed.

Experimental Protocol: Synthesis and TLC Monitoring

This protocol describes the synthesis of this compound from 4-fluoronitrobenzene and 4-aminophenol, with integrated TLC monitoring.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel TLC plates with fluorescent indicator (F₂₅₄)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Add 4-fluoronitrobenzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • TLC Monitoring:

    • At regular intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Dilute the aliquot in a small vial containing ethyl acetate.

    • On a silica gel TLC plate, spot the diluted reaction mixture, along with reference spots of the starting materials (4-fluoronitrobenzene and 4-aminophenol).

    • Develop the TLC plate in a chamber pre-saturated with a suitable mobile phase (e.g., 30:70 ethyl acetate/hexane).

    • Visualize the dried plate under UV light (254 nm) and mark the spots with a pencil.

    • The reaction is considered complete upon the disappearance of the limiting starting material spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Typical Rƒ Values in Different Solvent Systems

CompoundStructurePolarityRƒ (20% EtOAc/Hexane)Rƒ (30% EtOAc/Hexane)Rƒ (50% EtOAc/Hexane)
4-FluoronitrobenzeneC₆H₄FNO₂Least Polar0.850.900.95
This compoundC₁₂H₁₀N₂O₃Moderately Polar0.300.450.65
4-AminophenolC₆H₇NOMost Polar0.050.100.20

Note: These are representative values and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is acidic or basic and is interacting strongly with the silica gel.[6][13]- Dilute the sample before spotting.- Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to neutralize the acidic silica gel.[7]
Spots are not moving from the baseline (low Rƒ) - The mobile phase is not polar enough.[7]- Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running at the solvent front (high Rƒ) - The mobile phase is too polar.[7]- Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).
Spots are overlapping or not well-resolved - The polarities of the compounds are very similar in the chosen solvent system.- Try a different solvent system with varying polarity.- Use a co-spot: apply the reaction mixture and a starting material in the same spot. If two spots appear, the starting material is still present. If a single, elongated spot appears, the Rƒ values are very close.[14]
No spots are visible under UV light - The sample is too dilute.- The compounds are not UV-active (unlikely for this reaction).- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7]- Use a chemical stain for visualization, such as iodine vapor or a potassium permanganate dip.[12]
Smearing of the entire lane - The reaction is being run in a high-boiling point solvent like DMF, which can interfere with the chromatography.- After spotting the TLC plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[14]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 4-Fluoronitrobenzene 4-Fluoronitrobenzene Intermediate Meisenheimer Complex 4-Fluoronitrobenzene->Intermediate 4-Aminophenol 4-Aminophenol 4-Aminophenol->Intermediate Base (K2CO3) Base (K2CO3) Base (K2CO3)->Intermediate DMF (Solvent) DMF (Solvent) DMF (Solvent)->Intermediate Product This compound Intermediate->Product

Caption: Synthesis of this compound via a Meisenheimer complex intermediate.

TLC_Workflow TLC Monitoring Experimental Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis Prepare_TLC_Plate Prepare TLC Plate (draw baseline) Spot_Plate Spot Plate: - Starting Material 1 - Starting Material 2 - Co-spot - Reaction Mixture Prepare_TLC_Plate->Spot_Plate Prepare_Chamber Prepare Developing Chamber (add solvent, saturate) Develop_Plate Develop Plate in Chamber Prepare_Chamber->Develop_Plate Take_Aliquot Take Aliquot from Reaction Mixture Dilute_Sample Dilute Sample Take_Aliquot->Dilute_Sample Dilute_Sample->Spot_Plate Spot_Plate->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize Visualize under UV Light Dry_Plate->Visualize Analyze_Results Analyze Results (compare spots, calculate Rf) Visualize->Analyze_Results

Caption: Step-by-step workflow for monitoring the reaction progress using TLC.

Troubleshooting_Tree TLC Troubleshooting Decision Tree Problem What is the issue? Streaking Streaking Spots Problem->Streaking Streaking Poor_Separation Poor Separation Problem->Poor_Separation Overlapping or At Baseline/Front No_Spots No Spots Visible Problem->No_Spots Invisible Spots Dilute_Sample Dilute Sample Streaking->Dilute_Sample Is sample concentrated? Add_Base Add triethylamine to eluent Streaking->Add_Base Is compound basic/acidic? Change_Polarity Adjust solvent polarity Poor_Separation->Change_Polarity Spots at baseline/front? Change_Solvent Try a different solvent system Poor_Separation->Change_Solvent Spots overlapping? Concentrate_Sample Concentrate or re-spot sample No_Spots->Concentrate_Sample Is sample dilute? Use_Stain Use a chemical stain (e.g., Iodine) No_Spots->Use_Stain Not UV active?

Caption: A decision tree to guide troubleshooting of common TLC problems.

References

Drying and storage conditions for 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Nitrophenoxy)aniline

Welcome to the technical support guide for this compound (CAS No. 6149-33-3). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper drying and storage of this compound. Adherence to these protocols is critical for maintaining its chemical integrity, ensuring experimental reproducibility, and safeguarding personnel.

Compound Overview and Key Properties

This compound is a yellow to dark red crystalline solid widely used as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, featuring an aniline moiety and a nitrophenyl ether group, dictates its chemical behavior, particularly its sensitivity to environmental conditions. Understanding its physical properties is the first step toward appropriate handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6149-33-3[2][3]
Molecular Formula C₁₂H₁₀N₂O₃[2]
Molecular Weight 230.22 g/mol [2]
Appearance Orange to Brown to Dark red powder/crystal[2]
Melting Point 132 °C[2][4]
Boiling Point 387.4 ± 22.0 °C (Predicted)[2][5]
Solubility Soluble in Acetone; Sparingly soluble in water[1][2][5]

Drying Protocols & Troubleshooting

Improper drying is a common source of sample degradation. The presence of residual moisture or solvent can compromise the stability of the aniline and nitro functional groups. This section provides a detailed, question-and-answer guide to effective drying.

Frequently Asked Questions (FAQs) on Drying

Q1: What is the most reliable method for drying this compound after synthesis?

A1: The recommended method is drying under vacuum at a controlled temperature. A vacuum oven is ideal as it allows for the efficient removal of volatile solvents and water at temperatures well below the compound's melting point, minimizing the risk of thermal decomposition. Placing a sample on a high vacuum line can also effectively remove residual water and solvents.[6]

Q2: What temperature should I use for drying in a vacuum oven?

A2: A temperature range of 40-50°C is recommended. This range is sufficiently high to facilitate the removal of common organic solvents and water without approaching the compound's melting point of 132°C.[2][4] Aggressive heating is unnecessary and increases the risk of degradation, which can manifest as a darkening of the material.

Q3: My compound is only slightly damp. Can I use a desiccator instead?

A3: Yes, for removing trace amounts of water, a vacuum desiccator containing a suitable drying agent is an excellent choice. Standard desiccants like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide (P₂O₅) are effective. For amines, alkali hydroxides like potassium hydroxide (KOH) are also traditionally recommended siccatives.[7]

Q4: I don't have a vacuum oven. Is sun-drying or open-air drying an option?

A4: Absolutely not. Direct sunlight and open-air drying should be avoided.[8] The UV radiation in sunlight can induce photochemical degradation of the nitro-aromatic structure. Furthermore, open-air drying exposes the compound to atmospheric oxygen and moisture, which can lead to oxidative degradation of the aniline group, often indicated by a significant color change to dark brown or black.

Q5: My this compound sample darkened significantly during drying. What happened?

A5: A significant color change (e.g., from yellow/orange to dark brown/black) during drying is a strong indicator of chemical degradation. The most probable causes are:

  • Oxidation: The aniline functional group is susceptible to oxidation, especially when heated in the presence of air.

  • Thermal Decomposition: Although the melting point is 132°C, localized overheating or prolonged heating, even at lower temperatures, can initiate decomposition. The nitro group can make the compound sensitive to heat.[9][10]

To resolve this, ensure your vacuum is adequate and the temperature does not exceed the recommended 40-50°C range. If possible, breaking the vacuum with an inert gas like nitrogen or argon can help prevent oxidation.

Experimental Protocol: Vacuum Oven Drying
  • Preparation: Place the crystalline this compound in a shallow, clean glass dish (e.g., a crystallization dish) to maximize the surface area.

  • Loading: Place the dish inside the vacuum oven on a shelf.

  • Vacuum Application: Close the oven door securely and begin to slowly apply the vacuum. A slow application prevents the fine powder from being aspirated into the vacuum line.

  • Heating: Once a stable vacuum (e.g., <10 mmHg) is achieved, set the oven temperature to 40-50°C.

  • Drying Time: Allow the compound to dry under these conditions for 12-24 hours. The exact time will depend on the solvent being removed and the amount of material.

  • Completion: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.

  • Inert Gas Backfill: Slowly backfill the oven with an inert gas such as nitrogen or argon. This prevents the newly dried, reactive material from being exposed to atmospheric oxygen and moisture while still warm.

  • Storage: Immediately transfer the dry, cooled compound to a suitable storage container (see Section 3).

Visualization: Drying Method Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate drying technique.

DryingWorkflow start Assess Sample State q_solvent Is the sample wet with bulk solvent? start->q_solvent air_dry Briefly air-dry in a fume hood (away from direct light) to remove bulk solvent. q_solvent->air_dry Yes q_damp Is the sample slightly damp or contains trace moisture? q_solvent->q_damp No air_dry->q_damp vac_oven Recommended: Dry in Vacuum Oven (40-50°C, <10 mmHg) q_damp->vac_oven Yes desiccator Alternative: Use Vacuum Desiccator with P₂O₅ or Drierite® q_damp->desiccator Alternative store Transfer to Long-Term Storage q_damp->store No (Already Dry) vac_oven->store desiccator->store

Caption: Decision workflow for drying this compound.

Storage Conditions & Stability

Proper storage is essential for maintaining the long-term purity and efficacy of this compound. The compound's functional groups are susceptible to degradation from light, air, and moisture.

Frequently Asked Questions (FAQs) on Storage

Q1: What are the ideal long-term storage conditions for this compound?

A1: The compound should be stored at room temperature , in a tightly sealed container , under an inert atmosphere (nitrogen or argon), and protected from light .[2][5] A cool, dry, and well-ventilated area is crucial.[11]

Q2: Why is an inert atmosphere so important?

A2: The aniline group (-NH₂) is readily oxidized by atmospheric oxygen. This oxidative process is often autocatalytic and can be accelerated by light and trace metal impurities. Storing under an inert gas displaces oxygen, significantly slowing this degradation pathway and preserving the compound's purity.

Q3: Can I store the compound in a standard screw-cap vial?

A3: For short-term storage, a tightly sealed amber glass vial can be sufficient. For long-term storage (>1 month), it is best practice to use a vial with a PTFE-lined cap or to seal the vial with paraffin film (e.g., Parafilm® M) to ensure an airtight seal against moisture and oxygen ingress.

Q4: How can I visually assess if my stored sample has degraded?

A4: The most obvious sign of degradation is a change in color . A fresh, pure sample should be a yellow to orange crystalline solid.[1][2] If the material has darkened to a deep red, brown, or black color, it has likely undergone significant oxidation or other forms of decomposition. For quantitative assessment, techniques like HPLC, TLC, or melting point analysis can be used to check for impurities or a depression/broadening of the melting range.

Visualization: Troubleshooting Storage Issues

This diagram provides a logical path for troubleshooting common issues observed with stored samples.

StorageTroubleshooting observe Observe Stored Sample q_color Has the color darkened significantly? observe->q_color cause_ox Probable Cause: Oxidation from Air/Light Exposure q_color->cause_ox Yes q_clumped Is the powder clumped or sticky? q_color->q_clumped No sol_ox Solution: 1. Re-purify if necessary (recrystallization). 2. Store under inert atmosphere (N₂/Ar). 3. Use amber vials to protect from light. cause_ox->sol_ox cause_moist Probable Cause: Moisture Absorption q_clumped->cause_moist Yes ok Sample appears stable. Proceed with use. q_clumped->ok No sol_moist Solution: 1. Re-dry the sample using the recommended vacuum oven protocol. 2. Ensure container is tightly sealed. cause_moist->sol_moist

Caption: Troubleshooting guide for stored this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-(4-Nitrophenoxy)aniline: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(4-nitrophenoxy)aniline is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC)—for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

Reverse-phase HPLC is a robust and widely used method for the analysis of moderately polar aromatic compounds such as this compound. The following protocol is a recommended starting point for method development.

Experimental Protocol: HPLC Purity Determination of this compound

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.

  • Acid Modifier: Formic acid or phosphoric acid (analytical grade).

  • Standard: A well-characterized reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV-Vis absorption spectra of similar nitroaromatic compounds, a wavelength of 380 nm is recommended for sensitive detection.[1]

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution with the mobile phase.

  • Sample Solution: Prepare the sample to be analyzed in methanol at a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

5. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 380 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Workflow for HPLC purity analysis of this compound.

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the nature of the analyte, the required sensitivity, available instrumentation, and the desired sample throughput.

Quantitative Data Summary
ParameterHPLCGC-MSTLCSFC
Estimated Analysis Time 20-30 minutes15-25 minutes30-60 minutes5-15 minutes
Typical Limit of Detection Low ngLow pgHigh ng to µgLow to mid ng
Resolution of Impurities HighVery HighLow to ModerateHigh
Sample Throughput ModerateModerateHigh (multiple samples per plate)High
Quantitative Accuracy HighHighSemi-quantitative to Quantitative (with densitometry)High
Qualitative Performance Comparison
FeatureHPLCGC-MSTLCSFC
Principle Liquid-solid partitioningGas-solid partitioning with mass detectionLiquid-solid partitioning on a plateSupercritical fluid-solid partitioning
Advantages - Versatile for a wide range of compounds.- High resolution and accuracy.- Non-destructive.- High sensitivity and specificity (mass detection).- Excellent for volatile and semi-volatile compounds.- Simple and low cost.- High throughput for screening.- Fast analysis times.- Reduced organic solvent consumption ("greener").- Suitable for both polar and non-polar compounds.
Disadvantages - Higher solvent consumption.- Can be time-consuming for method development.- Requires analyte to be thermally stable and volatile (may require derivatization).- Potential for thermal degradation of nitro compounds.- Lower resolution and sensitivity.- Quantification can be less accurate.- Higher initial instrument cost.- Requires specialized equipment for handling supercritical fluids.

In-depth Comparison and Recommendations

HPLC stands out as the most versatile and reliable method for the routine purity analysis of this compound. Its ability to handle moderately polar, non-volatile compounds without the need for derivatization makes it highly suitable. The high resolution achievable with modern columns allows for the separation of closely related impurities, which is crucial for pharmaceutical applications.

GC-MS could be a viable alternative, particularly for identifying unknown impurities due to the structural information provided by the mass spectrometer. However, the thermal stability of this compound is a significant concern. Aromatic nitro compounds can be susceptible to degradation at the high temperatures typically used in GC injectors and columns.[2] Therefore, careful method development, possibly with a lower injection port temperature and a fast temperature ramp, would be necessary to avoid inaccurate purity assessments. GC analysis of diphenyl ether derivatives has been demonstrated, but often for more thermally stable, non-nitro-substituted analogues.[3][4][5][6]

TLC is a valuable tool for rapid, qualitative screening, such as monitoring the progress of a chemical reaction. For instance, a mobile phase of ethyl acetate/hexane could be used to separate this compound from less polar starting materials or more polar by-products on a silica gel plate.[5][6] While quantitative analysis is possible with a densitometer, it generally offers lower precision and accuracy compared to HPLC or GC. The separation of structurally similar compounds like 2-nitrophenol and 4-nitrophenol by TLC has been reported, indicating its potential for resolving certain impurities.[7]

Supercritical Fluid Chromatography (SFC) is an emerging "green" alternative that offers significant advantages in terms of speed and reduced organic solvent consumption.[8][9][10] SFC can effectively separate a wide range of polar and non-polar compounds and would likely provide excellent performance for this compound, potentially with shorter run times than HPLC. The primary barrier to its widespread adoption is the higher initial investment in instrumentation.

Decision_Tree Start Select Analytical Technique for Purity of this compound Routine_QC Routine QC & High Accuracy Needed? Start->Routine_QC High_Throughput High Throughput Screening? Routine_QC->High_Throughput No HPLC HPLC Routine_QC->HPLC Yes Impurity_ID Impurity Identification Needed? High_Throughput->Impurity_ID No TLC TLC High_Throughput->TLC Yes Green_Method Fast & 'Green' Method a Priority? Impurity_ID->Green_Method No GC_MS GC-MS (with caution for thermal stability) Impurity_ID->GC_MS Yes Green_Method->HPLC No SFC SFC Green_Method->SFC Yes

Figure 2: Decision tree for selecting an analytical technique.

Conclusion

For the comprehensive purity analysis of this compound in a drug development setting, HPLC is the recommended primary technique due to its robustness, high resolution, and suitability for this type of molecule. SFC presents a compelling alternative , offering faster and more environmentally friendly analyses. GC-MS should be used judiciously , primarily for impurity identification, with careful consideration of the analyte's thermal stability. TLC remains a useful tool for rapid, qualitative assessments but is not recommended for final purity determination where high accuracy is required.

References

A Comparative Analysis of 4-(4-Nitrophenoxy)aniline and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical research and drug development, the meticulous evaluation of molecular isomers is paramount. The positional arrangement of functional groups within a molecule can dramatically alter its physicochemical properties, spectral characteristics, and biological activity. This guide presents a comprehensive comparison of 4-(4-Nitrophenoxy)aniline and its ortho- and meta-isomers, providing critical data for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Three Isomers

Property2-(4-Nitrophenoxy)aniline (ortho)3-(4-Nitrophenoxy)aniline (meta)This compound (para)
Molecular Formula C₁₂H₁₀N₂O₃C₁₂H₁₀N₂O₃[3][4]C₁₂H₁₀N₂O₃[1][5]
Molecular Weight 230.22 g/mol 230.22 g/mol [3][4]230.22 g/mol [1][5]
Appearance Not AvailableNot AvailableOrange to Brown to Dark red powder to crystal[1][5]
Melting Point Not AvailableNot Available132 °C[1]
Boiling Point (Predicted) Not AvailableNot Available387.4±22.0 °C[1]
pKa (Predicted) Not AvailableNot Available4.24±0.10[5]
Solubility Not AvailableNot AvailableSoluble in Acetone[1]

Spectral Characteristics: Fingerprinting the Isomers

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and electronic environment. The expected spectral characteristics for the three isomers are outlined below, based on the known properties of related aromatic compounds.

UV-Vis Spectroscopy

The electronic absorption spectra of these isomers are expected to be dominated by π-π* transitions within the aromatic rings. The position of the amino and nitrophenoxy groups will influence the conjugation and, consequently, the absorption maxima (λmax). Substituents on an aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms. The chemical shifts of the aromatic protons and carbons will be distinct for each isomer due to the different electronic effects (inductive and resonance) of the substituents in the ortho, meta, and para positions.

Infrared (IR) Spectroscopy

The IR spectra will exhibit characteristic absorption bands for the functional groups present: N-H stretching and bending vibrations for the amine group, asymmetric and symmetric stretching of the nitro group, and C-O-C stretching of the ether linkage. The exact positions of these bands may vary slightly between the isomers.

Biological Activity: A Comparative Outlook

While direct comparative studies on the cytotoxicity of 2-, 3-, and this compound are limited, research on related phenoxyaniline analogs suggests that the isomeric form is a critical determinant of biological activity.[6] The spatial arrangement of the electron-withdrawing nitro group and the electron-donating amino group, along with the bridging ether, will dictate how these molecules interact with biological targets. It has been noted that this compound has been investigated for potential antimicrobial and anticancer properties.[2]

To quantitatively assess and compare the cytotoxic potential of these isomers, a standardized in vitro assay such as the MTT assay is recommended.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and accurate comparison.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.

Solubility Determination (Shake-Flask Method)

An excess of the compound is added to a known volume of the solvent. The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of isomers A->B C Incubate for a specified period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship

The relationship between the chemical structure of the isomers and their potential biological activity is a key area of investigation. The relative positions of the functional groups can affect the molecule's overall dipole moment, its ability to form hydrogen bonds, and its steric fit into the active site of a biological target.

Structure_Activity_Relationship cluster_SAR Isomer Structure-Activity Logic Isomer Isomeric Position (ortho, meta, para) Properties Physicochemical Properties (pKa, Solubility, Dipole Moment) Isomer->Properties Interaction Molecular Interactions (H-bonding, Steric Fit) Isomer->Interaction Properties->Interaction Target Binding to Biological Target Interaction->Target Activity Biological Activity (e.g., Cytotoxicity) Target->Activity

Caption: Logical relationship between isomeric structure and biological activity.

Conclusion

This comparative guide highlights the importance of isomeric differentiation in the evaluation of this compound and its analogs for drug development. While a complete dataset for the ortho- and meta-isomers is not yet available, the provided information for the para-isomer, along with standardized experimental protocols, establishes a framework for a thorough and objective comparison. Further research to generate the missing experimental data for the ortho- and meta-isomers is crucial for a comprehensive understanding of their structure-activity relationships and to unlock their full therapeutic potential.

References

A Comparative Guide to Diamine Monomers: 4-(4-Nitrophenoxy)aniline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diamine monomers is a critical determinant of the final properties of high-performance polymers such as polyimides and polyamides. These polymers are integral to a myriad of advanced applications, from aerospace components to biomedical devices. This guide provides a comparative analysis of 4-(4-Nitrophenoxy)aniline against other commonly employed diamine monomers, offering insights into its potential impact on polymer characteristics. While direct, extensive experimental data on the polymerization of this compound is limited in publicly accessible literature, this guide leverages established principles of polymer chemistry and data from analogous structures to provide a robust comparison.

Introduction to this compound

This compound is an aromatic diamine characterized by the presence of a nitro group and an ether linkage. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the amine functionalities and the properties of the resulting polymer. Typically, for polymerization into high-performance materials like polyimides, the nitro group would be chemically reduced to an amine group, yielding 4,4'-oxydianiline (ODA), a widely used and commercially significant diamine monomer. The presence of the ether linkage imparts flexibility to the polymer backbone, which can enhance solubility and processability.

This guide will focus on the comparison of the structural precursor, this compound, and its reduced form, 4,4'-oxydianiline (ODA), with other key diamine monomers: the rigid and linear p-Phenylenediamine (PPD) and a representative fluorinated diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BDAF).

Comparative Performance of Diamine Monomers

The choice of diamine monomer profoundly affects the thermal, mechanical, and solubility properties of the resulting polymer. The following sections and tables summarize the expected performance of polymers derived from these monomers.

Thermal Stability

The thermal stability of a polymer is critical for applications requiring high-temperature resistance. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The decomposition temperature (Td) is a key parameter derived from TGA.

Diamine MonomerPolymer TypeTypical Decomposition Temp. (Td) at 10% Weight Loss (°C)Key Structural Features Influencing Stability
4,4'-Oxydianiline (ODA) (Reduced form of this compound)Polyimide500 - 550Ether linkage provides some flexibility, but the aromatic rings offer high thermal stability.
p-Phenylenediamine (PPD) Polyamide (Aramid)> 500Rigid, linear structure with strong intermolecular hydrogen bonding leads to exceptional thermal stability.
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BDAF) Polyimide500 - 540The hexafluoroisopropylidene group enhances thermal stability while also improving solubility.

Note: The data presented are typical values and can vary depending on the specific dianhydride or diacid used in the polymerization, as well as the polymerization conditions.

Mechanical Properties

The mechanical strength and modulus of a polymer are crucial for structural applications. These properties are largely dictated by the rigidity of the polymer backbone and the strength of intermolecular forces.

Diamine MonomerPolymer TypeTypical Tensile Strength (MPa)Typical Tensile Modulus (GPa)Influence of Monomer Structure
4,4'-Oxydianiline (ODA) Polyimide80 - 1202.0 - 3.5The flexible ether linkage can lead to polymers with good toughness and flexibility.
p-Phenylenediamine (PPD) Polyamide (Aramid)> 3000 (fiber)> 100 (fiber)The rigid and linear structure results in highly ordered, crystalline fibers with ultra-high strength and modulus.
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BDAF) Polyimide90 - 1102.5 - 3.0The bulky fluorine-containing group disrupts chain packing, leading to amorphous polymers with good strength.
Solubility and Processability

The solubility of a polymer in common organic solvents is a key factor for its processability, particularly for applications requiring the casting of thin films or coatings.

Diamine MonomerPolymer TypeSolubility in Organic Solvents (e.g., NMP, DMAc)Impact of Monomer Structure on Solubility
4,4'-Oxydianiline (ODA) PolyimideGenerally goodThe ether linkage introduces kinks in the polymer chain, reducing crystallinity and improving solubility.
p-Phenylenediamine (PPD) Polyamide (Aramid)PoorThe high degree of linearity and strong hydrogen bonding lead to high crystallinity and poor solubility.
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BDAF) PolyimideExcellentThe bulky, non-planar hexafluoroisopropylidene group significantly hinders chain packing, resulting in excellent solubility.

Experimental Protocols

The synthesis of high-performance polymers from diamine monomers typically follows a two-step polycondensation reaction, particularly for polyimides.

General Polyimide Synthesis via Poly(amic acid) Precursor
  • Poly(amic acid) Formation: A diamine monomer is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). An equimolar amount of a dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically allowed to proceed for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is then converted to the final polyimide. This can be achieved through two primary methods:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner, often with a final temperature exceeding 300°C, to drive the cyclodehydration reaction and form the imide rings.

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at room temperature. The resulting polyimide is then precipitated, collected, and dried.

Visualizing Polymerization and Structure-Property Relationships

The following diagrams illustrate the polymerization process and the logical relationships between monomer structure and polymer properties.

Polymerization_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_products Products Diamine Diamine Monomer (e.g., 4,4'-ODA) Polyamic_Acid Poly(amic acid) Formation (Room Temperature) Diamine->Polyamic_Acid Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polyamic_Acid Imidization Imidization Polyamic_Acid->Imidization Polyimide Polyimide Imidization->Polyimide Water Water (byproduct) Imidization->Water Structure_Property_Relationship cluster_monomer Diamine Monomer Structure cluster_properties Resulting Polymer Properties Rigidity Backbone Rigidity (e.g., PPD vs. ODA) Thermal Thermal Stability Rigidity->Thermal Increases Mechanical Mechanical Strength Rigidity->Mechanical Increases Solubility Solubility & Processability Rigidity->Solubility Decreases Flexibility Flexible Linkages (e.g., Ether in ODA) Flexibility->Thermal Slightly Decreases Flexibility->Mechanical Increases Toughness Flexibility->Solubility Increases Substituents Bulky/Functional Groups (e.g., -CF3 in BDAF) Substituents->Thermal Can Increase Substituents->Mechanical Can Decrease Packing Substituents->Solubility Increases

Validating the Molecular Structure of 4-(4-Nitrophenoxy)aniline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. While single-crystal X-ray crystallography is often considered the gold standard for unambiguous structural elucidation, obtaining suitable crystals can be a significant bottleneck. In the case of 4-(4-Nitrophenoxy)aniline, a key intermediate in the synthesis of various dyes and potential pharmaceutical agents, publicly available X-ray crystallographic data is not readily accessible.[1][2] This guide provides a comparative overview of powerful and widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—that serve as robust alternatives for the structural validation of this compound.

Comparative Analysis of Structural Validation Methods

Each spectroscopic technique offers unique insights into the molecular architecture of this compound. A combined approach, leveraging the strengths of each method, can provide a comprehensive and confident structural assignment.

Technique Information Provided Key Performance Aspects
¹H and ¹³C NMR Spectroscopy - Connectivity of atoms (proton-proton, carbon-proton).- Chemical environment of each proton and carbon atom.- Number of unique protons and carbons, indicating molecular symmetry.- Presence of aromatic rings and substituent patterns.- High Resolution: Provides detailed information on the local electronic environment of each nucleus.- Non-destructive: The sample can be recovered after analysis.- Quantitative: Can be used to determine the relative number of atoms of a particular type.
FT-IR Spectroscopy - Presence of specific functional groups (e.g., -NH₂, -NO₂, C-O-C ether linkage, aromatic C-H).- Information about bond vibrations (stretching, bending).- Rapid Analysis: Spectra can be acquired quickly.- High Sensitivity: Can detect small amounts of sample.- Versatile Sampling: Can be used for solids, liquids, and gases.
Mass Spectrometry (MS) - Molecular weight of the compound.- Elemental composition (with high-resolution MS).- Fragmentation patterns that provide clues about the molecular structure.- High Sensitivity: Can detect trace amounts of material.- High Accuracy: Provides precise molecular weight information.- Coupling Capabilities: Can be coupled with separation techniques like Gas Chromatography (GC) for complex mixture analysis.

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 5 seconds.[4]

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.[5]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[6] Apply pressure using the anvil to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[7]

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in this compound, such as N-H stretching of the amine, symmetric and asymmetric stretching of the nitro group, C-O-C stretching of the ether linkage, and C-H and C=C vibrations of the aromatic rings.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to gain further structural information.[12][13]

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound using spectroscopic methods.

cluster_NMR NMR Spectroscopy Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition 1H and 13C NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Processing->NMR_Analysis NMR_Structure Structural Elucidation (Connectivity) NMR_Analysis->NMR_Structure

Caption: Workflow for NMR-based structural validation.

cluster_FTIR FT-IR Spectroscopy Workflow FTIR_Sample Sample Preparation (e.g., ATR) FTIR_Background Background Spectrum Acquisition FTIR_Sample->FTIR_Background FTIR_Acquisition Sample Spectrum Acquisition FTIR_Background->FTIR_Acquisition FTIR_Analysis Spectral Analysis (Peak Identification) FTIR_Acquisition->FTIR_Analysis FTIR_Functional Functional Group Confirmation FTIR_Analysis->FTIR_Functional

Caption: Workflow for FT-IR-based functional group analysis.

cluster_MS Mass Spectrometry Workflow MS_Sample Sample Preparation (Dilute Solution) MS_Ionization Ionization (e.g., EI, ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Data Data Analysis (Molecular Ion, Fragmentation) MS_Detection->MS_Data

Caption: Workflow for Mass Spectrometry-based analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis and properties of aromatic polymers derived from 4-(4-nitrophenoxy)aniline and its analogues, providing a comprehensive guide for researchers and materials scientists.

In the relentless pursuit of advanced materials with superior performance characteristics, aromatic polymers such as polyamides and polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these high-performance polymers are intricately linked to the chemical structure of their monomeric building blocks. This guide provides a comparative analysis of polymers synthesized from this compound and its related monomers, with a particular focus on the impact of the nitro functional group on key polymer properties. This analysis is supported by a review of established synthesis protocols and experimental data from related polymer systems.

Introduction: The Role of Monomer Structure in Polymer Performance

Aromatic polyamides and polyimides are synthesized through the polycondensation of aromatic diamines with aromatic dicarboxylic acids (or their derivatives) and dianhydrides, respectively. The judicious selection of these monomers allows for the fine-tuning of the final polymer's properties. The introduction of specific functional groups into the monomer backbone can significantly alter characteristics such as solubility, thermal stability, and mechanical performance.

This guide focuses on the diamine monomer this compound. To understand the specific contribution of its constituent parts, we will compare polymers derived from it with those from its non-nitrated counterpart, 4,4'-oxydianiline (ODA), and other structurally related diamines. The ether linkage in these monomers imparts a degree of flexibility to the polymer chain, which can enhance solubility and processability, while the aromatic rings contribute to the high thermal stability. The central point of this investigation is the influence of the electron-withdrawing nitro group on the overall properties of the resulting polymers.

Monomer Synthesis and Polymerization Strategies

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with an aminophenol. This monomer can then be polymerized with various aromatic diacids or dianhydrides to yield the corresponding polyamides and polyimides.

Polyamide Synthesis

A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of a diamine with a diacid chloride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

dot

Polyamide_Synthesis Diamine This compound (Diamine) Polymerization Low-Temperature Polycondensation Diamine->Polymerization Diacid_Chloride Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Diacid_Chloride->Polymerization Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polymerization Polyamide Aromatic Polyamide Polymerization->Polyamide Byproduct HCl Polymerization->Byproduct

Caption: General workflow for the synthesis of aromatic polyamides.

Polyimide Synthesis

The synthesis of polyimides is typically a two-step process. First, the diamine and a dianhydride react at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.

dot

Polyimide_Synthesis Two-step synthesis of aromatic polyimides. Diamine This compound (Diamine) Polyamic_Acid Poly(amic acid) Precursor Diamine->Polyamic_Acid Dianhydride Aromatic Dianhydride (e.g., PMDA, 6FDA) Dianhydride->Polyamic_Acid Solvent1 Polar Aprotic Solvent Solvent1->Polyamic_Acid Imidization Thermal or Chemical Imidization Polyamic_Acid->Imidization Polyimide Aromatic Polyimide Imidization->Polyimide Water Water (byproduct) Imidization->Water

Caption: Two-step synthesis of aromatic polyimides.

Comparative Analysis of Polymer Properties

The introduction of a nitro group onto the phenoxy side of the diamine monomer is expected to significantly influence the properties of the resulting polymers. This section compares the anticipated properties of polymers from this compound with those from its non-nitrated analog, 4,4'-oxydianiline (ODA), based on established structure-property relationships in aromatic polymers.

PropertyPolymer from 4,4'-Oxydianiline (ODA)Polymer from this compoundRationale for Difference
Thermal Stability HighExpected to be HigherThe strong electron-withdrawing nature of the nitro group can increase the bond dissociation energy of adjacent bonds and enhance intermolecular interactions, leading to higher thermal and thermo-oxidative stability.
Solubility Generally soluble in polar aprotic solventsExpected to be LowerThe increased polarity and potential for strong intermolecular dipole-dipole interactions due to the nitro group can lead to more rigid polymer chains and stronger chain packing, thus reducing solubility.
Glass Transition Temperature (Tg) HighExpected to be HigherThe increased chain rigidity and stronger intermolecular forces imparted by the nitro group will restrict segmental motion, resulting in a higher glass transition temperature.
Mechanical Properties Good tensile strength and modulusExpected to have Higher ModulusThe enhanced intermolecular forces and chain rigidity are likely to lead to a higher tensile modulus, although this may be accompanied by a decrease in elongation at break.
Dielectric Constant ModerateExpected to be HigherThe highly polar nitro group will significantly increase the dielectric constant of the polymer.

Experimental Data from Related Systems

While direct, comprehensive experimental data for polymers synthesized from this compound is not widely available in public literature, studies on analogous systems provide valuable insights. For instance, research on polyamides and polyimides containing other electron-withdrawing groups or nitro-substituted aromatic rings consistently demonstrates an increase in thermal stability and a decrease in solubility.

For example, studies on polyimides derived from various diamines have shown that the introduction of bulky or polar substituents can significantly alter solubility and thermal properties.[1] Similarly, the synthesis of aromatic polyamides has demonstrated that modifications to the diamine structure, such as the inclusion of ether linkages, can improve processability without a significant loss in thermal stability.[2]

Detailed Experimental Protocols

The following are representative protocols for the synthesis and characterization of aromatic polyamides and polyimides, which can be adapted for the monomers discussed in this guide.

Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
  • Monomer Preparation: Ensure the diamine (e.g., this compound) and diacid chloride (e.g., terephthaloyl chloride) are pure and dry.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in a polar aprotic solvent (e.g., NMP or DMAc).

  • Polymerization: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Reaction Completion: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

  • Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it under vacuum at an elevated temperature.

Synthesis of Aromatic Polyimide via Two-Step Method
  • Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve the diamine (e.g., this compound) in a polar aprotic solvent (e.g., DMAc). Add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) in portions while stirring. Continue stirring at room temperature for several hours to obtain a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a glass plate.

  • Thermal Imidization: Place the coated glass plate in a vacuum oven and heat it in a stepwise manner (e.g., 100 °C, 200 °C, and 300 °C, for one hour at each temperature) to evaporate the solvent and effect the cyclodehydration to the polyimide.

  • Film Removal: After cooling, the polyimide film can be carefully peeled from the glass plate.

Conclusion and Future Outlook

The comparative analysis of polymers derived from this compound and its non-nitrated counterpart, 4,4'-oxydianiline, highlights the significant role of the nitro functional group in tailoring the properties of high-performance aromatic polymers. The presence of the nitro group is anticipated to enhance thermal stability, glass transition temperature, and mechanical modulus, albeit at the expense of solubility.

While direct experimental data for polymers from this compound remains limited in open literature, the established principles of polymer chemistry and data from related systems provide a strong foundation for predicting their performance. Further research involving the synthesis and comprehensive characterization of these polymers is warranted to validate these predictions and unlock their potential for advanced applications where high thermal resistance and specific dielectric properties are paramount. The systematic study of such structure-property relationships is crucial for the rational design of next-generation high-performance materials.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(4-Nitrophenoxy)aniline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to a detailed technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive spectroscopic comparison of the diaryl ether, 4-(4-nitrophenoxy)aniline, with its precursors, 4-aminophenol and 1-chloro-4-nitrobenzene. Our objective is to demonstrate how a multi-technique spectroscopic approach (FTIR, UV-Vis, and NMR) serves as a robust analytical workflow to monitor reaction progress and unequivocally confirm the synthesis of the target molecule.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis, a cornerstone of organic synthesis.[1][2] In this reaction, the phenoxide ion from 4-aminophenol acts as a nucleophile, displacing the chloride from 1-chloro-4-nitrobenzene. The electron-withdrawing nature of the nitro group on the target ring is crucial, as it activates the ring towards nucleophilic attack, making this reaction feasible. This guide will walk you through not just the data, but the chemical logic that underpins the observed spectroscopic changes.

Synthesis and Spectroscopic Workflow

The successful synthesis and purification of a target compound require a validation system. Spectroscopic analysis provides this validation by tracking the disappearance of reactant-specific signals and the emergence of product-specific signals.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis S1 Reactants: 4-Aminophenol + 1-Chloro-4-nitrobenzene S2 Williamson Ether Synthesis (Base-catalyzed, e.g., K₂CO₃ in DMF) S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Pure this compound S4->S5 A1 FTIR Spectroscopy S5->A1 Characterization A2 UV-Vis Spectroscopy S5->A2 Characterization A3 NMR Spectroscopy (¹H and ¹³C) S5->A3 Characterization

References

A Comparative Guide to the Thermal Analysis of 4-(4-Nitrophenoxy)aniline: A DSC-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the thermal properties of chemical entities is paramount for ensuring stability, safety, and efficacy. This guide provides an in-depth analysis of 4-(4-Nitrophenoxy)aniline, a key intermediate in the synthesis of dyes and pharmaceuticals, utilizing Differential Scanning Calorimetry (DSC) as the primary analytical technique.[1] We will explore the nuanced interpretation of DSC data, compare its analytical power to complementary techniques such as Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM), and provide detailed, field-proven experimental protocols.

Introduction to this compound and the Imperative of Thermal Analysis

This compound, with the molecular formula C12H10N2O3, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an ether linkage between a nitro-substituted and an amine-substituted phenyl ring, imparts specific thermal characteristics that are critical to control during manufacturing, processing, and storage. Thermal analysis provides a window into the energetic landscape of a material as a function of temperature, revealing key transitions such as melting, crystallization, and decomposition.

Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[2] This technique allows for the precise determination of transition temperatures and the quantification of associated enthalpy changes, offering invaluable insights into the physical and chemical stability of a substance.[2][3] For a compound like this compound, which contains a nitro group—a moiety often associated with energetic decomposition—a thorough DSC analysis is not just informative, but essential for safety and quality control.[4][5]

Deep Dive into DSC Analysis of this compound

A typical DSC thermogram of this compound reveals distinct thermal events that characterize its behavior upon heating. The following section dissects a representative DSC curve, explaining the significance of each observed transition.

Interpreting the DSC Thermogram

A DSC analysis of a pure, crystalline sample of this compound, heated in an inert nitrogen atmosphere, would be expected to exhibit two primary thermal events: melting and decomposition.

cluster_0 DSC Thermogram of this compound Start Start Analysis (e.g., 30°C) Melting Endothermic Event: Melting (~132°C) Start->Melting Heating Decomposition Exothermic Event: Decomposition (>250°C) Melting->Decomposition Continued Heating End End of Analysis Decomposition->End

Caption: Predicted thermal events for this compound in a DSC scan.

  • Melting (Endothermic Transition): As the temperature increases, the crystalline lattice of this compound will absorb energy to transition into a liquid state. This is observed as a sharp endothermic peak on the DSC thermogram. The onset of this peak is a precise measure of the melting point, which for this compound is reported to be approximately 132°C.[3][6] The area under this peak is directly proportional to the enthalpy of fusion (ΔHm), a critical parameter for purity assessment and polymorph characterization.

  • Decomposition (Exothermic Transition): Aromatic nitro compounds are known for their potential to undergo energetic decomposition at elevated temperatures.[4][7] Beyond its melting point, as this compound is heated further, it will reach a temperature at which the molecule begins to break down. This decomposition is typically a highly exothermic process, releasing a significant amount of energy and appearing as a large, often sharp, exothermic peak in the DSC curve. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. For many nitroaromatic compounds, this decomposition can be rapid and potentially hazardous, underscoring the importance of this measurement for safe handling and processing.[5]

Comparative Analysis: DSC in Context with TGA and HSM

While DSC provides a wealth of information, a multi-faceted approach employing complementary techniques offers a more complete picture of a material's thermal behavior. Here, we compare the insights gained from DSC with those from Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM).

Technique Principle of Operation Information Provided for this compound Advantages Limitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[2]- Precise melting point (~132°C) - Enthalpy of fusion - Onset temperature of decomposition - Enthalpy of decomposition- Quantitative measurement of transition energies - High sensitivity to thermal events - Excellent for purity and polymorphism studies- Does not provide information on mass change - Visual confirmation of events is not possible
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]- Confirms thermal stability up to the decomposition temperature - Quantifies mass loss during decomposition - Can indicate the presence of residual solvents or moisture- Provides quantitative mass change data - Excellent for studying decomposition kinetics - Can be coupled with evolved gas analysis (EGA)- Does not detect thermal events without mass change (e.g., melting of an anhydrous pure substance) - Less sensitive to subtle phase transitions
Hot Stage Microscopy (HSM) Combines a microscope with a temperature-controlled stage to visually observe a sample as it is heated or cooled.[1][6][10]- Visual confirmation of melting - Observation of changes in crystal morphology - Direct visualization of decomposition (e.g., color change, gas evolution)- Provides direct visual evidence of thermal events - Excellent for identifying polymorphic transitions and crystal habit changes - Complements DSC and TGA data- Not a quantitative technique for energy or mass changes - Subjective interpretation of visual data

In essence:

  • DSC tells you when and how much energy is involved in a thermal event.

  • TGA tells you when and how much mass is lost.

  • HSM lets you see the physical changes as they happen.

For a comprehensive characterization of this compound, these techniques are best used in concert. For instance, TGA can confirm that the initial endotherm observed in DSC is indeed a melt with no associated mass loss, while HSM can provide visual confirmation of the solid-to-liquid transition and any subsequent changes in appearance upon decomposition.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided.

DSC Experimental Protocol

This protocol is designed to determine the melting point, enthalpy of fusion, and decomposition characteristics of this compound.

cluster_protocol DSC Experimental Workflow Start Instrument Calibration (e.g., Indium) SamplePrep Sample Preparation (2-5 mg in aluminum pan) Start->SamplePrep HermeticSeal Hermetically Seal Pan SamplePrep->HermeticSeal LoadSample Load Sample and Reference (empty sealed pan) into DSC HermeticSeal->LoadSample Equilibrate Equilibrate at 30°C LoadSample->Equilibrate HeatingRamp Heat from 30°C to 350°C at 10°C/min under N2 purge Equilibrate->HeatingRamp DataAcquisition Record Heat Flow vs. Temperature HeatingRamp->DataAcquisition Analysis Analyze Thermogram: - Onset of Melting - Peak Area (Enthalpy) - Onset of Decomposition DataAcquisition->Analysis End End Analysis->End

Caption: A stepwise workflow for the DSC analysis of this compound.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a critical step for ensuring data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. An accurate sample weight is crucial for enthalpy calculations.

  • Pan Sealing: Hermetically seal the aluminum pan to prevent any loss of sample due to sublimation before melting.

  • Sample Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The empty pan serves as the reference against which the sample's heat flow is measured.

  • Experimental Conditions:

    • Purge Gas: Use an inert nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the cell at 30°C.

      • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • The onset temperature of the melting endotherm.

    • The integrated area of the melting peak to calculate the enthalpy of fusion (ΔHm in J/g).

    • The onset temperature of the decomposition exotherm.

TGA and HSM Protocols (Abbreviated)
  • TGA Protocol: Weigh 5-10 mg of the sample into a TGA pan. Heat the sample from 30°C to 400°C at 10°C/min under a nitrogen atmosphere. Record the mass change as a function of temperature.

  • HSM Protocol: Place a small amount of crystalline sample on a microscope slide on the hot stage. Heat the sample from 30°C at a rate of 10°C/min. Visually observe and record images or videos of the sample as it melts and decomposes.

Conclusion

The thermal analysis of this compound, with a focus on Differential Scanning Calorimetry, provides critical data for its safe and effective use in research and development. DSC is an indispensable tool for determining its melting behavior and thermal stability, yielding quantitative energetic data. When integrated with the qualitative and mass-change information from HSM and TGA, respectively, a comprehensive thermal profile can be established. This multi-technique approach, grounded in robust experimental protocols, ensures the scientific integrity required by researchers, scientists, and drug development professionals.

References

Quantitative Analysis of 4-(4-Nitrophenoxy)aniline in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 4-(4-Nitrophenoxy)aniline in a reaction mixture is critical for process optimization, yield determination, and impurity profiling. This guide provides a comparative overview of common analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Overview of Analytical Methods

The choice of analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. HPLC is often the method of choice due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds. GC-MS offers high selectivity and sensitivity but may require derivatization for polar compounds and is suited for volatile and thermally stable analytes. UV-Vis spectroscopy is a simpler and more accessible technique but is generally less specific and best suited for less complex mixtures or for monitoring reaction kinetics.

Comparison of Quantitative Performance

The following table summarizes the key quantitative performance parameters for each technique. The data presented is based on validated methods for structurally similar aromatic nitro compounds and anilines, providing a reliable estimate for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Linearity Range 1 - 100 µg/L (for similar nitroanilines)[1]0.003 - 0.008 µg/g (for 4-Methoxy-2-nitroaniline)[2]Dependent on molar absorptivity; generally narrower range
Limit of Detection (LOD) 0.1 - 0.2 µg/L (for similar nitroanilines)[1]0.001 µg/g (for 4-Methoxy-2-nitroaniline)[2]Higher than chromatographic methods
Limit of Quantitation (LOQ) ~0.3 - 0.6 µg/L (estimated from LOD)0.003 µg/g (for 4-Methoxy-2-nitroaniline)[2]Higher than chromatographic methods
Accuracy (% Recovery) 98 - 108% (at 10 µg/L for similar nitroanilines)[1]99.2 - 100.3% (for 4-Methoxy-2-nitroaniline)[2]Highly matrix-dependent
Precision (%RSD) ≤ 0.3% (at 10 µg/L for similar nitroanilines)[1]< 10% (typical requirement)Generally higher %RSD
Selectivity Good to Excellent (tunable with column and mobile phase)Excellent (mass fragmentation provides high specificity)Low (prone to interference from absorbing species)
Throughput ModerateModerate to Low (longer run times)High

Understanding the Reaction Mixture

A common synthetic route to this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol.[3][4][5][6][7] The reaction mixture would therefore likely contain the starting materials (e.g., 4-chloro-nitrobenzene and 4-aminophenol), the copper catalyst, a base, and a high-boiling point polar solvent, in addition to the product and potential side-products. The presence of these components underscores the need for a selective analytical method.

reagents Starting Materials (Aryl Halide, Phenol) + Catalyst (Cu) + Base + Solvent reaction Ullmann Condensation reagents->reaction mixture Reaction Mixture reaction->mixture product This compound mixture->product impurities Unreacted Starting Materials Catalyst Residues By-products mixture->impurities

Diagram of the Ullmann Condensation Reaction Components.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust method for the quantification of this compound in a reaction mixture. A reversed-phase C18 column is typically effective for separating the analyte from other components.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be acidified with phosphoric or formic acid to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 290 nm for 4-nitrophenol).[9]

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

sample Reaction Mixture Aliquot dilute Dilution with Mobile Phase sample->dilute filter Filtration (0.45 µm) dilute->filter inject HPLC Injection filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

HPLC Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and is suitable for identifying and quantifying this compound, especially if it is sufficiently volatile and thermally stable.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., SE-54 or SE-30).[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Split/splitless injection.

  • Temperature Program: An oven temperature program starting at a lower temperature (e.g., 70°C) and ramping to a higher temperature (e.g., 280°C) is typically used to separate components with different boiling points.[11]

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for higher sensitivity.

  • Sample Preparation: The reaction mixture may require extraction with a suitable organic solvent (e.g., ethyl acetate) followed by concentration. Derivatization may be necessary if the analyte has poor chromatographic properties.

sample Reaction Mixture Aliquot extract Solvent Extraction sample->extract concentrate Concentration extract->concentrate inject GC-MS Injection concentrate->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect quantify Quantification detect->quantify

GC-MS Analysis Workflow.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a quick and simple method for estimating the concentration of this compound, particularly for monitoring the progress of a reaction where a significant change in the chromophore occurs. However, its use for accurate quantification in a complex mixture is limited.

Experimental Protocol:

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves all components and does not absorb in the analytical wavelength range.

  • Wavelength: The wavelength of maximum absorbance (λmax) for this compound.

  • Sample Preparation: Dilute a known amount of the reaction mixture in the chosen solvent to bring the absorbance within the linear range of the instrument. A baseline correction using a sample from the reaction at time zero may be necessary.

sample Reaction Mixture Aliquot dilute Dilution with Solvent sample->dilute measure Measure Absorbance at λmax dilute->measure calculate Calculate Concentration (Beer-Lambert Law) measure->calculate

UV-Vis Spectroscopy Analysis Workflow.

Conclusion

For the quantitative analysis of this compound in a reaction mixture, HPLC with UV detection offers the best balance of selectivity, sensitivity, and ease of use for routine analysis. GC-MS is a powerful alternative, providing higher selectivity and definitive identification, which is particularly valuable for impurity profiling and in complex matrices, although it may require more extensive sample preparation. UV-Vis spectroscopy is a convenient tool for rapid, semi-quantitative monitoring of reaction progress but is not recommended for accurate quantification in multi-component mixtures due to its low selectivity. The final choice of method should be guided by the specific requirements of the analysis and validated accordingly.

References

Comparison of different synthetic routes for 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic strategies for 4-(4-Nitrophenoxy)aniline is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data and detailed protocols.

Core Synthetic Strategies

The synthesis of this compound, a key intermediate in the pharmaceutical and dye industries, is primarily achieved through three distinct methods: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired yield, and the operational capacity of the laboratory.

dot

cluster_main Synthetic Routes for this compound Start Starting Materials SNAr Nucleophilic Aromatic Substitution Start->SNAr 4-Aminophenol + 4-Halonitrobenzene Ullmann Ullmann Condensation Start->Ullmann 4-Aminophenol + 4-Halonitrobenzene Buchwald Buchwald-Hartwig Amination Start->Buchwald 4-Nitrophenol + 4-Haloaniline Product This compound SNAr->Product Ullmann->Product Buchwald->Product

Caption: Overview of synthetic strategies for this compound.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Amination
Primary Reactants 4-Aminophenol, 4-Fluoronitrobenzene4-Aminophenol, 4-Fluoronitrobenzene4-Nitrophenol, 4-Bromoaniline
Catalyst/Reagent Potassium Carbonate (K₂CO₃)Copper(II) Chloride (CuCl₂), 1,2-bis(diphenylphosphino)ethanePalladium(II) Acetate (Pd(OAc)₂), BINAP
Solvent Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Toluene
Reaction Temperature 90 - 120 °C45 °C110 °C
Reaction Time 12 - 24 hours15 hours8 hours
Yield Good to Excellent (>85%)84%[1]High (>90%)

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct reaction of 4-aminophenol with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base.

dot

cluster_snar SNAr Workflow A 1. Mix 4-Aminophenol, 4-Fluoronitrobenzene, and K₂CO₃ in DMSO B 2. Heat the mixture at 100 °C for 18 hours A->B C 3. Cool, pour into water, and filter the precipitate B->C D 4. Wash the solid with water and dry C->D E 5. Recrystallize from ethanol to obtain pure product D->E

Caption: Experimental workflow for the SNAr synthesis.

Procedure:

  • In a round-bottom flask, combine 4-aminophenol (1.0 eq.), 4-fluoronitrobenzene (1.0 eq.), and potassium carbonate (1.5 eq.) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Route 2: Ullmann Condensation

This copper-catalyzed cross-coupling reaction provides a milder alternative to the traditional high-temperature Ullmann conditions.

dot

cluster_ullmann Ullmann Condensation Workflow A 1. Combine reactants, catalyst, ligand, and base in DMF B 2. Heat at 45 °C for 15 hours A->B C 3. Quench with water and extract with ethyl acetate B->C D 4. Dry organic layer and concentrate C->D E 5. Purify by column chromatography D->E

Caption: Experimental workflow for the Ullmann condensation.

Procedure:

  • To a reaction flask, add 4-fluoronitrobenzene (1.0 eq.), a boronic acid precursor (e.g., bis(pinacolato)diboron, 1.8 eq.), copper(II) chloride (0.1 eq.), 1,2-bis(diphenylphosphino)ethane (0.2 eq.), and caesium carbonate (0.4 eq.) in N,N-dimethylformamide (DMF).[1] Although the source mentions "pinacolate", the presence of bis(pinacol)diborane suggests an in-situ formation of a boronate ester of 4-aminophenol for the coupling reaction.

  • Stir the mixture at 45 °C for 15 hours.[1]

  • After completion, dissolve the resulting mixture in water and extract with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography to obtain this compound.[1]

Route 3: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds and can be adapted for the synthesis of this compound.

dot

cluster_buchwald Buchwald-Hartwig Amination Workflow A 1. Mix 4-nitrophenol, 4-bromoaniline, Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene B 2. Degas the mixture and heat at 110 °C for 8 hours A->B C 3. Cool, filter through celite, and concentrate the filtrate B->C D 4. Purify the residue by column chromatography C->D E 5. Obtain the final product D->E

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • In a glovebox, combine 4-nitrophenol (1.2 eq.), 4-bromoaniline (1.0 eq.), palladium(II) acetate (0.05 eq.), BINAP (0.08 eq.), and caesium carbonate (2.0 eq.) in a Schlenk tube.[2]

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction mixture at 110 °C for 8 hours under an inert atmosphere.[2]

  • After cooling, filter the mixture through a pad of celite and concentrate the filtrate.[2]

  • Purify the crude product by silica gel column chromatography to afford this compound.[2]

References

A Comparative Analysis of the Biological Activity of 4-(4-Nitrophenoxy)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether scaffold, characterized by two aromatic rings linked by an oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Within this class, 4-(4-Nitrophenoxy)aniline stands as a molecule of interest due to its structural motifs—a phenoxy group and a nitro-substituted aniline—that are often associated with antimicrobial and anticancer properties. While specific quantitative data for this compound itself is limited in publicly available research, this guide provides a comparative analysis of its potential biological activity by examining structurally similar compounds for which experimental data have been reported. This guide aims to offer insights into the structure-activity relationships (SAR) of this compound class and to provide a foundation for future research and drug development endeavors.

Comparative Analysis of Anticancer Activity

The introduction of a nitro group and an aniline moiety to the diaryl ether structure can significantly influence its cytotoxic potential against cancer cell lines. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of compounds structurally related to this compound. The data is compiled from various studies to facilitate a comparative understanding.

Table 1: In Vitro Anticancer Activity of this compound and Structurally Similar Compounds

CompoundStructureCancer Cell LineIC₅₀ (µM)Reference
This compound this compoundNot ReportedNot ReportedN/A
4-Phenoxyaniline4-PhenoxyanilineNot ReportedNot ReportedN/A
4,4'-Dinitrodiphenyl ether4,4'-Dinitrodiphenyl etherNot ReportedNot ReportedN/A
Compound 1 (A diaryl ether derivative)A diaryl ether with chlorine and hydroxyl substitutionsHepG2 (Liver)2.57[1]
A549 (Lung)5.48[1]
HT-29 (Colon)30.04[1]
Compound 2 (A dicationic diaryl ether)A diaryl ether with piperidinyl and thiomorpholinyl groupsNot ReportedNot Reported[2]

Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth.

The data on related diaryl ether derivatives suggest that substitutions on the phenyl rings play a critical role in determining anticancer potency. For instance, the presence of chlorine or hydroxyl groups has been shown to enhance antitumor activity[1]. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through the enhanced expression of proteins like p21 and cleaved-caspase3[1].

Comparative Analysis of Antimicrobial Activity

The structural features of this compound, particularly the nitro group, are suggestive of potential antimicrobial properties. The nitro group is a known pharmacophore in various antimicrobial agents[3]. Below is a comparative table of the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of compounds with similar structural elements.

Table 2: In Vitro Antimicrobial Activity of Compounds Structurally Related to this compound

CompoundStructureMicroorganismMIC (µg/mL)Reference
This compound this compoundNot ReportedNot ReportedN/A
Compound 3 (A dicationic diaryl ether)A diaryl ether with bis-indole structureMRSA0.06[2]
Compound 4 (A dicationic diaryl ether)A diaryl ether with piperidinyl and thiomorpholinyl groupsMRSA & VREPotent Activity[2]

Note: MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The potent anti-MRSA and anti-VRE (Vancomycin-Resistant Enterococci) activity of dicationic diaryl ethers highlights the potential of this chemical class in combating antibiotic-resistant bacteria[2]. The specific structural modifications, such as the introduction of piperidinyl and thiomorpholinyl groups, appear to be crucial for enhancing antimicrobial selectivity and potency[2].

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental procedures discussed, the following diagrams are provided.

anticancer_pathway Diaryl_Ether_Derivative Diaryl Ether Derivative Cancer_Cell Cancer Cell Diaryl_Ether_Derivative->Cancer_Cell Inhibition p21_upregulation p21 Upregulation Cancer_Cell->p21_upregulation cl_caspase3_upregulation cleaved-caspase3 Upregulation Cancer_Cell->cl_caspase3_upregulation Apoptosis Apoptosis p21_upregulation->Apoptosis cl_caspase3_upregulation->Apoptosis

Caption: Putative anticancer mechanism of diaryl ether derivatives.

mtt_assay_workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (Formation of Formazan) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cell viability assay.

mic_workflow Serial_Dilution 1. Prepare Serial Dilutions of Compound Inoculation 2. Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation 3. Incubate for 18-24h Inoculation->Incubation Visual_Assessment 4. Visually Assess for Turbidity Incubation->Visual_Assessment MIC_Determination 5. Determine MIC Visual_Assessment->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the analysis of structurally similar compounds provides valuable insights into its potential as an anticancer and antimicrobial agent. The presence of the nitro group and the diaryl ether scaffold are key features that have been shown to contribute to the biological activities of related molecules. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential. The structure-activity relationships highlighted herein can guide the design of novel, more potent derivatives for future drug discovery programs.

References

Purity Assessment of 4-(4-Nitrophenoxy)aniline by Melting Point Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's purity is a critical step in chemical synthesis and drug development. One of the classical and most accessible methods for assessing the purity of a crystalline solid is through the observation of its melting point. This guide provides a comprehensive overview of purity assessment for 4-(4-nitrophenoxy)aniline using the principle of melting point depression. The methodologies, supporting data, and a comparison with a modern thermal analysis technique, Differential Scanning Calorimetry (DSC), are detailed herein.

Introduction to Melting Point Depression

The melting point of a pure crystalline solid is a characteristic physical property. However, the presence of impurities disrupts the crystal lattice, leading to a decrease in the energy required to transition from a solid to a liquid state. This phenomenon, known as melting point depression, results in a lower and broader melting range compared to the pure substance. The extent of this depression is quantitatively related to the mole fraction of the impurity, a relationship described by the van't Hoff equation.

Quantitative Analysis: The van't Hoff Equation

For dilute solutions of impurities in a solvent (the molten primary compound), the melting point depression can be described by the following simplified van't Hoff equation:

ΔTf = (R * Tfo2 / ΔHfus) * ximpurity

Where:

  • ΔTf is the melting point depression (Tfo - Tf)

  • R is the ideal gas constant (8.314 J/mol·K)

  • Tfo is the melting point of the pure solvent in Kelvin

  • ΔHfus is the molar enthalpy of fusion of the solvent in J/mol

  • ximpurity is the mole fraction of the impurity

This equation forms the theoretical basis for quantifying the purity of a substance via melting point analysis.

Experimental Protocol: Purity Assessment of this compound

This section details the experimental procedure for determining the purity of a synthesized batch of this compound.

Materials and Equipment:

  • Sample of this compound (to be tested)

  • High-purity reference standard of this compound (if available)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder to ensure uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • The packed sample height should be approximately 2-3 mm.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20°C below the expected melting point of pure this compound (132°C).[1][2]

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation of the melting process.

    • Record the temperature at which the first drop of liquid appears (Tinitial).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (Tfinal).

    • The observed melting range is from Tinitial to Tfinal.

  • Data Analysis and Purity Calculation:

    • The melting point of pure this compound is 132°C.[1][2]

    • The observed melting point (Tf) is taken as the upper limit of the melting range (Tfinal).

    • Calculate the melting point depression (ΔTf) and the mole fraction of the impurity (ximpurity) using the van't Hoff equation.

Hypothetical Experimental Data and Purity Calculation

The following table summarizes hypothetical experimental results for a synthesized batch of this compound.

ParameterValueReference/Note
Literature Melting Point (Tfo) 132 °C (405.15 K)[1][2]
Observed Melting Range 128 - 130 °CHypothetical Data
Observed Final Melting Point (Tf) 130 °C (403.15 K)Hypothetical Data
Melting Point Depression (ΔTf) 2 °C (2 K)Tfo - Tf
Estimated Molar Enthalpy of Fusion (ΔHfus) 19160 J/molAverage of diphenyl ether and 4-nitroaniline
Ideal Gas Constant (R) 8.314 J/mol·KConstant
Calculated Mole Fraction of Impurity (ximpurity) 0.023Using the van't Hoff equation
Calculated Purity (mol %) 97.7 %(1 - ximpurity) * 100

Calculation:

ximpurity = (ΔTf * ΔHfus) / (R * Tfo2) ximpurity = (2 K * 19160 J/mol) / (8.314 J/mol·K * (405.15 K)2) ximpurity ≈ 0.023

Purity (mol %) = (1 - 0.023) * 100 = 97.7 %

Comparison with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a modern thermal analysis technique that offers a more automated and precise method for purity determination.

FeatureMelting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transitionMeasurement of heat flow difference between a sample and a reference
Data Output Temperature rangeThermogram (heat flow vs. temperature), enthalpy of fusion
Purity Calculation Manual calculation using van't Hoff equationAutomated software calculation based on the van't Hoff or other models
Sample Size MilligramsMilligrams
Precision Lower, operator dependentHigher, instrument-controlled
Information Provided Melting rangeMelting point, enthalpy of fusion, polymorphic transitions, degradation
Cost LowHigh
Throughput Low to moderateHigh with autosampler

While the melting point apparatus provides a valuable and accessible method for a preliminary purity assessment, DSC offers a more comprehensive and quantitative analysis.[3][4]

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow and the fundamental relationship between purity and melting point depression.

G Experimental Workflow for Purity Assessment A Sample Preparation (Drying and Grinding) B Capillary Tube Packing (2-3 mm height) A->B C Melting Point Determination (Slow heating rate: 1-2°C/min) B->C D Record Melting Range (T_initial to T_final) C->D E Calculate Purity (Using van't Hoff Equation) D->E

Caption: Workflow for determining the purity of this compound by melting point.

G Relationship between Impurity and Melting Point A Presence of Impurity B Disruption of Crystal Lattice A->B C Lower Energy Required for Melting B->C D Melting Point Depression C->D

Caption: The logical progression from the presence of an impurity to melting point depression.

Conclusion

The assessment of purity through melting point depression is a fundamental and informative technique in chemical analysis. For this compound, this method provides a reliable and cost-effective means to estimate purity. While more advanced techniques like DSC offer higher precision and automation, the classical melting point determination remains a valuable tool for researchers, particularly for routine checks and in laboratories with limited access to sophisticated instrumentation. The data and protocols presented in this guide offer a solid framework for the purity assessment of this compound and other crystalline organic compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 4-(4-Nitrophenoxy)aniline. As an important intermediate in the synthesis of pharmaceuticals and dyes, ensuring the purity and accurate quantification of this compound is critical for quality control and regulatory compliance.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in regulatory standards and practical, field-proven experimental protocols.

Our approach is built on the foundational principles of analytical procedure lifecycle management, as emphasized in the latest International Council for Harmonisation (ICH) guidelines.[3] The objective is not merely to validate a single method but to establish a robust analytical strategy, ensuring that results are consistently reliable and interchangeable across different techniques.

Pillar 1: A Comparative Analysis of Primary Analytical Methods

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis—be it for purity assessment, impurity profiling, or quantitative assay. The two most suitable primary methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse method for non-volatile aromatic compounds. HPLC offers excellent resolution and sensitivity without the need for chemical derivatization, which is often required for polar analytes in GC.[4][5] For this compound, a reverse-phase (RP) method is ideal, separating the analyte based on its hydrophobicity. A common setup involves a C18 column with a mobile phase of acetonitrile and water.[6][7]

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC provides high separation efficiency for volatile and thermally stable compounds. While anilines can be challenging due to their polarity and potential for thermal degradation, GC is a viable option, especially for purity assessment where it can detect volatile impurities not easily seen by HPLC.[8][9] The coupling with a Mass Spectrometer (MS) provides definitive identification of the analyte and its impurities based on their mass-to-charge ratio and fragmentation patterns, enhancing specificity.[10]

The following table provides a top-level comparison of these two techniques for the analysis of this compound.

Parameter HPLC-UV GC-MS Rationale & Causality
Specificity Good to ExcellentExcellentHPLC-UV specificity depends on chromatographic resolution from interfering species. GC-MS offers superior specificity due to the added dimension of mass fragmentation, which acts as a chemical fingerprint.[11]
Sensitivity (LOD/LOQ) HighVery HighBoth methods are highly sensitive. GC-MS can often achieve lower detection limits, making it suitable for trace impurity analysis.
Sample Preparation Simple (dissolution)More Complex (potential derivatization)HPLC typically requires only dissolving the sample in a suitable solvent. For quantitative GC, derivatization may be needed to improve peak shape and thermal stability of the polar aniline group, adding time and complexity.[4]
Quantitation ExcellentGood to ExcellentHPLC-UV is highly robust and reproducible for quantification. GC-MS can also be quantitative but may exhibit more variability if derivatization is incomplete or inconsistent.
Throughput HighModerateModern UHPLC systems allow for very fast analysis times. GC run times are typically longer, especially when a temperature gradient is required.
Cost (Instrument) ModerateHighGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.

Pillar 2: The Framework of Method Validation

Analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose.[12][13] The validation process must be guided by the principles laid out in the ICH Q2(R2) guideline, which provides a harmonized framework for ensuring data quality and reliability.[14][15][16]

The core validation parameters are interconnected, each contributing to the overall demonstration of a method's fitness for purpose.

Caption: Interrelationship of core analytical validation parameters.

Key Validation Characteristics as per ICH Q2(R2):
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17] For an assay, this involves demonstrating a lack of interference from a placebo and known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18] This is typically evaluated by a linear regression analysis of at least five concentration levels.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12] It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix (e.g., a placebo).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.[19]

    • Reproducibility: Precision between different laboratories (an inter-laboratory trial).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Pillar 3: Cross-Validation in Practice - A Step-by-Step Guide

Cross-validation is the ultimate test of a comprehensive analytical strategy. It involves comparing the results from two validated methods to ensure they provide equivalent data. This is crucial when, for example, a routine QC method (e.g., HPLC-UV) needs to be benchmarked against a more definitive reference method (e.g., GC-MS) or when transferring a method between labs.

CrossValidationWorkflow start Select Representative Sample Batch method1 Method 1 Validation (e.g., HPLC-UV) - Specificity - Linearity - Accuracy - Precision - LOQ/LOD start->method1 method2 Method 2 Validation (e.g., GC-MS) - Specificity - Linearity - Accuracy - Precision - LOQ/LOD start->method2 analyze_m1 Analyze Samples with Validated Method 1 method1->analyze_m1 analyze_m2 Analyze Samples with Validated Method 2 method2->analyze_m2 compare Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman) analyze_m1->compare analyze_m2->compare pass Methods are Equivalent (No significant bias) compare->pass Criteria Met fail Methods are Not Equivalent (Investigate bias) compare->fail Criteria Not Met

References

Safety Operating Guide

Proper Disposal of 4-(4-Nitrophenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(4-Nitrophenoxy)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a nitroaromatic group and an aniline moiety, this compound is classified as hazardous and requires specific handling and disposal procedures. Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements
EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. In-laboratory treatment is not advised without a thorough, substance-specific risk assessment and validation.

Phase 1: Waste Collection and Storage
  • Segregation : Do not mix this compound waste with other waste streams, particularly non-hazardous waste.[1] Keep it separate from incompatible materials such as strong oxidizing agents and acids.[2]

  • Containerization : Collect waste in a clearly labeled, clean, and compatible container.[3][4][5] The original container is often a suitable choice.[3] Ensure the container is in good condition with a secure lid.

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound". Include the date of accumulation and any other information required by your institution.

  • Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area.[3][5] This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[2]

Phase 2: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS office or equivalent department to schedule a pickup for the hazardous waste.[3][5]

  • Licensed Contractor : The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[3][4] These contractors are equipped to manage the transportation and final disposal, which is typically high-temperature incineration.

Hazard Profile of this compound

The hazardous nature of this compound and related nitroaromatic and aniline compounds underpins the stringent disposal requirements.

Hazard ClassificationDescriptionPotential Consequences of Improper Disposal
Toxicity Aromatic amines and nitroaromatic compounds are often toxic and can be absorbed through the skin.[1][6]Contamination of soil and groundwater, posing a risk to aquatic life and human health.[1]
Environmental Persistence Many of these compounds do not readily degrade, leading to long-term environmental contamination.[1][7]Long-lasting harmful effects on aquatic ecosystems.[8]
Potential Carcinogenicity/Mutagenicity Aromatic amines are a known class of potential carcinogens.[1]Increased health risks to the public through environmental exposure.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste identify_waste Identify Waste as Hazardous start->identify_waste ppe Don Appropriate PPE identify_waste->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Use Compatible, Sealed, and Labeled Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs transport Authorized Transport to Disposal Facility contact_ehs->transport final_disposal Final Disposal by Licensed Contractor (e.g., Incineration) transport->final_disposal end end final_disposal->end End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Nitrophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Nitrophenoxy)aniline. This guide is intended for researchers, scientists, and professionals in drug development to ensure personnel safety and minimize environmental impact. The information herein is a synthesis of available data for this compound and related aromatic nitro compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on data for similar compounds like 4-Nitroaniline, it is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.[2][3] Therefore, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Must be worn at all times in the laboratory.[4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile or butyl gloves are suitable choices.[4][5] Always inspect gloves for integrity before each use and change them immediately upon contamination. The thicker the glove material, the greater the chemical resistance.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

2.1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Verify the functionality of all equipment before starting the experiment.

2.2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Close the container tightly after use.

2.3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.[4][6]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

2.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Spill Management and Disposal Plan

Table 2: Spill Management Protocol

StepAction
1. Evacuate Evacuate personnel from the immediate spill area.[4]
2. Ventilate Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]
3. Don PPE Put on the appropriate PPE, including respiratory protection.[4]
4. Contain the Spill For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[4][7]
5. Clean the Area Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
6. Dispose Dispose of the contained spill and cleaning materials as hazardous waste according to institutional and local regulations.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup weigh Weigh Compound in Fume Hood prep_setup->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve reaction Conduct Experiment dissolve->reaction workup Quench and Workup reaction->workup decontaminate Decontaminate Glassware and Surfaces workup->decontaminate waste Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.